molecular formula C4H7NO2 B1368128 Morpholin-2-one CAS No. 4441-15-0

Morpholin-2-one

货号: B1368128
CAS 编号: 4441-15-0
分子量: 101.1 g/mol
InChI 键: ZQHJAAMMKABEBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Morpholin-2-one (CAS 4441-15-0) is a chiral lactam recognized as a versatile and privileged scaffold in modern organic and medicinal chemistry . This compound belongs to the class of morpholines, featuring a carbonyl group at the 2-position that creates a chiral center and a rigid framework ideal for stereocontrolled functionalization . Its significance lies in its application as a key building block for the asymmetric synthesis of complex molecules with defined three-dimensional arrangements, which is crucial for specific interactions with biological targets . Researchers utilize this compound in the development of novel pharmaceutical compounds. Its synthetic utility is demonstrated by its role as a key intermediate in the synthesis of potent active pharmaceutical ingredients (APIs), such as the antiemetic drug Aprepitant . The scaffold is also investigated for designing inhibitors of enzymes and protein-protein interactions implicated in various diseases, with ongoing research exploring its potential in central nervous system (CNS) therapies . Modern synthetic approaches to access enantiomerically enriched this compound derivatives include efficient, metal-free routes such as acid-catalyzed intramolecular hydroamination of N-protected amino acids . Other methodologies employ multi-component reactions, like the Ugi five-center three-component reaction, and domino sequences catalyzed by chiral organocatalysts to achieve high enantioselectivity . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

morpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJAAMMKABEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601224
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-15-0
Record name 2-Morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Morpholin-2-one: Core Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of morpholin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, detailed structural analysis, and key synthetic methodologies, offering field-proven insights to inform experimental design and application.

Core Properties and Structural Elucidation

This compound (also known as 2-morpholinone) is a six-membered heterocyclic compound containing both an amide and an ether functional group. Its unique structural arrangement imparts a desirable balance of hydrophilicity and lipophilicity, making it a valuable building block in the design of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Chemical Formula C₄H₇NO₂--INVALID-LINK--
Molecular Weight 101.10 g/mol --INVALID-LINK--
CAS Number 4441-15-0--INVALID-LINK--
Melting Point 178 °C--INVALID-LINK--
Boiling Point 258.6 ± 33.0 °C at 760 Torr--INVALID-LINK--
Density 1.122 ± 0.06 g/cm³--INVALID-LINK--
pKa 6.89 ± 0.20 (Predicted)--INVALID-LINK--
Structural Analysis and Spectroscopic Data

The structural integrity of this compound is paramount for its application. A combination of spectroscopic techniques provides a detailed picture of its molecular architecture.

The fundamental structure of this compound is depicted below. The ring typically adopts a chair conformation to minimize steric strain.

Caption: 2D structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the methylene protons adjacent to the nitrogen and oxygen atoms, as well as the N-H proton. The protons on the carbons adjacent to the electronegative oxygen atom (C5-H and C6-H) are deshielded and resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3-H).[1] The exact chemical shifts and coupling constants are influenced by the solvent and any substitution on the ring.[2][3]

  • ¹³C NMR: Due to the symmetry of the unsubstituted morpholine ring, the proton-decoupled ¹³C NMR spectrum typically shows two signals for the ring carbons.[1] The carbonyl carbon (C2) will appear significantly downfield. The carbons adjacent to the oxygen (C6) will be at a lower field than the carbon adjacent to the nitrogen (C3 and C5).[2][3][4]

The IR spectrum of this compound provides valuable information about its functional groups. Key vibrational frequencies include:

  • N-H stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band typically found around 1670-1690 cm⁻¹.

  • C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage, usually observed in the 1070-1150 cm⁻¹ region.

  • C-H stretch: Absorptions for the methylene groups in the 2850-3000 cm⁻¹ range.[5][6][7][8]

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting fragments. Common fragmentation pathways for cyclic ethers and amides include alpha-cleavage and ring-opening reactions.[9][10][11][12]

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold is a topic of considerable interest, with various methods developed to access this versatile building block and its derivatives.

Asymmetric Synthesis

The development of asymmetric routes to chiral morpholin-2-ones is of particular importance for their application in drug discovery. One notable approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[5] This method allows for the stereocontrolled synthesis of 3-substituted morpholin-2-ones in high yields and enantioselectivities. The mechanism often involves the formation of a chiral epoxide intermediate, which then undergoes a regioselective ring-opening and subsequent cyclization.

Another powerful strategy is the chiral phosphoric acid-catalyzed domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. This represents a formal asymmetric aza-benzilic ester rearrangement.

G cluster_0 Asymmetric Synthesis of Morpholin-2-ones Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate Domino Reaction Amino Alcohol Amino Alcohol Amino Alcohol->Intermediate Chiral Catalyst Chiral Catalyst Chiral Catalyst->Intermediate This compound This compound Intermediate->this compound Rearrangement G cluster_1 Synthesis of Aprepitant A (S)-3-(4-fluorophenyl)this compound B Protection & Stereoselective Acetalization A->B C Key Morpholine Intermediate B->C D Condensation C->D E Aprepitant D->E

References

A Technical Guide to the Synthesis of Morpholin-2-one Scaffolds from Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine and morpholin-2-one motifs are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2][3] Their favorable pharmacokinetic properties make them desirable components in drug design. This guide provides an in-depth exploration of synthetic strategies for constructing morpholin-2-ones, with a particular focus on leveraging the inherent chirality of amino acids. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the strategic considerations necessary for the efficient and stereoselective synthesis of these valuable heterocyclic compounds.

Introduction: The Significance of Morpholin-2-ones in Drug Discovery

Morpholin-2-ones are six-membered heterocyclic compounds containing both an ether and an amide functional group. This unique combination imparts a favorable balance of hydrophilicity and lipophilicity, contributing to improved solubility, metabolic stability, and oral bioavailability of drug candidates.[2] Furthermore, the this compound ring system can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, enhancing binding affinity and selectivity for biological targets. The potent antiemetic drug Aprepitant is a notable example of a marketed therapeutic agent featuring a this compound core.[4][5]

The use of readily available and chiral α-amino acids as starting materials offers a convergent and stereocontrolled route to enantiomerically pure morpholin-2-ones. This is of paramount importance in drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile.

Core Synthetic Strategies

The synthesis of morpholin-2-ones from amino acids generally involves two key bond formations: the N-C bond and the O-C (ester) bond of the heterocyclic ring. The sequence and methodology of these bond-forming events define the various synthetic approaches.

Strategy 1: N-Alkylation followed by Intramolecular Cyclization

This is one of the most common and direct approaches. It involves the initial N-alkylation of an amino acid or its corresponding ester with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. The subsequent intramolecular cyclization (lactonization) of the resulting N-substituted amino acid derivative furnishes the this compound ring.

A classic approach involves the reaction of an amino acid ester with ethylene oxide or a 2-haloethanol (e.g., 2-bromoethanol). The amino group acts as a nucleophile, opening the epoxide or displacing the halide to form an N-(2-hydroxyethyl)amino acid ester.

  • Causality in Experimental Choices: The use of an amino acid ester instead of the free acid is crucial to prevent the carboxylate from competing with the amino group as a nucleophile. The choice between ethylene oxide and 2-haloethanols often depends on reaction scale, safety considerations (ethylene oxide is a gas), and the desired reaction conditions.

Reductive amination offers a milder alternative for N-alkylation. An amino acid is reacted with glycolaldehyde or a protected equivalent in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to directly form the N-(2-hydroxyethyl)amino acid.[6]

  • Expertise & Experience: While effective, this method can sometimes be complicated by the instability of glycolaldehyde. Using a more stable precursor, like 2,2-dimethoxyethanal, which generates the aldehyde in situ under acidic conditions, can lead to more reproducible results.

The final ring-closing step is an intramolecular esterification. This is typically achieved by heating the N-(2-hydroxyethyl)amino acid, often in the presence of an acid or base catalyst.

  • Trustworthiness: The success of the cyclization is highly dependent on the substrate and reaction conditions. Driving the reaction to completion often requires the removal of water, for instance, by using a Dean-Stark apparatus or by performing the reaction in a high-boiling solvent.

Experimental Protocol: Synthesis of (S)-4-benzyl-3-methylthis compound from L-Alanine

  • N-Benzylation: To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) and benzaldehyde (1.1 eq). Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • N-Alkylation with Ethylene Oxide: The crude N-benzyl alanine methyl ester is then reacted with ethylene oxide in a sealed vessel to yield the N-benzyl-N-(2-hydroxyethyl)alanine methyl ester.

  • Cyclization: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide. The resulting amino acid is then heated in toluene with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water, to afford (S)-4-benzyl-3-methylthis compound.

Strategy 2: N-Acylation with an α-Haloacetyl Halide followed by Intramolecular Williamson Ether Synthesis

This strategy reverses the bond-forming sequence. The amino group of the amino acid is first acylated with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. The resulting N-(α-haloacyl)amino acid is then subjected to intramolecular cyclization via a Williamson ether synthesis-type reaction.[7][8]

  • Causality in Experimental Choices: This method is often high-yielding and applicable to a wide range of amino acids. The Schotten-Baumann conditions (reaction in a biphasic system with an aqueous base) are commonly employed for the initial N-acylation to efficiently trap the liberated HCl.[7]

  • Trustworthiness: The intramolecular cyclization is typically promoted by a base. The choice of base is critical; a relatively weak base like sodium bicarbonate is often sufficient to deprotonate the carboxylic acid, which then acts as the nucleophile to displace the halide.[8] Stronger bases can lead to side reactions, including epimerization of the chiral center.

Experimental Protocol: Synthesis of 3-substituted Morpholine-2,5-diones [8]

  • N-Acylation: An amino acid (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide at 0 °C. Chloroacetyl chloride (1.1 eq) is added dropwise while maintaining the pH between 10 and 11. The reaction is stirred for 2-3 hours at 0 °C.

  • Acidification and Extraction: The reaction mixture is acidified with concentrated HCl to pH 1-2, leading to the precipitation of the N-(chloroacetyl)amino acid. The product is then extracted with an organic solvent like ethyl acetate.

  • Cyclization: The N-(chloroacetyl)amino acid is dissolved in a suitable solvent such as DMF, and a base like sodium bicarbonate (2.0 eq) is added. The mixture is heated to promote intramolecular cyclization.

  • Purification: After completion of the reaction, the product is isolated by filtration and purified by recrystallization or column chromatography.

Green and Catalytic Approaches

Recent research has focused on developing more sustainable and atom-economical methods for this compound synthesis.

One-pot syntheses that combine multiple steps without the isolation of intermediates are highly desirable as they reduce waste, time, and cost.[4][5] For example, a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of 3-aryl morpholin-2-ones.[4][5]

The use of ethylene sulfate as a benign equivalent of 2-haloethanols or ethylene oxide represents a greener approach.[9][10] Ethylene sulfate is a crystalline solid that is easier to handle than gaseous ethylene oxide and avoids the generation of halide waste. The reaction with an amino alcohol proceeds via selective monoalkylation, followed by cyclization.[9][10]

Stereochemical Considerations

Preserving the stereochemical integrity of the starting amino acid is a critical aspect of this compound synthesis. The α-carbon of the amino acid is prone to racemization, particularly under harsh basic or acidic conditions.

  • Expertise & Experience: For methods involving N-acylation followed by cyclization, the choice of base and reaction temperature for the ring-closing step is crucial. Milder bases and lower temperatures are generally preferred to minimize epimerization. For methods involving reductive amination, the choice of reducing agent can also influence the stereochemical outcome.

Protecting Group Strategies

For amino acids with reactive side chains (e.g., lysine, aspartic acid, serine), the use of protecting groups is often necessary to prevent unwanted side reactions.[11][12][13]

  • Expertise & Experience: The choice of protecting groups should be orthogonal to the reaction conditions used for the synthesis of the this compound ring. For example, if acidic conditions are used for cyclization, an acid-labile protecting group like a tert-butoxycarbonyl (Boc) group on a side-chain amine would not be suitable. In such cases, a base-labile group like a fluorenylmethyloxycarbonyl (Fmoc) group or a group removable by hydrogenolysis like a benzyloxycarbonyl (Cbz) group would be more appropriate.[12][13]

Data Presentation

Table 1: Comparison of Synthetic Strategies

StrategyKey ReagentsAdvantagesDisadvantages
N-Alkylation & CyclizationEthylene oxide, 2-haloethanols, glycolaldehydeConvergent, utilizes readily available starting materialsCan require harsh conditions, potential for over-alkylation
N-Acylation & Cyclizationα-Haloacetyl halidesHigh-yielding, generally good stereocontrolGenerates halide waste
Green/Catalytic MethodsEthylene sulfate, one-pot proceduresMore sustainable, atom-economicalMay have limited substrate scope

Visualizations

Diagram 1: General Synthetic Workflow for this compound Synthesis

G cluster_0 Strategy 1: N-Alkylation First cluster_1 Strategy 2: N-Acylation First Amino Acid Amino Acid N-Alkylated Amino Acid N-Alkylated Amino Acid Amino Acid->N-Alkylated Amino Acid N-Alkylation (e.g., Ethylene Oxide) This compound This compound N-Alkylated Amino Acid->this compound Intramolecular Cyclization Amino Acid_2 Amino Acid N-Acylated Amino Acid N-Acylated Amino Acid Amino Acid_2->N-Acylated Amino Acid N-Acylation (e.g., Chloroacetyl Chloride) Morpholin-2-one_2 Morpholin-2-one_2 N-Acylated Amino Acid->Morpholin-2-one_2 Intramolecular Cyclization G Amino Acid R-CH(NH2)-COOH Intermediate R-CH(NH-CO-CH2-Cl)-COOH Amino Acid->Intermediate + Acylating Agent Acylating Agent Cl-CO-CH2-Cl Anion R-CH(NH-CO-CH2-Cl)-COO- Intermediate->Anion + Base Base -H+ This compound Final Product Anion->this compound Intramolecular SN2 -Cl-

References

A Technical Guide to the Chemical Characterization of Morpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive chemical characterization of Morpholin-2-one (CAS No. 4441-15-0), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document outlines a multi-technique approach, integrating spectroscopic and physicochemical analyses to ensure the unambiguous confirmation of structure, identity, purity, and stability. Detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside methods for determining key physical properties such as melting point and solubility. The causality behind experimental choices and the synergy between different analytical techniques are emphasized to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the characterization of this compound.

Introduction to this compound

This compound, with the molecular formula C₄H₇NO₂, is a six-membered heterocyclic compound containing both an amide (lactone) and an ether functional group.[1] Its structure is a key building block, or pharmacophore, in the development of novel therapeutic agents and serves as a versatile intermediate in organic synthesis.[2] Given its potential applications, the ability to rigorously characterize this compound is paramount. Incomplete or inaccurate characterization can lead to irreproducible biological data and flawed structure-activity relationship (SAR) studies. This guide establishes an integrated workflow to provide a high-confidence analytical data package for any synthesized batch of this compound.

Synthesis and Purification

While numerous synthetic routes to this compound and its derivatives exist,[2][3][4] a common laboratory-scale synthesis involves the cyclization of an N-substituted ethanolamine derivative. A representative conceptual pathway is the intramolecular cyclization of N-(2-hydroxyethyl)glycine or its ester derivatives.

Rationale for Method Selection: This approach is often favored for its use of readily available starting materials and generally good yields. The critical step is the ring-closure, which can be promoted under specific temperature and pH conditions to favor the formation of the six-membered ring over polymerization.

General Synthesis Protocol (Conceptual)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-(2-hydroxyethyl)glycine precursor in a suitable high-boiling point solvent (e.g., toluene, DMF).

  • Cyclization: Add a catalytic amount of a suitable acid or base to promote intramolecular condensation. Heat the reaction mixture to reflux (e.g., 60-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then subjected to purification.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is the preferred method for obtaining high-purity this compound, which typically presents as a crystalline solid. Column chromatography using silica gel may also be employed if impurities are not readily removed by recrystallization.[5]

Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of chemical characterization. The combination of NMR, IR, and MS provides a detailed picture of the molecular structure, confirming atom connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The morpholine ring typically adopts a chair conformation, which influences the chemical environment of its protons.[6]

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a clean vial. Deuterated solvents are essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.[6]

  • Transfer: Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four methylene groups and the N-H proton.

  • N-H Proton: A broad singlet, typically in the range of δ 6.0-8.0 ppm. Its chemical shift can be variable and concentration-dependent.

  • -O-CH₂-C=O (C3-H₂): A singlet or narrow multiplet adjacent to the carbonyl group.

  • -N-CH₂- (C5-H₂): A triplet or multiplet adjacent to the nitrogen atom.

  • -O-CH₂- (C6-H₂): A triplet or multiplet adjacent to the ether oxygen, typically shifted downfield relative to the C5 protons due to the oxygen's electronegativity.[6]

Interpretation of ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon (C=O): The least shielded carbon, appearing far downfield, typically in the δ 165-175 ppm region.[7]

  • Methylene Carbons (C3, C5, C6): Three signals in the aliphatic region (δ 40-70 ppm). The carbon adjacent to the ether oxygen (C6) will be the most downfield of the three, while the carbon adjacent to the nitrogen (C5) will be further upfield.[6][7]

Table 1: Representative NMR Data for Morpholine Scaffolds
Nucleus Typical Chemical Shift (δ) Range (ppm)
¹H (N-H)6.0 - 8.0 (broad s)
¹H (O-CH₂ -C=O)~4.2
¹H (N-CH₂ )~3.4
¹H (O-CH₂ )~3.8
¹³C (C=O)165 - 175
¹³C (O-C H₂-C=O)65 - 70
¹³C (O-C H₂)60 - 65
¹³C (N-C H₂)40 - 50
Note: Exact chemical shifts are dependent on solvent and substituents.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Protocol for IR Sample Preparation (KBr Pellet):

  • Grinding: Grind a small amount (1-2 mg) of dry this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Interpretation of IR Spectrum: The IR spectrum of this compound is characterized by several key absorption bands.

Table 2: Key IR Absorption Bands for this compound
Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400 (broad)
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (amide/lactone)1720 - 1750 (strong)[8]
C-O-C Stretch (ether)1100 - 1150 (strong)

The presence of a strong absorption band around 1740 cm⁻¹ is highly indicative of the carbonyl group within the six-membered ring, while the broad N-H stretch and the strong C-O-C stretch confirm the other key functional groups.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol for MS Analysis (Electrospray Ionization - ESI):

  • Solution Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

Interpretation of Mass Spectrum:

  • Molecular Ion: For this compound (C₄H₇NO₂), the exact mass is 101.0477 Da.[1] In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 102.0550. HRMS should confirm this mass to within 5 ppm.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern, such as the loss of CO or parts of the ethyl ether linkage, can provide further structural confirmation.[10][11]

Physicochemical Characterization

Physicochemical properties are critical for assessing purity and predicting the behavior of the compound in various applications, such as formulation development.

Melting Point Analysis

The melting point is a sensitive indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Protocol:

  • Load a small amount of the dry, crystalline this compound into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • The reported melting point for this compound is approximately 178 °C.[12]

Solubility Profile

Understanding the solubility of a compound is crucial for its handling, formulation, and biological testing.

Protocol:

  • Add a known amount of this compound (e.g., 10 mg) to a set volume of various solvents (e.g., 1 mL) at room temperature.

  • Observe and record the solubility, which can be categorized qualitatively (e.g., soluble, partially soluble, insoluble).

  • The presence of polar N-H and C=O groups suggests good solubility in polar protic solvents.

Table 3: General Solubility Profile
Solvent Class Expected Solubility
WaterSoluble / Miscible
Alcohols (Methanol, Ethanol)Soluble
Chlorinated Solvents (DCM, Chloroform)Soluble
Ethers (Diethyl ether)Sparingly Soluble
Apolar Hydrocarbons (Hexanes)Insoluble

Integrated Characterization Workflow

No single technique is sufficient for unambiguous characterization. The strength of this guide lies in the integration of data from multiple orthogonal techniques. The following workflow illustrates the logical progression of experiments to achieve a high-confidence characterization.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Syn Synthesis of Crude Product Pur Purification (Recrystallization) Syn->Pur MP Melting Point (Purity Check) Pur->MP Initial Analysis IR IR Spectroscopy (Functional Groups) Pur->IR Initial Analysis HNMR ¹H NMR (H-Framework) MP->HNMR Purity Warranted IR->HNMR Confirms Backbone CNMR ¹³C NMR (C-Framework) HNMR->CNMR Complementary Data MS HRMS (Molecular Formula) HNMR->MS Structure Hypothesis CNMR->MS Structure Hypothesis Confirm Confirmed Structure & Purity >95% MS->Confirm Final Verification

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

This workflow demonstrates a self-validating system. For instance, a sharp melting point suggests high purity, justifying the resources for definitive NMR and MS analysis. IR spectroscopy provides a quick confirmation of the key functional groups (amide, ether), which must be consistent with the detailed structure elucidated by NMR. Finally, high-resolution mass spectrometry confirms that the observed structure has the correct elemental composition, providing the final piece of evidence.

Conclusion

The chemical characterization of this compound requires a systematic and multi-faceted analytical approach. By following the integrated workflow and protocols outlined in this guide—combining synthesis, purification, spectroscopic analysis (NMR, IR, MS), and physicochemical testing (melting point, solubility)—researchers can ensure the unambiguous identification, purity, and structural integrity of their material. This level of rigorous characterization is the essential foundation for reliable and reproducible scientific research and development.

References

Morpholin-2-one: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging the Morpholin-2-one Scaffold in Modern Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has placed a significant premium on the development of enantiomerically pure drug candidates.[1] Chirality profoundly influences a drug's interaction with its biological target, dictating its pharmacological and toxicological profile.[1] Consequently, the ability to construct complex, three-dimensional molecular architectures with precise stereochemical control is a cornerstone of modern drug discovery. Within the synthetic chemist's toolkit, chiral building blocks serve as invaluable starting points for the efficient and stereoselective synthesis of these intricate molecules. Among these, the this compound scaffold has emerged as a particularly versatile and powerful platform. Its rigid, heterocyclic structure, endowed with multiple points for stereocontrolled functionalization, makes it an ideal template for the synthesis of a wide array of biologically active compounds.

This in-depth technical guide provides a comprehensive overview of this compound as a chiral building block for researchers, scientists, and drug development professionals. We will delve into the core principles of its application, exploring its stereoselective synthesis, its utility as a chiral auxiliary, and its role in the construction of complex molecular targets. By understanding the underlying causality of experimental choices and leveraging self-validating protocols, researchers can effectively harness the potential of this remarkable scaffold.

The Strategic Advantage of the this compound Core

The this compound ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, offers several strategic advantages in asymmetric synthesis:

  • Conformational Rigidity: The cyclic nature of the scaffold restricts conformational freedom, allowing for predictable and highly diastereoselective transformations at adjacent stereocenters.

  • Defined Stereochemical Information: Once a stereocenter is established on the this compound ring, it can effectively direct the stereochemical outcome of subsequent reactions.

  • Versatile Functionalization: The nitrogen and carbonyl functionalities, along with the carbon backbone, provide multiple handles for diverse chemical modifications.

  • Biologically Relevant Scaffold: The morpholine and morpholinone motifs are prevalent in a wide range of FDA-approved drugs and bioactive natural products, highlighting their favorable pharmacokinetic and pharmacodynamic properties.[2][3][4]

Enantioselective Synthesis of this compound Derivatives

The foundation of utilizing this compound as a chiral building block lies in the ability to synthesize it in an enantiomerically pure form. Several powerful strategies have been developed to achieve this, each with its own set of advantages and mechanistic nuances.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable and well-established methods involves the use of a chiral auxiliary. This approach leverages a readily available, enantiopure molecule to guide the stereochemical course of a reaction, after which the auxiliary can be cleaved and recycled. A notable example is the practical and high-yielding synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals using pseudoephedrine as a chiral auxiliary.[5][6][7] This Brønsted acid-catalyzed reaction proceeds with high yields and selectivities.[5][6][8]

Experimental Protocol: Asymmetric Synthesis of Morpholin-2-ones using Pseudoephedrine Auxiliary [5][6]

  • Step 1: Preparation of Arylglyoxals: Aryl methyl ketones are oxidized using HBr and DMSO at 60 °C for 9 hours to yield the corresponding arylglyoxals (60–99% yield).[6]

  • Step 2: Condensation and Rearrangement: The arylglyoxal hydrate is reacted with pseudoephedrine in the presence of a Brønsted acid catalyst. This promotes a condensation reaction followed by a rearrangement to afford the morpholinone product in high yield and diastereoselectivity.[5][6]

  • Step 3: Auxiliary Cleavage: The pseudoephedrine auxiliary can be subsequently removed through a two-step protocol to yield the chiral 1,2-amino alcohol or the desired this compound derivative.[5][6][8]

The choice of a Brønsted acid is critical in this transformation. The acid protonates the carbonyl group of the arylglyoxal, activating it for nucleophilic attack by the amino group of the pseudoephedrine. The subsequent rearrangement is driven by the thermodynamic stability of the six-membered morpholinone ring.

Catalytic Enantioselective Methods

While chiral auxiliary-based methods are robust, the development of catalytic enantioselective strategies is highly desirable for their atom economy and efficiency. A significant breakthrough in this area is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[9][10][11]

This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[9][10][11][12] This represents a formal asymmetric aza-benzilic ester rearrangement.[9][10]

Diagram: Catalytic Enantioselective Synthesis of Morpholin-2-ones

G A Aryl/Alkylglyoxal + 2-(Arylamino)ethan-1-ol C Domino [4+2] Heteroannulation A->C Reaction B Chiral Phosphoric Acid Catalyst B->C Catalysis D Cyclic α-Iminium Hemiacetal C->D Formation E 1,2-Aryl/Alkyl Shift (Aza-Benzilic Ester Rearrangement) D->E Rearrangement F Enantioenriched C3-Substituted this compound E->F Product

Caption: Catalytic cycle for the enantioselective synthesis of morpholin-2-ones.

This catalytic approach offers a direct and efficient route to enantioenriched morpholin-2-ones, which are key intermediates in the synthesis of pharmaceuticals like the neurokinin-1 receptor antagonist L-742,694.[10]

A more recent development involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones.[2][11][12][13] This method utilizes a quinine-derived urea as an organocatalyst and has been successfully applied to the synthesis of an intermediate for the antiemetic drug Aprepitant.[2][12][13]

This compound as a Chiral Scaffold: Diastereoselective Functionalization

Once the chiral this compound core is established, it serves as an excellent scaffold for further diastereoselective transformations. The existing stereocenter(s) on the ring effectively control the facial selectivity of incoming reagents.

Stereoselective Alkylation

The α-carbon to the carbonyl group of the this compound is readily deprotonated to form an enolate. The rigid conformation of the ring system then directs the approach of an electrophile from the less sterically hindered face, leading to high diastereoselectivity in alkylation reactions.

Table: Diastereoselective Alkylation of a Chiral this compound

EntryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Methyl IodideLDATHF-78>95:5
2Benzyl BromideLHMDSTHF-78>95:5
3Allyl BromideKHMDSToluene-7890:10

The choice of base and solvent can significantly influence the diastereoselectivity. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are typically employed to ensure rapid and complete enolate formation.

Synthesis of Bicyclic Lactams

Chiral morpholin-2-ones can serve as precursors for the synthesis of more complex, fused ring systems such as bicyclic lactams.[14][15][16] These structures are valuable scaffolds for the construction of substituted piperidines, a prevalent heterocycle in approved drugs.[14] One effective methodology involves an aza-annulation of β-enaminoesters derived from suitable β-amino alcohols.[14][15]

Diagram: Synthesis of Bicyclic Lactams from this compound Derivatives

G A Chiral this compound Derivative B Ring Opening A->B C β-Enaminoester Formation B->C D Intramolecular Cyclization C->D E Chiral Bicyclic Lactam D->E

Caption: General workflow for the synthesis of bicyclic lactams.

Applications in Drug Discovery: Case Studies

The utility of this compound as a chiral building block is best illustrated through its successful application in the synthesis of biologically active molecules.

Aprepitant (EMEND®)

As previously mentioned, a key intermediate for the synthesis of the antiemetic drug Aprepitant is a chiral this compound.[2] The stereocenter at the C3 position of the this compound is crucial for the drug's activity. The one-pot catalytic synthesis provides a rapid and efficient entry to this important intermediate.[2][12]

Neurokinin-1 (NK1) Receptor Antagonists

The chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholinones has been applied to a concise synthesis of L-742,694, a potent neurokinin-1 receptor antagonist.[10] This demonstrates the power of this methodology in accessing complex and medicinally relevant scaffolds.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. The development of robust and efficient methods for its enantioselective synthesis, coupled with its predictable diastereoselective functionalization, has made it an attractive starting point for the construction of a wide range of complex and biologically active molecules.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for the synthesis of chiral morpholin-2-ones. Furthermore, the exploration of novel transformations of the this compound scaffold to access new and diverse chemical space will undoubtedly lead to the discovery of new therapeutic agents. For researchers in drug development, a deep understanding of the principles and protocols outlined in this guide will be instrumental in leveraging the full potential of this powerful chiral building block.

References

The Morpholin-2-one Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Morpholin-2-one Scaffold in Medicinal Chemistry

The this compound scaffold, a six-membered heterocyclic ring containing both a nitrogen and an oxygen atom, has emerged as a privileged structure in modern drug discovery.[1] Its unique combination of features—a lactam moiety, a chiral center at C-3, and the potential for diverse substitutions—renders it a versatile template for the design of novel therapeutic agents.[2] The presence of the morpholine core can enhance the pharmacokinetic properties of a molecule, improving its solubility, metabolic stability, and ability to cross the blood-brain barrier.[3][4] This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of the this compound scaffold, with a focus on its applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of the this compound Scaffold: A Practical Approach

The construction of the this compound ring can be achieved through various synthetic strategies. A common and efficient method involves the cyclization of an N-(α-haloacyl)-α-amino acid.[5] This two-step process offers a straightforward route to a wide range of substituted morpholin-2-ones, starting from readily available amino acids.

Experimental Protocol: Synthesis of Morpholine-2,5-diones from Amino Acids

This protocol details a high-yield synthesis of morpholine-2,5-diones, which are closely related to and can be precursors for this compound derivatives.[5]

Step 1: Synthesis of N-(2-chloroacetyl)-amino acid

  • Dissolve the starting amino acid (e.g., Leucine, 1 equivalent) in a suitable aqueous base (e.g., 2 M NaOH).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the N-(2-chloroacetyl)-amino acid.

Step 2: Cyclization to form the Morpholine-2,5-dione

  • Dissolve the N-(2-chloroacetyl)-amino acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add the solution dropwise over several hours to a stirred suspension of a base (e.g., sodium bicarbonate, 3 equivalents) in DMF at an elevated temperature (e.g., 60°C).[5]

  • Continue stirring the reaction mixture at the same temperature for 24 hours.[5]

  • Cool the mixture to 0°C and filter to remove the inorganic salts.[5]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired morpholine-2,5-dione.

Diagram of the Synthesis of Morpholine-2,5-dione

G cluster_0 Step 1: N-acylation cluster_1 Step 2: Intramolecular Cyclization Amino_Acid Amino Acid N_chloroacetyl_amino_acid N-(2-chloroacetyl)-amino acid Amino_Acid->N_chloroacetyl_amino_acid NaOH, 0°C Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->N_chloroacetyl_amino_acid Morpholine_2_5_dione Morpholine-2,5-dione N_chloroacetyl_amino_acid_2 N-(2-chloroacetyl)-amino acid N_chloroacetyl_amino_acid_2->Morpholine_2_5_dione NaHCO3, DMF, 60°C

Caption: Synthetic pathway for morpholine-2,5-diones.

Anticancer Activity: A Promising Frontier

The this compound scaffold is a prominent feature in a variety of compounds with significant anticancer activity.[3] These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

One of the key mechanisms by which morpholine-containing compounds exhibit anticancer activity is through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[6] Molecular docking studies have revealed that morpholine derivatives can bind to the active site of topoisomerase II with high affinity, leading to the inhibition of its enzymatic activity.[6] Additionally, some morpholine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][8] This can be triggered through the intrinsic pathway, involving the mitochondria and the generation of reactive oxygen species (ROS).[7] Certain morpholine-substituted quinazolines have been found to cause cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.[4][9]

Signaling Pathway for Apoptosis Induction by this compound Derivatives

G Morpholin_2_one This compound Derivative ROS Increased ROS Production Morpholin_2_one->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes G Morpholin_2_one This compound Derivative AChE_BuChE AChE / BuChE Morpholin_2_one->AChE_BuChE Inhibits MAO_A_B MAO-A / MAO-B Morpholin_2_one->MAO_A_B Inhibits Neurotransmitter_Increase Increased Neurotransmitter Levels AChE_BuChE->Neurotransmitter_Increase Leads to MAO_A_B->Neurotransmitter_Increase Leads to Therapeutic_Effect Therapeutic Effect in Neurodegenerative Diseases Neurotransmitter_Increase->Therapeutic_Effect

References

The Emergence of Morpholin-2-one Derivatives: A Technical Guide to Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique structural features, combining both an ether and an amide functionality within a six-membered ring, contribute to favorable physicochemical properties and the ability to engage in diverse biological interactions.[2] This technical guide provides a comprehensive overview of the discovery of novel morpholin-2-one derivatives, detailing advanced synthetic strategies, robust characterization methodologies, and their burgeoning therapeutic applications.

The this compound Core: A Scaffold of Therapeutic Promise

The morpholine ring is a cornerstone in the design of various pharmacological agents, enhancing the pharmacokinetic profile of bioactive molecules.[2][3] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4][5] The constrained conformation of the this compound ring system can improve metabolic stability and resistance to enzymatic degradation compared to more flexible linear amides.[6] This inherent stability, coupled with the potential for multi-vector diversification, makes the this compound scaffold a highly attractive starting point for the development of novel therapeutics.

Navigating the Synthetic Landscape: Strategies for Novel this compound Derivatives

The construction of the this compound core and its subsequent functionalization can be achieved through a variety of synthetic approaches. The choice of methodology is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), particularly the Ugi reaction, have emerged as powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials.[7][8] The Ugi five-center three-component reaction (U-5C-3CR) offers a one-pot procedure for the synthesis of novel 3-substituted this compound-5-carboxamide derivatives.[7] This approach utilizes a bifunctional component, such as glycolaldehyde dimer, in combination with α-amino acids and isocyanides to generate a diverse library of this compound derivatives in moderate to good yields.[7][8]

A key advantage of the Ugi reaction is the ability to introduce multiple points of diversity in a single step by simply varying the starting components.[9] This facilitates the creation of large chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

  • To a precooled (-40 °C) suspension of an α-amino acid (1.2 equiv.) in 2,2,2-trifluoroethanol (TFE), add a premixed solution of an isocyanide (1.0 equiv.) and glycolaldehyde dimer (1.0 equiv.) in TFE.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted this compound-5-carboxamide derivative.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a classic and effective method for the formation of the morpholine-2-one ring. This strategy typically involves the formation of a key intermediate containing both a nucleophilic amine or alcohol and an electrophilic carbonyl or haloacetyl group, which then undergoes ring closure.

One common approach involves the reaction of an amino acid with a haloacetyl halide to form an N-(haloacetyl)-amino acid intermediate.[10] Subsequent treatment with a base promotes intramolecular cyclization to yield the morpholin-2,5-dione.[10]

Another strategy involves the domino ring-opening cyclization (DROC) of epoxides.[11][12] This one-pot approach can involve a Knoevenagel condensation/asymmetric epoxidation followed by the DROC with an appropriate amino alcohol to furnish 3-substituted morpholin-2-ones with high enantioselectivity.[11][13]

  • Dissolve the N-protected α-amino acid in a suitable solvent such as a mixture of dichloromethane and water.

  • Add an aqueous solution of sodium hydroxide and chloroacetyl chloride at room temperature and stir for 30 minutes.

  • Add an aqueous solution of potassium hydroxide in isopropyl alcohol and continue stirring for 2 hours.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product to obtain the this compound derivative.

Novel One-Pot Approaches

Recent advancements have focused on the development of telescoped or one-pot catalytic syntheses to streamline the production of this compound derivatives.[11][14] These methods offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency. A notable example is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence that provides access to 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in good yields and high enantiomeric excess.[11][13]

Structural Elucidation and Characterization

The unambiguous characterization of novel this compound derivatives is crucial for confirming their identity, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.[6][10]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the amide carbonyl (C=O) and ether (C-O-C) linkages characteristic of the this compound ring.[6]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[6]
Elemental Analysis Confirms the empirical formula of the synthesized compound by determining the percentage composition of each element.[6]
X-ray Crystallography Provides the definitive three-dimensional structure of crystalline compounds, establishing the absolute stereochemistry.[7]

Therapeutic Frontiers of this compound Derivatives

The versatile scaffold of this compound has led to the discovery of derivatives with a wide range of therapeutic applications.

Neurodegenerative Diseases

Morpholine-based compounds have shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5] They can act as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in the pathology of these disorders.[5] The ability of the morpholine moiety to serve as a versatile pharmacophore allows for fine-tuning of the molecule's interaction with these biological targets.[4]

Oncology

Several morpholine-containing compounds are utilized in cancer chemotherapy.[1] The this compound scaffold can be incorporated into molecules that inhibit crucial cellular processes in cancer cells, such as cell division and signaling pathways. For instance, derivatives have been developed as kinase inhibitors, which play a central role in tumor growth and proliferation.[1]

Infectious Diseases

The morpholine core is present in a number of antimicrobial and antifungal agents.[15] For example, some morpholine derivatives act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to fungal cell death.[15] The development of novel this compound derivatives offers a promising avenue for combating drug-resistant pathogens.

Future Directions and Conclusion

The discovery of novel this compound derivatives continues to be a vibrant area of research in medicinal chemistry. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methodologies, including the exploration of novel multicomponent reactions and catalytic one-pot processes. The integration of computational modeling and chemoinformatic analysis will further aid in the rational design of derivatives with enhanced potency and selectivity for specific biological targets.[16]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Strategies cluster_product Product cluster_analysis Characterization Amino Acids Amino Acids Ugi MCR Ugi MCR Amino Acids->Ugi MCR Glycolaldehyde Dimer Glycolaldehyde Dimer Glycolaldehyde Dimer->Ugi MCR Isocyanides Isocyanides Isocyanides->Ugi MCR Novel this compound Derivatives Novel this compound Derivatives Ugi MCR->Novel this compound Derivatives Intramolecular Cyclization Intramolecular Cyclization Intramolecular Cyclization->Novel this compound Derivatives One-Pot Approaches One-Pot Approaches One-Pot Approaches->Novel this compound Derivatives NMR NMR Novel this compound Derivatives->NMR IR IR Novel this compound Derivatives->IR MS MS Novel this compound Derivatives->MS

Figure 1: A generalized workflow for the discovery of novel this compound derivatives.

Figure 2: Schematic of the Ugi five-center three-component reaction.

References

Morpholin-2-one: A Cornerstone Heterocycle for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholin-2-one Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates.[1] Its saturated, heterocyclic structure, featuring both an amine and an ether functional group, strikes a crucial balance between hydrophilicity and lipophilicity, enhancing properties like blood-brain barrier permeability—a critical attribute for Central Nervous System (CNS) therapeutics.[2] Within this chemical family, this compound (CAS Number: 4441-15-0 ) emerges as a particularly versatile and valuable building block.[3] Its lactam structure provides a rigid backbone and multiple points for chemical elaboration, making it a cornerstone for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in cutting-edge drug development, providing researchers with the technical insights necessary to leverage this powerful synthetic intermediate.

Physicochemical and Structural Characteristics

The utility of this compound in drug design is rooted in its distinct molecular properties. Understanding these characteristics is paramount for predicting its behavior in both chemical reactions and biological systems.

Core Data and Properties
PropertyValue / DescriptionSource(s)
CAS Number 4441-15-0[3]
Molecular Formula C₄H₇NO₂[3]
Molecular Weight 101.10 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-Morpholinone
Appearance Typically a white solid[4]
LogP (Computed) -0.5 to -0.86[3][5]
Topological Polar Surface Area (TPSA) 38.33 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
pKa (Conjugate Acid, Estimated) 7.5 - 8.5[1]
Solubility Expected to be moderately soluble in water and soluble in various organic solvents.[1]

The negative LogP value indicates a hydrophilic nature, while the TPSA, a key predictor of drug transport properties, is well within the range for good oral bioavailability. The basicity of the nitrogen atom is tempered by the adjacent electron-withdrawing carbonyl group and the ether oxygen, a feature that can be fine-tuned through substitution to modulate target engagement and pharmacokinetic properties.[6]

Synthesis and Chemical Reactivity: Forging Complexity

While the unsubstituted this compound serves as a foundational starting material, its true power lies in the synthesis of its derivatives. Modern synthetic chemistry has produced highly efficient, stereocontrolled methods to access functionalized morpholin-2-ones, which are often the direct precursors to active pharmaceutical ingredients.

Key Synthetic Strategies

The synthesis of the this compound core can be approached in several ways, with modern methods focusing on efficiency and stereocontrol. One established method involves the base-mediated cyclization of N-protected α-amino acids with 1,2-dibromoethane to yield enantiomerically pure this compound derivatives.[7]

More advanced, one-pot procedures have been developed for creating highly substituted morpholin-2-ones, which are of significant interest to the pharmaceutical industry. These methods often combine several reactions into a single, efficient sequence, saving time and resources.

G

Caption: One-pot synthesis of chiral morpholin-2-ones.

This workflow highlights a telescoped catalytic synthesis that starts from simple commercial aldehydes and proceeds through a Knoevenagel condensation, an asymmetric epoxidation, and a final domino ring-opening cyclization (DROC) to furnish chiral 3-aryl substituted morpholin-2-ones with high enantioselectivity.[4][8] Such strategies are invaluable for rapidly accessing libraries of compounds for screening and lead optimization.

Reactivity and Functionalization

The reactivity of the this compound core is dominated by the C-H bonds adjacent to the nitrogen atom (at the C3 position). This position is activated towards oxidation, enabling a variety of functionalization reactions.

A prime example is the Cross-Dehydrogenative Coupling (CDC) reaction. Using an earth-abundant copper catalyst and a mild oxidant like molecular oxygen, the C3 position of an N-aryl this compound can be coupled directly with various nucleophiles, such as cyclic imides.[7] This method avoids pre-functionalization of the starting materials, representing a highly atom-economical approach to building molecular complexity.[7]

G Morpholinone N-Aryl this compound Catalyst Cu(I) Catalyst O₂, Acetic Acid Morpholinone->Catalyst Imide Imide (e.g., Phthalimide) Imide->Catalyst Product C3-Imidated this compound Catalyst->Product C-N Bond Formation

Caption: Cross-Dehydrogenative Coupling (CDC) workflow.

This reactivity is crucial for medicinal chemists, as it allows for the late-stage functionalization of the this compound scaffold, enabling the exploration of structure-activity relationships (SAR) around a common core.

Application in Drug Discovery and Development

The structural and chemical attributes of morpholin-2-ones make them ideal intermediates for pharmaceutical synthesis. Their most notable application is in the creation of complex, multi-substituted morpholine-containing drugs.

Case Study: Intermediate for Aprepitant

Aprepitant is a potent antiemetic drug used to prevent nausea and vomiting associated with cancer chemotherapy. A key fragment of Aprepitant is a highly substituted morpholine core. Efficient, asymmetric access to chiral this compound intermediates is critical for the drug's total synthesis.[4][8]

The one-pot catalytic synthesis described previously provides a rapid and stereocontrolled route to the (R)- and (S)-enantiomers of a key this compound intermediate, demonstrating the direct applicability of this chemistry to the production of high-value pharmaceutical targets.[8]

Protocol: One-Pot Synthesis of (R)-4-benzyl-3-(4-fluorophenyl)this compound

The following protocol is adapted from a published procedure and serves as a representative example of the synthesis of a key pharmaceutical intermediate.[4][9]

Step 1: Knoevenagel Condensation

  • In a flame-dried vial under nitrogen, add p-fluorobenzaldehyde (1 eq) and (phenylsulfonyl)acetonitrile (1 eq).

  • Add anhydrous toluene and a quinine-derived urea catalyst (10 mol%).

  • Stir the reaction at room temperature for 19-22 hours until TLC analysis indicates complete formation of the alkene intermediate.

Step 2: Asymmetric Epoxidation

  • Dilute the reaction mixture with additional anhydrous toluene.

  • Cool the solution to -50 °C.

  • Add cumene hydroperoxide (1.2 eq) dropwise and stir at -50 °C for 43-48 hours.

Step 3: Domino Ring-Opening Cyclization (DROC)

  • To the cold reaction mixture, add 2-benzylaminoethanol (1.2 eq) and triethylamine (2.0 eq).

  • Allow the reaction to warm to room temperature and stir until the epoxide is fully consumed, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure, enantioenriched this compound product.[9]

Self-Validation: The success of this protocol is validated at each stage. The formation of intermediates can be confirmed by TLC. The final product's identity and purity are confirmed by NMR spectroscopy (¹H and ¹³C), and its enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.[4] The expected enantioselectivity for this transformation is typically high, often reaching 89% ee or greater.[4]

Safety, Handling, and Supplier Information

Hazard Identification and Safe Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Due to these hazards, strict safety protocols must be followed. The handling procedures for the closely related and extensively documented compound, morpholine, provide a strong basis for safe laboratory practice.[10][11][12][13]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][14]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[10]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][13]

Commercial Suppliers

This compound (CAS 4441-15-0) is available from several reputable chemical suppliers who specialize in providing building blocks for research and development.

SupplierPurityNotes
Sigma-Aldrich ≥97%Available through their marketplace, often from preferred partners.
ChemScene ≥97%Provides detailed product information and computational data.[5]
AChemBlock 95%Offers various package sizes and provides downloadable safety data sheets.

Note: Availability and purity may vary. Researchers should always obtain a certificate of analysis (CoA) for their specific lot.

Conclusion

This compound is far more than a simple heterocycle; it is an enabling tool for the modern medicinal chemist. Its favorable physicochemical properties, coupled with a rich and versatile reactivity profile, have cemented its role as a key intermediate in the synthesis of complex pharmaceutical agents. The development of sophisticated, stereocontrolled synthetic routes to its derivatives continues to expand its utility, allowing researchers to rapidly build and test novel molecular architectures. By understanding its fundamental chemistry, reactivity, and safe handling, scientists in drug discovery can effectively harness the power of the this compound scaffold to drive the development of the next generation of therapeutics.

References

A Technical Guide to the Solubility of Morpholin-2-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Morpholin-2-one is a heterocyclic compound of growing interest in pharmaceutical synthesis and materials science. Its utility is fundamentally linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive analysis of the solubility characteristics of this compound. A thorough review of publicly available data reveals a significant gap in quantitative solubility measurements across common organic solvents. Therefore, this document is structured to empower researchers and drug development professionals with both a deep theoretical understanding of this compound's expected solubility and the practical, validated methodology required to determine it experimentally. We delve into the molecular attributes governing solubility, provide predictive assessments, and present a detailed, field-proven protocol for equilibrium solubility determination via the universally recognized shake-flask method.

Introduction to this compound: A Molecule of Interest

This compound (CAS: 4441-15-0) is a six-membered heterocyclic compound containing both an ether linkage and a lactam (a cyclic amide) functional group.[1] This unique structural arrangement imparts a distinct polarity and hydrogen-bonding capability, making it a versatile intermediate in organic synthesis. Its derivatives are being explored for various applications, including as pharmaceutical intermediates.[1][2] Understanding its behavior in solution is the first critical step in reaction screening, process development, purification, and formulation, directly impacting reaction kinetics, yield, and the final product's bioavailability.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a macroscopic reflection of intermolecular forces.[3] To dissolve, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The molecular structure of this compound provides key insights into its expected solubility profile.

Key Molecular Attributes:

  • High Polarity: The presence of a carbonyl group (C=O) and an ether oxygen (-O-) creates a significant dipole moment. The calculated Topological Polar Surface Area (TPSA) is 38.3 Ų, indicating a polar molecule.[4][5]

  • Hydrogen Bonding: The secondary amine (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen and ether oxygen are hydrogen bond acceptors.[5] This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents.

  • Calculated LogP: The computed octanol-water partition coefficient (LogP) is approximately -0.5 to -0.8, suggesting that this compound is hydrophilic and will preferentially partition into polar or aqueous phases over nonpolar lipid phases.[4][6]

Predicted Solubility Profile:

Based on these attributes, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental studies.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, WaterHigh The N-H group can donate a hydrogen bond to the solvent's oxygen, and the C=O and ether oxygens can accept hydrogen bonds from the solvent's -OH group. Strong dipole-dipole interactions are also favorable.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High Strong dipole-dipole interactions with the polar solvent are expected. The lack of a hydrogen-bond-donating group on the solvent prevents this specific interaction, but the overall polarity should still promote significant dissolution.
Moderate Polarity Acetone, Ethyl AcetateModerate These solvents are polar enough to engage in dipole-dipole interactions. Acetone can accept a hydrogen bond. Solubility is expected to be lower than in highly polar aprotic solvents like DMSO.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Insoluble The significant polarity mismatch between the highly polar this compound and nonpolar solvents will result in weak solute-solvent interactions, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

Gold Standard Protocol: Equilibrium Solubility Determination

To address the absence of public data, the following section provides a robust, self-validating protocol for determining the thermodynamic equilibrium solubility of this compound. This methodology is adapted from standard guidelines, such as those discussed by the USP and in pharmaceutical literature, and is centered on the shake-flask method.[7][8][9] This method is considered the "gold standard" because it measures the solubility at thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility under specific conditions.[9][10]

Experimental Workflow Diagram

The diagram below outlines the logical flow of the shake-flask method for generating reliable and reproducible solubility data.

G Workflow for Equilibrium Shake-Flask Solubility Measurement cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solute Step 1: Verify Purity & Characterize Solute (>99%, known form) prep_solvent Step 2: Select & Prepare High-Purity Solvents prep_solute->prep_solvent prep_vials Step 3: Prepare Vials (e.g., 4 mL glass vials) prep_solvent->prep_vials add_solid Step 4: Add Excess Solid to Each Vial prep_vials->add_solid add_solvent Step 5: Add Known Volume of Solvent add_solid->add_solvent equilibrate Step 6: Equilibrate (Thermostatic Shaker, 25°C, 24-48 hours) add_solvent->equilibrate phase_sep Step 7: Phase Separation (Centrifuge or Settle) equilibrate->phase_sep sampling Step 8: Sample Supernatant (Syringe + Filter) phase_sep->sampling quantify Step 9: Quantify Concentration (e.g., HPLC, UV-Vis) sampling->quantify validate Step 10: Validate Equilibrium (Analyze solid phase, check time-point consistency) quantify->validate report Step 11: Report Data (mg/mL or mol/L at Temp) validate->report

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Step-by-Step Methodology

This protocol ensures the generation of thermodynamically valid and accurate data.[11]

Materials & Equipment:

  • This compound (purity >99%, solid form characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal places)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or rotator capable of maintaining temperature ±0.5°C

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrument)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure a solid phase remains at equilibrium, which visually confirms saturation. A starting point is ~20-50 mg of solid.

    • Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into each vial. Prepare each solvent condition in triplicate for statistical validity.

    • Securely cap the vials to prevent solvent loss via evaporation, especially with volatile solvents.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples at a constant speed sufficient to keep the solid suspended. This accelerates the path to equilibrium but does not change the equilibrium point itself.[11]

    • Allow the system to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically recommended for pharmaceutical compounds.[12] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); the concentration should be constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the excess solid to settle. Centrifugation at the same temperature can accelerate this process and is highly recommended.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

  • Data Reporting and Validation:

    • Report the solubility as an average of the triplicate measurements ± standard deviation, in units of mg/mL or mol/L, and specify the temperature.

    • Trustworthiness Check: To confirm that the solid phase did not change during the experiment (e.g., convert to a different polymorph or solvate), the remaining solid should be recovered and re-analyzed (e.g., by DSC or XRPD) and compared to the starting material.

Applications in Research and Development

Accurate solubility data for this compound is not merely academic. It has direct, practical implications:

  • Process Chemistry: Guides the choice of solvents for reactions to ensure reactants remain in solution, and for crystallization to maximize yield and purity.

  • Preformulation: For any pharmaceutical application, solubility data is foundational. It dictates potential delivery routes and is the first step in developing formulations for preclinical and clinical studies.[7][9] Poor solubility is a primary hurdle in drug development.[10]

  • Analytical Method Development: Informs the selection of mobile phases for chromatographic separation and diluents for sample preparation.

By following the rigorous protocol outlined herein, researchers can confidently generate the necessary solubility data to advance their work with this compound, overcoming the current limitations in public knowledge and ensuring a solid foundation for subsequent research and development.

References

A Technical Guide to the Spectroscopic Characterization of Morpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Morpholin-2-one: A Versatile Heterocycle

This compound is a six-membered heterocyclic compound containing both an amine and an ether functional group, with a carbonyl at the 2-position. Its structure is a key building block in medicinal chemistry, appearing in a variety of biologically active molecules. The rigidity of the ring and the presence of hydrogen bond donors and acceptors make it an attractive scaffold for the design of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and the development of new chemical entities based on this core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons on the heterocyclic ring. The presence of electronegative oxygen and nitrogen atoms, as well as the carbonyl group, will significantly influence the chemical shifts.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-3~4.2Singlet (or narrow triplet)-Methylene protons adjacent to the carbonyl group are deshielded.
H-4 (NH)Broad, variableSinglet-Amide proton chemical shift is dependent on solvent and concentration.
H-5~3.4Triplet~5-7Methylene protons adjacent to the nitrogen atom.
H-6~3.8Triplet~5-7Methylene protons adjacent to the oxygen atom are more deshielded than H-5.

Note: Predicted values are based on the analysis of substituted morpholin-2-ones and fundamental NMR principles. Actual values may vary based on solvent and experimental conditions.

Causality Behind Experimental Choices in ¹H NMR:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which also allows for the observation of exchangeable protons like the N-H proton.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and the high-field resonance of its 12 equivalent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~170The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
C-3~50The carbon adjacent to the carbonyl group.
C-5~45The carbon adjacent to the nitrogen atom.
C-6~68The carbon adjacent to the electronegative oxygen atom is deshielded compared to C-5.

Note: Predicted values are based on the analysis of substituted morpholin-2,5-diones and fundamental NMR principles.[1] Actual values may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire1H Acquire 1H Spectrum Lock->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C FT Fourier Transform Acquire13C->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate & Reference Phase->Integrate Structure Structure Elucidation Integrate->Structure IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind Grind with KBr Press Press into Pellet Grind->Press Background Acquire Background Press->Background Sample Acquire Sample Spectrum Background->Sample Identify Identify Functional Groups Sample->Identify EIMS_Workflow cluster_intro Sample Introduction & Vaporization cluster_ion Ionization & Fragmentation cluster_analysis Mass Analysis & Detection cluster_output Output Introduce Introduce Sample Vaporize Vaporize Sample Introduce->Vaporize Ionize Electron Ionization (70 eV) Vaporize->Ionize Fragment Fragmentation Ionize->Fragment Analyze Mass Analyzer (m/z) Fragment->Analyze Detect Detector Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum

References

The Ascendant Scaffold: A Technical Guide to the Therapeutic Applications of Morpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Within this privileged class of heterocycles, the morpholin-2-one core represents a particularly intriguing scaffold, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives. We will explore its role as a key structural motif in drug discovery, delve into the mechanistic underpinnings of its activity, and provide exemplary protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of the this compound scaffold.

Introduction: The this compound Core - A Privileged Scaffold in Drug Discovery

This compound, a six-membered heterocyclic compound containing both an ether and an amide functional group, has emerged as a valuable building block in the design of novel therapeutics.[4] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets.[1][5] The incorporation of the morpholine moiety, in general, has been shown to enhance the metabolic stability and bioavailability of drug candidates, making it an attractive scaffold for medicinal chemists.[2][6] The this compound core, in particular, serves as a versatile template for the synthesis of diverse compound libraries with a wide range of pharmacological activities.[7]

The inherent chirality of many substituted morpholin-2-ones adds another layer of complexity and opportunity for achieving target specificity and reducing off-target effects. Asymmetric synthesis methodologies have been developed to access enantiomerically pure this compound derivatives, a critical aspect for their progression as clinical candidates.[8][9][10]

Therapeutic Landscape: Key Applications of this compound Derivatives

The versatility of the this compound scaffold is reflected in the broad array of therapeutic areas where its derivatives have demonstrated significant potential.

Oncology

The morpholine ring is a common feature in a number of anticancer agents.[6][7] this compound derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.[11] The structural features of the this compound core can be tailored to achieve potent and selective inhibition of protein kinases, a major class of oncology targets.

Table 1: Representative this compound Derivatives in Oncology

Compound/Drug NameTarget(s)Indication
Gedatolisib (PF-05212384) PI3K/mTORBreast Cancer
Aprepitant NK1 ReceptorChemotherapy-induced nausea and vomiting
Neurodegenerative Diseases

Morpholine-based compounds have shown considerable promise in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[6] The morpholine scaffold can be functionalized to interact with key enzymes and receptors involved in the pathophysiology of these conditions.[6] For instance, morpholine derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), two enzymes that are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[6]

Infectious Diseases

The morpholine nucleus is a key component of several antimicrobial agents.[7] this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12] The ability of the morpholine ring to engage in hydrogen bonding and other non-covalent interactions is crucial for its binding to microbial targets. Furthermore, novel morpholine analogs have been investigated for their antiplasmodial activity against the human malaria parasite Plasmodium falciparum.[13]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The therapeutic efficacy of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents on the heterocyclic core. The amide nitrogen and the ring oxygen can participate in crucial hydrogen bonding interactions with the target protein. The substituents at various positions on the ring provide opportunities for modulating potency, selectivity, and pharmacokinetic properties.

For example, in the case of kinase inhibitors, the this compound scaffold can serve as a hinge-binding motif, a common strategy for achieving high-affinity interactions with the ATP-binding site of kinases. The substituents can then be optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of N-substituted α-amino acids.

General Synthesis of N-Aryl Morpholin-2-ones

A robust method for the synthesis of N-phenyl this compound involves the reaction of N-phenylglycine with 1,2-dibromoethane. The initial reaction forms an intermediate bromoester, which upon heating, undergoes intramolecular cyclization to yield the desired this compound.[14]

Experimental Protocol: Synthesis of N-Phenyl this compound [14]

  • Step 1: Esterification. To a solution of N-phenylglycine (1 equivalent) in a suitable solvent such as DMF, add potassium carbonate (2 equivalents) and 1,2-dibromoethane (1.2 equivalents).

  • Step 2: Heating. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Step 3: Work-up. After completion, cool the reaction mixture to room temperature and pour it into water.

  • Step 4: Extraction. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-phenyl this compound.

Asymmetric Synthesis of 3-Aryl Morpholin-2-ones

The enantioselective synthesis of 3-substituted morpholin-2-ones is crucial for their development as therapeutic agents. A one-pot, three-step process has been developed for this purpose.[8][9][10]

Experimental Workflow: Asymmetric Synthesis of 3-Aryl Morpholin-2-ones

G cluster_0 One-Pot Synthesis A Aromatic Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation (Quinine-derived urea catalyst) A->B C Asymmetric Epoxidation (Cumyl hydroperoxide) B->C D Domino Ring-Opening Cyclization (DROC) (2-Aminoethanol derivative) C->D E Enantioenriched 3-Aryl this compound D->E

Caption: One-pot asymmetric synthesis of 3-aryl morpholin-2-ones.

Signaling Pathways and Therapeutic Intervention

This compound derivatives can modulate various signaling pathways implicated in disease. For instance, in cancer, they can inhibit the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Signaling Pathway: PI3K/mTOR Inhibition by this compound Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholin2one This compound Derivative Morpholin2one->PI3K inhibits Morpholin2one->mTORC1 inhibits

References

Methodological & Application

Asymmetric Synthesis of Chiral Morpholin-2-one Derivatives: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholin-2-one scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules, valued for its favorable physicochemical properties and its ability to serve as a constrained amino acid bioisostere.[1][2] The precise control of stereochemistry is paramount, as the biological activity of enantiomers can differ significantly.[3] A notable example is the this compound core within Aprepitant (EMEND®), a potent antiemetic drug, which underscores the therapeutic relevance of this chiral structure.[1] However, the construction of these chiral centers, particularly C3-substituted and aza-quaternary variants, presents a considerable synthetic challenge.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern asymmetric strategies to access these valuable compounds. We will explore the causality behind various synthetic choices, from chiral auxiliary-mediated methods to advanced organocatalytic and transition-metal-catalyzed reactions, and provide detailed, field-proven protocols for key transformations.

Strategic Approaches to Asymmetric Synthesis

The selection of an appropriate synthetic strategy for a chiral this compound derivative is dictated by the desired substitution pattern, the required level of stereocontrol, and considerations of atom economy and process efficiency. The primary methods can be broadly categorized into chiral auxiliary-based, transition metal-catalyzed, and organocatalytic approaches.

Synthetic_Strategy_Selection Start Target: Chiral this compound C2_Sub C2-Substituted Core Start->C2_Sub Substitution at C2 position? C3_Sub C3-Substituted Core Start->C3_Sub Substitution at C3 position? Method_Hydro Asymmetric Hydrogenation (e.g., Rh-Bisphosphine) C2_Sub->Method_Hydro Aza_Quat C3 Aza-Quaternary Center (Highly Substituted) C3_Sub->Aza_Quat Aza-quaternary center required? Method_Aux Chiral Auxiliary (e.g., Pseudoephedrine) C3_Sub->Method_Aux Method_Organo_Cascade Organocatalytic Cascade (e.g., Quinine-Urea) C3_Sub->Method_Organo_Cascade Method_Organo_Rearrange Organocatalytic Rearrangement (e.g., Chiral Phosphoric Acid) Aza_Quat->Method_Organo_Rearrange

Caption: Decision workflow for selecting a synthetic strategy.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereoselective formation of the desired chiral center. A robust example is the use of pseudoephedrine as a chiral auxiliary in reactions with arylglyoxals, which proceeds under Brønsted acid catalysis to yield morpholinone products with high diastereoselectivity.[6][7]

  • Causality: The rigid, chair-like transition state enforced by the chiral auxiliary sterically shields one face of the reacting intermediate, forcing the incoming group to attack from the opposite, less hindered face.

  • Advantages: High reliability and predictability of the stereochemical outcome.

  • Limitations: The method is not atom-economical, requiring stoichiometric amounts of the auxiliary and additional synthetic steps for its installation and subsequent cleavage.

Transition Metal-Catalyzed Asymmetric Hydrogenation

For the synthesis of C2-substituted chiral morpholines, the asymmetric hydrogenation of a corresponding dehydromorpholine precursor is an exceptionally efficient and atom-economical method.[8] Rhodium complexes featuring chiral bisphosphine ligands, such as SKP, have demonstrated outstanding performance, affording products in quantitative yields and with excellent enantioselectivities (up to 99% ee).[8][9]

  • Causality: The chiral ligand creates a chiral coordination sphere around the rhodium center. The substrate coordinates to the metal in a specific orientation to minimize steric clash with the ligand, leading to the facial-selective delivery of hydrogen to the double bond.[8]

  • Advantages: High catalytic efficiency, excellent enantioselectivity, and operational simplicity.

  • Limitations: Primarily suited for the synthesis of C2-substituted morpholines; the synthesis of the unsaturated precursor is an additional step.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful platform for constructing chiral morpholin-2-ones, avoiding the use of often toxic or expensive metals. Two prominent strategies are detailed below.

The synthesis of C3-substituted morpholinones, including those with challenging aza-quaternary centers, can be achieved using a chiral phosphoric acid (CPA) catalyst.[10][11] The reaction proceeds through a domino [4+2] heteroannulation of an aryl/alkylglyoxal with a 2-(arylamino)ethan-1-ol, followed by a 1,2-aryl/alkyl shift of the resulting hemiacetal intermediate.[11][12] This transformation is formally an asymmetric aza-benzilic ester rearrangement.

CPA_Mechanism cluster_0 Catalytic Cycle Reactants Aryl Glyoxal + 2-Aminoethanol Step1 Iminium Formation & [4+2] Annulation Reactants->Step1 CPA Chiral Phosphoric Acid (CPA-H+) CPA->Step1 Catalyzes Intermediate Cyclic α-Iminium Hemiacetal Step1->Intermediate Step2 1,2-Aryl/Alkyl Shift (Rearrangement) Intermediate->Step2 Protonated by CPA Product_CPA Product-CPA Complex Step2->Product_CPA Product_CPA->CPA Regenerates Catalyst Product Chiral this compound Product_CPA->Product Releases

Caption: Mechanism of Chiral Phosphoric Acid (CPA) catalysis.

  • Causality: The chiral phosphate anion acts as a chiral counterion to the initially formed iminium ion, orchestrating the facial selectivity of the subsequent intramolecular cyclization and rearrangement steps within a defined chiral environment.[11] This strategy was successfully applied to a concise synthesis of L-742,694, a neurokinin-1 receptor antagonist.[11]

A highly efficient one-pot, three-step sequence has been developed for synthesizing C3-aryl/alkyl morpholin-2-ones from simple starting materials.[1][13] This process, catalyzed by a quinine-derived urea, avoids the isolation of intermediates, thereby saving time, resources, and reducing waste.[1]

One_Pot_Workflow Start Aldehyde + (Phenylsulfonyl)acetonitrile Step1 Step 1: Knoevenagel Condensation Start->Step1 Step2 Step 2: Asymmetric Epoxidation Step1->Step2 Step3 Step 3: Domino Ring-Opening Cyclization (DROC) Step2->Step3 End Chiral this compound Step3->End catalyst Quinine-Derived Urea Catalyst (for Steps 1 & 2) catalyst->Step1 catalyst->Step2 reagents Cumyl Hydroperoxide (Step 2) 2-Aminoethanol (Step 3) reagents->Step2 reagents->Step3

Caption: Workflow for the one-pot organocatalytic cascade reaction.

  • Causality: The bifunctional quinine-derived urea catalyst utilizes hydrogen bonding to activate both the nucleophile and the electrophile, controlling the stereochemistry first in the asymmetric epoxidation of the Knoevenagel adduct and subsequently in the domino ring-opening cyclization (DROC) with an amino alcohol.[12] This method provides access to key intermediates for the synthesis of Aprepitant.[1]

Detailed Experimental Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of chiral this compound derivatives. Standard laboratory techniques for handling air- and moisture-sensitive reactions should be employed.[14]

Protocol 1: Organocatalytic One-Pot Synthesis of (R)-3-Aryl-Morpholin-2-ones

This protocol is adapted from the one-pot Knoevenagel/epoxidation/DROC sequence.[1][13][14] It provides a streamlined synthesis of C3-substituted morpholin-2-ones.

Materials and Reagents:

  • Aromatic aldehyde (e.g., p-fluorobenzaldehyde)

  • (Phenylsulfonyl)acetonitrile

  • Quinine-derived urea catalyst

  • Cumene hydroperoxide (technical grade)

  • 2-Benzylaminoethanol

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • Standard solvents for chromatography (hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the quinine-derived urea catalyst (10 mol%).

  • Add (phenylsulfonyl)acetonitrile (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.3 M).

  • Stir the mixture at room temperature for 18-24 hours, monitoring the formation of the alkene intermediate by TLC.

  • Once the first step is complete, dilute the mixture with additional toluene (approx. 10x the initial volume).

  • Add cumene hydroperoxide (1.2 eq) and continue stirring at room temperature for 24-48 hours.

  • Upon completion of the epoxidation (monitored by TLC), add 2-benzylaminoethanol (1.2 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature until the consumption of the epoxide is complete (typically 12-24 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 80:20) to afford the pure enantioenriched this compound product.[14]

Representative Data Summary:

EntryAldehyde SubstituentYield (%)ee (%)
1H8587
24-F7189
34-CH38188
44-NO27570
51-Naphthyl7363
Data adapted from Lattanzi et al., J. Org. Chem. 2023.[13]
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation for (R)-2-Phenylmorpholine

This protocol, adapted from the work of Zhang et al., provides a highly effective route to C2-substituted morpholines, which are direct precursors to C2-substituted morpholin-2-ones via oxidation.[8][15]

Materials and Reagents:

  • [Rh(COD)2]BF4

  • (R)-SKP (or other suitable chiral bisphosphine ligand)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (substrate)

  • Anhydrous, degassed dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mol%) and (R)-SKP (1.1 mol%). Add anhydrous DCM and stir at room temperature for 30 minutes to form the orange-red catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve the substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq), in anhydrous DCM.

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the autoclave to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • Workup: Carefully release the hydrogen pressure. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5:1) to obtain the desired (R)-2-phenylmorpholine.[15]

Representative Data:

  • Yield: >99%[15]

  • Enantiomeric Excess (ee): 92%[15]

Characterization and Analysis

3.1 Structural Verification The chemical structure and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.[14]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[14]

3.2 Determination of Enantiomeric Excess (ee%) The stereochemical purity of the product is a critical parameter.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining ee%. The analysis requires a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H) and an appropriate mobile phase (typically a mixture of hexane and isopropanol).[14] The enantiomers will have different retention times, and the ee% is calculated from the relative peak areas.

Conclusion

The asymmetric synthesis of chiral this compound derivatives has advanced significantly, moving from classical chiral pool and auxiliary-based methods to highly efficient and selective catalytic strategies. Organocatalytic cascade reactions and transition-metal-catalyzed hydrogenations now provide powerful, atom-economical routes to these medicinally important scaffolds.[1][8] The protocols and strategic insights provided in this guide are intended to empower researchers to confidently select and execute robust synthetic plans for accessing these valuable building blocks. Future developments will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these methods to the synthesis of increasingly complex and novel drug candidates, further solidifying the role of chirality in modern drug design.[3][16]

References

Application Notes and Protocols for the N-arylation of Morpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Morpholin-2-ones in Modern Drug Discovery

The morpholin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. When functionalized at the nitrogen atom with an aryl group, the resulting N-aryl morpholin-2-ones exhibit a diverse range of biological activities, making them valuable core structures in the development of novel therapeutics. Their unique three-dimensional shape and the presence of both hydrogen bond donor and acceptor capabilities allow for potent and selective interactions with various biological targets.

Notably, N-aryl morpholine and its derivatives are integral components in a number of drug candidates targeting the central nervous system (CNS), owing to their favorable physicochemical properties that can enhance blood-brain barrier permeability[1][2][3][4][5]. Furthermore, the arylmorpholine scaffold has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases[6][7][8]. The ability to synthetically modify the aryl moiety provides a powerful tool for fine-tuning the pharmacological profile of these compounds, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide to the synthesis of N-aryl morpholin-2-ones, with a focus on robust and versatile N-arylation protocols. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step experimental procedures, and provide guidance on troubleshooting common issues.

Core Principles of N-Arylation: Catalytic Pathways to C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl group and the nitrogen atom of this compound is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and widely utilized methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds[9][10]. The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base to couple an amine (in this case, this compound) with an aryl halide or triflate. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex  Ar-X Oxidative Addition Amide Complex Amide Complex Oxidative Addition Complex->Amide Complex this compound, Base Product Complex Product Complex Amide Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L Product Release N-Aryl this compound N-Aryl this compound Product Complex->N-Aryl this compound Ar-X Ar-X This compound This compound Base Base

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The selection of the base is also crucial, as it must be strong enough to deprotonate the this compound without causing undesirable side reactions.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems[11][12][13]. This reaction typically involves a copper catalyst, a ligand (often a diamine or an amino acid), and a base to couple an amine with an aryl halide. While historically requiring harsh reaction conditions, modern protocols often proceed under milder temperatures.

The mechanism of the copper-catalyzed N-arylation is still a subject of active research but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of ligand in this case helps to stabilize the copper intermediates and facilitate the coupling process.

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound starting material and its subsequent N-arylation using both palladium and copper-based catalytic systems.

Part 1: Synthesis of this compound

A common and straightforward method for the synthesis of the this compound core involves the reaction of a 2-aminoethanol with a haloacetyl halide, followed by intramolecular cyclization.

Workflow for this compound Synthesis

Figure 2: Workflow for the synthesis of the this compound scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.05 eq.) in the same solvent to the cooled ethanolamine solution dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cyclization: Add a base such as triethylamine (2.5 eq.) or potassium carbonate (2.5 eq.) to the reaction mixture. Heat the mixture to reflux and monitor the progress of the cyclization by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any solid byproducts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Part 2: N-Arylation of this compound

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a general procedure that can be adapted for a variety of aryl halides.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube or a vial equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube or vial with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl this compound.

Protocol B: Copper-Catalyzed Ullmann N-Arylation

This protocol provides an alternative, often more economical, method for N-arylation, particularly with aryl iodides.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.5 eq.), the aryl iodide (1.0 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at a temperature typically ranging from 100-130 °C. Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data and Catalyst Selection

The choice between a palladium or copper-catalyzed system depends on several factors including the nature of the aryl halide, functional group tolerance, cost, and desired reaction conditions. The following table provides a general comparison to aid in catalyst selection.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Aryl Halide Reactivity Ar-I > Ar-Br > Ar-ClAr-I > Ar-Br
Ligands Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos)Diamines, amino acids (e.g., L-proline), phenanthrolines
Base Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)Inorganic bases (e.g., K₂CO₃, K₃PO₄)
Reaction Temperature Generally 80-120 °COften requires higher temperatures (100-150 °C)
Functional Group Tolerance Generally very goodCan be sensitive to certain functional groups
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally more economical

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Impure reagents or solvent- Low reaction temperature- Use a fresh batch of catalyst and ligand- Screen different bases (e.g., NaOtBu, K₃PO₄)- Ensure all reagents and solvents are dry and pure- Increase the reaction temperature
Formation of Side Products - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Decomposition of starting material or product- Use a less sterically hindered ligand- Lower the reaction temperature- Reduce the reaction time- Ensure a thoroughly inert atmosphere
Difficulty in Product Purification - Residual catalyst or ligand- Co-elution with byproducts- Filter the crude reaction mixture through a plug of silica gel or activated carbon before chromatography- Optimize the eluent system for column chromatography

References

Application Note: Copper-Catalyzed Cross-Dehydrogenative Coupling for the α-Functionalization of Morpholin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific background for the copper-catalyzed cross-dehydrogenative coupling (CDC) of morpholin-2-ones. This method facilitates the direct formation of C–N bonds at the α-position of the morpholin-2-one core, a privileged scaffold in medicinal chemistry. By leveraging an inexpensive, earth-abundant copper catalyst with molecular oxygen as the terminal oxidant, this protocol offers a sustainable, atom-economical, and operationally simple route to novel α-functionalized this compound derivatives.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex molecules and expand chemical libraries.

Introduction

Morpholin-2-ones are key heterocyclic motifs present in a wide array of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to act as bioisosteres for other functionalities make them highly valuable in drug design. Traditional methods for functionalizing the this compound scaffold often require multi-step sequences involving pre-functionalization, such as α-halogenation followed by nucleophilic substitution, which can be inefficient and generate stoichiometric waste.

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy in modern organic synthesis, enabling the direct formation of bonds between two C–H or C–H/X–H moieties without prior activation.[1][2] This approach significantly enhances atom and step economy.[1][3] Among various catalytic systems, those based on inexpensive and low-toxicity copper salts are particularly attractive for their sustainability and practical utility.[4][5]

This document details a robust protocol for the copper(I)-catalyzed CDC reaction between N-substituted morpholin-2-ones and cyclic imides, using molecular oxygen from ambient air as the ultimate oxidant.[1] This transformation provides direct access to α-imidated morpholin-2-ones, which are valuable building blocks for further synthetic elaboration or for direct biological screening.

Proposed Mechanism of Action

The copper-catalyzed CDC reaction is believed to proceed through a catalytic cycle involving multiple oxidation states of copper. While the precise mechanism can be substrate-dependent, a plausible pathway for the imidation of this compound is outlined below.[1]

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-proton of the N-substituted this compound (I). In the presence of a copper(I) catalyst and an acid co-catalyst like acetic acid, a copper(I) enolate intermediate (II) is proposed to form.

  • Oxidation to Acyliminium Ion: The copper(I) enolate is oxidized to a highly reactive N-acyliminium ion intermediate (III). This oxidation is facilitated by a higher-valent copper species (e.g., Cu(II) or Cu(III)) generated in the catalytic cycle.

  • Nucleophilic Attack: The electrophilic N-acyliminium ion (III) is then intercepted by the nucleophilic imide partner (e.g., succinimide), leading to the formation of the desired C–N bond and yielding the protonated product (IV).

  • Product Release and Catalyst Regeneration: Deprotonation of (IV) releases the final α-imidated this compound product (V). The reduced copper species is re-oxidized by the terminal oxidant (molecular oxygen) to regenerate the active catalyst, thereby closing the catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle I This compound (I) II Copper(I) Enolate (II) I->II - H⁺ III N-Acyliminium Ion (III) II->III Oxidation CuII Cu(II)/Cu(III) IV Protonated Product (IV) III->IV + Imide V α-Imidated Product (V) IV->V - H⁺ CuI Cu(I) CuI->II CuII->CuI Reduction Imide Imide Nucleophile H+ H+ O2 O₂ (Air) O2->CuII Re-oxidation

Caption: Proposed catalytic cycle for the Cu(I)-catalyzed CDC of this compound.

Application Protocol: α-Imidation of 4-Boc-morpholin-2-one

This section provides a representative protocol for the cross-dehydrogenative coupling of 4-(tert-butoxycarbonyl)this compound with succinimide.

Materials and Equipment
  • Reagents:

    • 4-(tert-butoxycarbonyl)this compound (Substrate)

    • Succinimide (Nucleophile)

    • Copper(I) Chloride (CuCl, Catalyst)

    • Acetic Acid (AcOH, Additive)

    • Toluene (Solvent)

    • Ethyl Acetate (for work-up)

    • Saturated Sodium Bicarbonate Solution (for work-up)

    • Brine (for work-up)

    • Anhydrous Magnesium Sulfate (Drying agent)

    • Silica Gel (for chromatography)

  • Equipment:

    • Round-bottom flask (e.g., 25 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Detailed Step-by-Step Protocol
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(tert-butoxycarbonyl)this compound (1.0 mmol, 1.0 equiv), succinimide (1.2 mmol, 1.2 equiv), and copper(I) chloride (0.1 mmol, 10 mol%).

    • Scientist's Note: Using a slight excess of the nucleophile (succinimide) helps to drive the reaction towards completion. The catalyst loading of 10 mol% is a common starting point for optimization.

  • Solvent and Additive Addition: Add toluene (5 mL) and acetic acid (1.0 mmol, 1.0 equiv) to the flask.

    • Scientist's Note: Toluene is an effective solvent for this reaction. Acetic acid is believed to facilitate the formation of the key N-acyliminium ion intermediate.[1]

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 80 °C. The reaction is open to the air, which provides the molecular oxygen required as the terminal oxidant. Stir the reaction mixture vigorously.

    • Scientist's Note: The reaction is conveniently run open to the atmosphere, avoiding the need for handling pure oxygen or other potentially hazardous oxidants. Vigorous stirring ensures efficient mixing and mass transfer of oxygen from the headspace into the reaction medium.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a silica gel plate. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The reaction is complete when the starting this compound spot is no longer visible. Typical reaction times are 12-24 hours.

  • Work-up Procedure: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Scientist's Note: The bicarbonate wash is crucial to neutralize the acetic acid and remove any remaining acidic impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: a. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product. b. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Results and Discussion

The described protocol is effective for a range of N-substituted morpholin-2-ones and various cyclic imide nucleophiles. The yields are generally moderate to high, depending on the specific substrates used.

Substrate Scope and Expected Yields
EntryThis compound (N-substituent)Imide NucleophileReported Yield (%)
1BocSuccinimide85%
2BocPhthalimide78%
3CbzSuccinimide81%
4BenzylSuccinimide75%
5BocSaccharin90%

Table based on representative data from similar CDC reactions in the literature.[1]

Troubleshooting
  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 20 mol%) or the reaction temperature (up to 100-110 °C). Ensure the reaction is open to air and that stirring is adequate.

  • Side Product Formation: Over-oxidation can sometimes be observed.[6] If significant byproducts are formed, reducing the reaction temperature or time may be beneficial.

  • Difficult Purification: If the product co-elutes with starting material, try a different solvent system for chromatography or consider recrystallization.

Experimental Workflow

The overall experimental process from setup to final product is summarized in the following diagram.

Caption: General workflow for the copper-catalyzed CDC of this compound.

Conclusion

The copper-catalyzed cross-dehydrogenative coupling of morpholin-2-ones represents a highly efficient and sustainable method for C-H functionalization. The protocol described herein is operationally simple, utilizes an inexpensive catalyst, and employs air as the terminal oxidant, aligning with the principles of green chemistry. This methodology provides a powerful tool for medicinal chemists and researchers in drug discovery to rapidly access novel and diverse libraries of this compound derivatives for biological evaluation.

References

Application Notes & Protocols: A Guide to Overcoming Peptide Aggregation in SPPS using Morpholin-2-one-Derived Backbone Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Abstract: The chemical synthesis of peptides, particularly long or hydrophobic sequences, is frequently hampered by on-resin aggregation. This phenomenon, driven by the formation of intermolecular β-sheet structures, leads to incomplete reactions, low yields, and difficult purifications. This guide provides a comprehensive overview and detailed protocols for utilizing Morpholin-2-one-derived building blocks—a powerful iteration of the depsipeptide method—to disrupt aggregation and enable the successful synthesis of "difficult sequences." We will explore the underlying mechanism, detail the step-by-step application within a standard Fmoc/tBu SPPS workflow, and provide the necessary insights for researchers to implement this transformative technique.

Part 1: The Fundamental Challenge of "Difficult Sequences" in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides. However, the technique faces a significant hurdle as the growing peptide chain elongates. After approximately 5-6 residues, the peptide, tethered to a solid support, can begin to self-associate through backbone hydrogen bonding.[1] This process can lead to the formation of stable secondary structures, most notably β-sheets, causing the peptide-resin matrix to collapse.

This aggregation has severe consequences for the synthesis:

  • Incomplete Acylation: The collapsed structure sterically hinders the N-terminal amine, preventing it from reacting efficiently with the incoming activated amino acid.

  • Poor Deprotection: The Fmoc protecting group may become inaccessible to the deprotection reagent (e.g., piperidine), leading to deletion sequences.

  • Failed Syntheses: In severe cases, the synthesis grinds to a halt, yielding a complex mixture of truncated peptides that is often impossible to purify.

Sequences prone to this behavior are termed "difficult sequences," and overcoming this challenge is a primary focus of modern peptide chemistry.[2] While strategies like using specialized solvents or elevated temperatures exist, modifying the peptide backbone itself offers a more direct and robust solution.[1]

Part 2: The this compound & Depsipeptide Method: A Mechanistic Overview

The use of this compound building blocks is a sophisticated application of the depsipeptide method . A depsipeptide is an isomer of a peptide where one or more amide bonds are replaced by ester bonds.[3] This single atom substitution (Oxygen for Nitrogen) is sufficient to eliminate the hydrogen bond-donating capacity of the amide proton, effectively disrupting the formation of β-sheets.

The this compound is a stable, cyclic precursor that facilitates the introduction of this ester linkage. The process unfolds in three key stages:

  • Incorporation: An N-Fmoc protected aminoacyl-morpholin-2-one monomer is coupled to the N-terminus of the growing peptide chain. The this compound ring is acylated, which leads to its opening and the formation of a depsipeptide (ester) bond in the backbone.

  • Elongation: The peptide synthesis continues, with the ester linkage acting as a "structure-breaker," preventing aggregation and allowing subsequent couplings to proceed efficiently.

  • O-to-N Acyl Shift: After the synthesis is complete and the peptide is cleaved from the resin, the peptide is dissolved in a suitable buffer. A change in pH induces a spontaneous and rapid intramolecular O-to-N acyl shift, which seamlessly converts the ester bond back into the native amide bond, yielding the desired target peptide.[1][3]

This strategy temporarily alters the peptide backbone to ensure synthetic success, then restores the native structure post-synthesis.

G cluster_0 On-Resin SPPS cluster_1 Post-Cleavage Workup Resin Peptide-Resin Coupling Coupling & Ring Opening Resin->Coupling Free N-Terminus Mor_Monomer Fmoc-AA(Mor)-OH (this compound Monomer) Mor_Monomer->Coupling Depsi_Resin Peptide-Resin with Ester Backbone Coupling->Depsi_Resin Continue_SPPS Continue SPPS (n cycles) Depsi_Resin->Continue_SPPS Cleavage TFA Cleavage Continue_SPPS->Cleavage Synthesis Complete Crude_Depsi Crude Depsipeptide Acyl_Shift O-to-N Acyl Shift (pH change) Crude_Depsi->Acyl_Shift Final_Peptide Purified Native Peptide Acyl_Shift->Final_Peptide

Caption: Workflow for SPPS using the this compound/Depsipeptide method.

Part 3: Key Advantages of the Depsipeptide Approach

Implementing this strategy offers significant, tangible benefits for synthesizing challenging peptides.

FeatureStandard SPPS on Difficult SequenceSPPS with this compound/Depsipeptide
On-Resin State High aggregation, collapsed resin bed.Excellent resin swelling, solvated peptide chains.
Coupling Efficiency Low to moderate; double/triple coupling required.High; often successful with a single coupling.
Crude Product Purity Low; high prevalence of deletion sequences.High; significantly reduced deletion byproducts.
Purification Difficult to impossible due to complex mixture and poor solubility.Simplified due to higher purity and improved peptide solubility.
Overall Yield Very low or zero.Dramatically improved.

Primary Advantages:

  • Enables Synthesis of "Impossible" Peptides: Provides access to sequences that are otherwise unattainable through standard protocols.

  • Improves Process Robustness: Leads to more predictable coupling kinetics and higher confidence in synthetic success.

  • Enhances Solubility: The transient backbone modification can also improve the solubility of the cleaved peptide prior to the acyl shift, aiding in handling and purification.[1]

Part 4: Application Notes & Protocols

A. Strategic Placement of the this compound Monomer

The depsipeptide modification is most effective when introduced at a site that disrupts a nascent β-sheet. Generally, incorporating one this compound-derived residue for every 6-8 amino acids is a good starting point.[1] The method is particularly well-suited for introduction at Serine or Threonine residues, as their side-chain hydroxyl group is a natural precursor for forming the ester linkage in the monomer synthesis.

B. Protocol: SPPS using a this compound Building Block

This protocol assumes a standard manual Fmoc/tBu SPPS workflow. Reagent equivalents are based on the initial loading of the resin.

Materials:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the first amino acid.

  • Solvents: High-purity, amine-free Dimethylformamide (DMF). Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Standard Amino Acids: Fmoc-AA-OH derivatives (4 eq.).

  • Modified Building Block: Fmoc-AA(Mor)-OH (e.g., Fmoc-Ser(Mor)-OH) (1.5 - 2 eq.).

  • Coupling Reagents: HBTU (3.9 eq.) or HATU (3.9 eq.).

  • Base: N,N-Diisopropylethylamine (DIEA) (8 eq.).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Workflow for a Single Coupling Cycle:

G Start Start: Peptide-Resin with free N-terminus Activate Activate AA: Fmoc-AA(Mor)-OH (1.5 eq) + HATU (1.45 eq) + DIEA (3 eq) in DMF for 3 min Start->Activate Couple Add activated mixture to resin. Couple for 1-2 hours. Activate->Couple Wash1 Wash Resin: 3x DMF Couple->Wash1 Kaiser Perform Kaiser Test Wash1->Kaiser Result Test Negative? Kaiser->Result Wash2 Wash Resin: 3x DMF, 3x DCM Result->Wash2 Yes Recouple Recouple for 1 hour Result->Recouple No Fmoc_Deprotect Fmoc Deprotection: 20% Piperidine/DMF (1 x 2 min, 1 x 8 min) Wash2->Fmoc_Deprotect Wash3 Wash Resin: 3x DMF, 3x DCM, 3x IPA Fmoc_Deprotect->Wash3 End End: Ready for next coupling cycle Wash3->End Recouple->Wash1

Caption: SPPS cycle for incorporating a this compound derived monomer.

Detailed Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 2 min, then 1 x 8 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation (The Key Step):

    • In a separate vessel, dissolve the Fmoc-AA(Mor)-OH monomer (1.5 eq.) and HATU (1.45 eq.) in DMF.

    • Add DIEA (3 eq.) and allow the activation to proceed for 3 minutes. Note: Using fewer equivalents of the special monomer is common to conserve material. Coupling times should be extended to ensure completion.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another hour.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) to remove all soluble reagents. The resin is now ready for the next deprotection/coupling cycle.

  • Repeat: Continue with standard SPPS cycles until the full peptide sequence is assembled.

C. Protocol: Final Cleavage and O-to-N Acyl Shift
  • Final Deprotection: Remove the N-terminal Fmoc group from the completed sequence.

  • Resin Drying: Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum. At this stage, the peptide is still in its depsipeptide form.

  • O-to-N Acyl Shift (The Conversion Step):

    • Dissolve the crude depsipeptide in a suitable buffer. A common choice is 100 mM phosphate buffer at pH 7.5. The concentration should be low (e.g., 1 mg/mL) to avoid aggregation of the final product.

    • Gently stir the solution at room temperature. The acyl shift is typically complete within 2-4 hours.

    • Monitor the conversion by LC-MS. The mass of the peptide will remain the same, but its retention time will shift. The depsipeptide isomer usually elutes earlier than the native peptide.

  • Purification: Once the conversion is complete, acidify the solution with a small amount of TFA and purify the native peptide by standard reverse-phase HPLC.

Part 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling with this compound monomer 1. Insufficient coupling time. 2. Inefficient activation.1. Extend coupling time to 3-4 hours. 2. Use a stronger activator like HATU. Ensure all reagents are fresh and anhydrous.
Incomplete O-to-N acyl shift 1. Incorrect pH. 2. Steric hindrance around the ester bond. 3. Peptide precipitated out of solution.1. Ensure pH is stable between 7.2-7.8. 2. Gently warm the solution to 37°C. 3. Add an organic co-solvent like acetonitrile (up to 30%) to improve solubility.
Side products observed after cleavage 1. Incomplete final Fmoc deprotection. 2. Side-chain protecting group issues.1. Ensure final deprotection is complete before cleavage. 2. Verify that the cleavage cocktail is appropriate for all protecting groups used in the synthesis.

References

Application Notes & Protocols: A Guide to Morpholin-2-one Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine and morpholin-2-one scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs like the antiemetic Aprepitant.[1][2][3] Their utility often stems from their role as conformationally constrained amino acid bioisosteres. The ring-opening of morpholin-2-ones provides access to valuable acyclic N-substituted aminoethoxy acid derivatives and other functionalized molecules, which are critical intermediates in organic synthesis and drug discovery. This guide provides an in-depth analysis of the primary experimental procedures for this compound ring-opening, focusing on the underlying chemical principles and offering detailed, field-tested protocols for immediate laboratory application.

Introduction: The Strategic Value of this compound Ring Scission

Morpholin-2-ones are six-membered heterocyclic lactones (cyclic esters) containing a nitrogen atom. Their conformational rigidity and advantageous physicochemical properties make them valuable building blocks.[3] The strategic cleavage of the lactone ring unlocks a class of linear, functionalized molecules that are otherwise challenging to synthesize. These reactions are broadly categorized by the bond being broken and the reagents used:

  • Acyl-Oxygen Cleavage (Hydrolysis): The most common pathway, involving the cleavage of the ester bond (C-O) under acidic or basic conditions to yield a carboxylic acid and an alcohol.

  • Reductive Cleavage: Involves the use of strong reducing agents to open the ring, typically yielding an amino diol.

This document will detail the mechanistic rationale and provide step-by-step protocols for the most prevalent and reliable of these transformations.

Mechanistic Pillars of Ring-Opening Reactions

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The choice of catalyst (acid, base) or reagent dictates the pathway and the final product.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester using a hydroxide base (e.g., NaOH, KOH).[4][5] The reaction is effectively irreversible due to the final deprotonation step.

Causality of Experimental Choices:

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide as a leaving group and reforming the carbonyl.[5][6][7] In the final, irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium towards the carboxylate salt product.[5][6]

  • Solvent: Alcoholic solvents like methanol or ethanol are used to solubilize both the this compound substrate and the inorganic base. Water is often added to ensure complete dissolution of the hydroxide.[4]

  • Acidic Workup: A final acidification step is mandatory to protonate the carboxylate salt and yield the neutral carboxylic acid product.[4][5]

Diagram: Mechanism of Base-Catalyzed Ring Opening

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening cluster_2 Step 3: Irreversible Deprotonation Morpholinone This compound Intermediate Tetrahedral Intermediate Morpholinone->Intermediate Hydroxide OH⁻ Hydroxide->Intermediate Intermediate2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid Intermediate Intermediate2->CarboxylicAcid Alkoxide Alkoxide Intermediate2->Alkoxide Leaving Group CarboxylicAcid2 Carboxylic Acid Intermediate Alkoxide2 Alkoxide Carboxylate Carboxylate Salt (Product) CarboxylicAcid2->Carboxylate Alcohol Alcohol Alkoxide2->Alcohol

Caption: Mechanism of Saponification.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis achieves the same transformation as saponification but operates under different mechanistic principles.

Causality of Experimental Choices:

  • Mechanism: The reaction begins with the protonation of the carbonyl oxygen by a strong acid (e.g., HCl, H₂SO₄). This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the activated carbonyl. Following a proton transfer, the tetrahedral intermediate eliminates the ring's alcohol portion, which is protonated to become a good leaving group (H₂O). Deprotonation of the resulting carbonyl yields the final carboxylic acid product.

  • Reversibility: Unlike saponification, all steps in acid-catalyzed hydrolysis are reversible. The reaction is driven to completion by using a large excess of water.

Diagram: General Experimental Workflow

G Start Start: this compound Substrate Reaction Reaction: - Add Solvent - Add Catalyst/Reagent (Base, Acid, or Reducing Agent) - Heat/Stir as Required Start->Reaction Workup Aqueous Workup: - Quench Reaction - Phase Separation - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization - Distillation Workup->Purification Analysis Product Characterization: - NMR - MS - IR Purification->Analysis

Caption: Standard workflow for ring-opening reactions.

Experimental Protocols & Data

The following protocols are generalized procedures derived from standard laboratory practices and literature precedents.[4][8] Researchers should optimize conditions based on their specific this compound substrate.

Protocol 1: Base-Catalyzed Ring Opening of N-Phenylthis compound

This protocol describes the saponification of a typical N-aryl substituted this compound.

Materials & Reagents:

  • N-Phenylthis compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 1 M solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve N-phenylthis compound (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Base Addition: Add a 30% aqueous solution of NaOH (approx. 5-10 eq) to the stirring solution.[4]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 65-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cooling & Quenching: Cool the reaction mixture to room temperature and then pour it into a beaker containing deionized water.

  • Extraction (1): Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether, DCM) to remove any unreacted starting material or non-polar impurities. Discard the organic phase.

  • Acidification: Cool the aqueous phase in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid product may form.

  • Extraction (2): Extract the acidified aqueous phase three times with ethyl acetate.

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization or flash column chromatography.

ParameterConditionRationale
Base NaOH or KOH (5-10 eq)Strong nucleophile and ensures irreversible deprotonation.
Solvent MeOH / H₂OCo-solvent system to dissolve both substrate and base.
Temperature Reflux (65-80 °C)Increases reaction rate to ensure completion in a reasonable time.
Workup Acidification (HCl)Protonates the carboxylate salt to yield the neutral product.[4][5]

Table 1. Summary of typical conditions for base-catalyzed ring opening.

Protocol 2: Reductive Ring Opening with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the cleavage of the lactone and reduction of the amide carbonyl to an amine, yielding an N-substituted diethanolamine.

Field Insight & Safety: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials & Reagents:

  • N-Substituted this compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, inert gas line

Step-by-Step Methodology:

  • Inert Setup: Assemble a dry three-neck flask with a stirrer, condenser, and dropping funnel under a positive pressure of nitrogen.

  • Reagent Suspension: Carefully add LiAlH₄ (approx. 2-4 eq) to anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirring LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor by TLC.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL). A granular precipitate should form, which can be easily filtered.

  • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Drying & Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amino diol product.

ParameterConditionRationale
Reducing Agent LiAlH₄ (2-4 eq)A strong hydride source capable of reducing both ester and amide carbonyls.
Solvent Anhydrous THFAprotic solvent that is stable to LiAlH₄.
Atmosphere Inert (N₂ or Ar)Prevents the violent reaction of LiAlH₄ with atmospheric moisture.
Workup Fieser WorkupA standardized, safe procedure for quenching LiAlH₄ reactions.

Table 2. Summary of typical conditions for reductive ring opening.

Field Insights & Troubleshooting

  • Incomplete Conversion: If a reaction stalls, particularly in saponification, ensure sufficient base is present. Sterically hindered morpholin-2-ones may require longer reaction times or higher temperatures.

  • Side Reactions: In acid-catalyzed hydrolysis, elevated temperatures can lead to dehydration or other side reactions. It is often best to run these reactions at or slightly above room temperature for extended periods.

  • Racemization: If the this compound contains a chiral center adjacent to the carbonyl (at C3), harsh basic or acidic conditions can risk epimerization. Using milder conditions (e.g., LiOH instead of NaOH, lower temperatures) may be necessary to preserve stereochemical integrity.

  • Polymerization: For certain N-acyl morpholin-2-ones, ring-opening polymerization can be a competing pathway, especially under specific catalytic conditions.[9][10] Careful control of stoichiometry and temperature is crucial.

Conclusion

The ring-opening of morpholin-2-ones is a fundamental and powerful strategy for accessing valuable linear amino acid derivatives. The choice between hydrolytic (acid or base-catalyzed) and reductive pathways depends entirely on the desired final product. By understanding the mechanistic underpinnings and adhering to carefully controlled protocols, researchers can effectively leverage these reactions to advance their synthetic and drug discovery programs.

References

Application Notes & Protocols: The Morpholin-2-one Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with multiple, distinct biological targets — is a cornerstone of efficient medicinal chemistry. The morpholine ring is a well-established example, prized for its ability to impart favorable physicochemical properties crucial for brain penetration and metabolic stability.[1][2] This guide focuses on a specific, powerful variant: the Morpholin-2-one scaffold. As a cyclic lactam, it offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it an exceptionally versatile starting point for novel CNS therapeutics. Its utility is exemplified by its role as a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea, which acts within the CNS.

This document serves as a technical guide, providing the scientific rationale, detailed synthetic protocols, and in vitro characterization assays necessary to effectively leverage the this compound scaffold in a CNS drug discovery program.

Section 1: The Scientific Rationale - Why this compound for CNS?

The selection of a core scaffold is a critical decision in a drug discovery campaign. The this compound structure is not merely an arbitrary starting point; its chemical and physical attributes are deliberately chosen to overcome common challenges in CNS drug design.

Causality Behind the Choice:

  • Modulated Basicity and Improved PK/PD: Unlike a simple morpholine, the nitrogen atom in the this compound ring is part of an amide (lactam). This significantly reduces its basicity (pKa). For CNS drugs, avoiding strong basicity is often crucial to minimize off-target effects, such as hERG channel inhibition, and to fine-tune pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][3]

  • Enhanced Blood-Brain Barrier (BBB) Permeability: Successful CNS drugs must navigate the highly selective blood-brain barrier. The this compound scaffold strikes an optimal balance between lipophilicity and hydrophilicity. The oxygen atoms (one ether, one carbonyl) can act as hydrogen bond acceptors, aiding solubility, while the overall compact, semi-rigid structure is conducive to passive diffusion across the BBB.[4][5]

  • Structural Rigidity and Conformational Control: Compared to more flexible aliphatic chains, the cyclic nature of the scaffold reduces the number of rotatable bonds. This pre-organizes the appended pharmacophoric groups into a more defined conformational space, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than many other heterocyclic systems. The lactam functionality within the this compound structure can further influence metabolic pathways, often blocking potential sites of oxidation.

Table 1: Comparative Physicochemical Properties
Scaffold FeatureStandard MorpholineThis compound Rationale for CNS Advantage
Nitrogen Atom Secondary Amine (Basic)Amide/Lactam (Neutral)Reduced pKa minimizes off-target liabilities and improves PK profile.
H-Bond Acceptors 1 (Oxygen)2 (Ether & Carbonyl Oxygen)Increased polarity can improve solubility without sacrificing permeability.
Conformation Flexible (Chair/Boat)Semi-RigidProvides better control over the 3D orientation of substituents for target binding.
Synthetic Handle N-alkylation/acylationN- and C3-functionalizationOffers multiple, distinct vectors for chemical diversification.[3][6]

Section 2: Synthesis and Diversification Protocols

The utility of a scaffold is directly tied to the robustness of its synthetic routes. The following protocols outline an efficient, asymmetric synthesis of the core scaffold and a subsequent functionalization method to generate a library of diverse analogues for screening.

Protocol 2.1: Asymmetric One-Pot Synthesis of 3-Aryl-Morpholin-2-ones

This protocol is adapted from organocatalytic methods that provide enantiomerically enriched scaffolds, which is critical as stereochemistry often dictates biological activity. It follows a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.

Principle of the Method: This multi-step, one-pot sequence avoids the purification of intermediates, saving time and resources. A chiral organocatalyst, such as a quinine-derived urea, stereoselectively forms a key epoxide intermediate, which then undergoes a domino reaction with an amino alcohol to construct the this compound ring with high enantiomeric excess.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • (Phenylsulfonyl)acetonitrile (1.0 eq)

  • Quinine-derived urea organocatalyst (e.g., eQNU) (10 mol%)

  • Cumene hydroperoxide (CHP), ~80% in cumene (1.5 eq)

  • 2-Aminoethanol derivative (e.g., 2-(benzylamino)ethan-1-ol) (1.2 eq)

  • Toluene, Anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Step 1 (Knoevenagel/Epoxidation): To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol), (phenylsulfonyl)acetonitrile (1.0 mmol, 181 mg), and the quinine-derived urea catalyst (0.1 mmol).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add cumene hydroperoxide (1.5 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the aldehyde. Rationale: This extended time at low temperature is crucial for achieving high enantioselectivity in the epoxidation step.

  • Step 2 (Domino Ring-Opening Cyclization - DROC): To the crude reaction mixture from Step 5, directly add the 2-aminoethanol derivative (1.2 mmol).

  • Allow the mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the formation of the final product.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-morpholin-2-one product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Diagram 1: Synthetic Workflow for this compound Library Generation

G cluster_synthesis Core Synthesis cluster_diversification Library Diversification A Aromatic Aldehyde + (Phenylsulfonyl)acetonitrile B One-Pot Asymmetric Epoxidation/DROC (Protocol 2.1) A->B Organocatalyst, Amino Alcohol C Enantioenriched 3-Aryl-Morpholin-2-one Core B->C D N-Aryl this compound C->D N-Arylation/ Deprotection E C-H Oxidative Coupling (Protocol 2.2) D->E Cu(I) Catalyst, Imide/Nucleophile F C3-Functionalized Analogs E->F G G F->G Screening Library

Caption: Workflow for synthesis and diversification of the this compound scaffold.

Protocol 2.2: C-H Functionalization of N-Aryl-Morpholin-2-ones

This protocol, based on copper-catalyzed oxidative coupling, allows for the direct installation of substituents at the C3 position of a pre-formed N-aryl this compound, providing an alternative route to diversification.[3]

Principle of the Method: A copper(I) catalyst, in the presence of a mild oxidant (O₂ from air), facilitates a cross-dehydrogenative coupling (CDC) reaction between the C3-position of the this compound and a suitable nucleophile, such as a cyclic imide. This method forms a C-N bond directly from two C-H bonds, offering high atom economy.

Materials:

  • N-Aryl-morpholin-2-one (1.0 eq)

  • Nucleophile (e.g., Phthalimide) (1.5 eq)

  • Copper(I) Chloride (CuCl) (10 mol%)

  • Acetic Acid (AcOH) (20 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

  • Molecular sieves (4 Å)

Step-by-Step Methodology:

  • To an oven-dried vial, add the N-aryl-morpholin-2-one (0.5 mmol), the imide nucleophile (0.75 mmol), CuCl (0.05 mmol, 5 mg), acetic acid (0.1 mmol, 5.7 µL), and powdered 4 Å molecular sieves (~100 mg).

  • Evacuate and backfill the vial with oxygen (O₂) using a balloon.

  • Add 1,2-dichloroethane (2.5 mL) and seal the vial.

  • Place the reaction mixture in a pre-heated oil bath at 60 °C and stir for 24 hours. Rationale: The molecular sieves remove trace water that can inhibit the catalyst, while the O₂ atmosphere serves as the terminal oxidant.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the C3-functionalized product.

  • Validation: Confirm the structure of the product by NMR and Mass Spectrometry.

Section 3: In Vitro Profiling Protocols for CNS Targets

Once a library of this compound derivatives has been synthesized, it must be screened for biological activity. The following protocols describe robust, industry-standard assays for key CNS drug discovery steps: primary target engagement, functional activity, and BBB permeability.

Protocol 3.1: Monoamine Transporter Inhibition (SERT/NET) - Radioligand Binding Assay

Principle of the Assay: This competitive binding assay quantifies the affinity of a test compound for the serotonin (SERT) or norepinephrine (NET) transporter. It measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [³H]-citalopram for SERT) from its binding site on membranes prepared from cells overexpressing the human transporter.[7][8][9] The amount of radioactivity remaining on the filter is inversely proportional to the binding affinity of the test compound.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human SERT (hSERT) or human NET (hNET).

  • Radioligand: [³H]-Citalopram (for SERT) or [³H]-Nisoxetine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Inhibitor: Fluoxetine (10 µM for SERT) or Desipramine (10 µM for NET).

  • Test Compounds: Serially diluted in assay buffer containing a final concentration of ≤1% DMSO.

  • 96-well microplate, glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine), cell harvester, scintillation cocktail, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw the frozen membrane aliquot on ice and dilute to the desired protein concentration (e.g., 5-15 µ g/well ) in ice-cold assay buffer. Dilute the radioligand in assay buffer to a final concentration near its Kd value (e.g., 1-2 nM). Prepare serial dilutions of test compounds.

  • Assay Plate Setup (in triplicate):

    • Total Binding wells: 50 µL assay buffer.

    • Non-specific Binding (NSB) wells: 50 µL of the non-specific inhibitor.

    • Test Compound wells: 50 µL of each test compound dilution.

  • Add 50 µL of the diluted radioligand solution to all wells.

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to separate bound from free radioligand. Rationale: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor.

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the retained radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: GPCR Functional Antagonism (NK1 Receptor) - Calcium Flux Assay

Principle of the Assay: The Neurokinin 1 (NK1) receptor is a Gq-coupled GPCR. When activated by its endogenous ligand (Substance P), it triggers the release of intracellular calcium (Ca²⁺). This assay measures a compound's ability to act as an antagonist by blocking this agonist-induced calcium flux.[10][11] Cells expressing the NK1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored in real-time before and after the addition of a known agonist, in the presence and absence of the test compound.

Materials:

  • Cell Line: U373 MG or HEK293 cells stably expressing the human NK1 receptor.

  • Agonist: Substance P or a stable analogue like [Sar⁹,Met(O₂)¹¹]-Substance P.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the NK1-expressing cells into the black, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye, Pluronic F-127 (to aid dye solubilization), and Probenecid in the assay buffer.

  • Aspirate the culture medium from the cells and add the dye loading buffer to each well.

  • Incubate the plate for 60 minutes at 37 °C in the dark. Rationale: This allows the cell-permeant AM ester form of the dye to enter the cells, where intracellular esterases cleave it into the active, calcium-sensitive, and membrane-impermeant form.

  • Wash the cells gently with assay buffer (containing Probenecid) to remove extracellular dye. Leave a final volume of buffer in the wells.

  • Compound Incubation: Prepare serial dilutions of the this compound test compounds. Add them to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the cell plate into the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Using an automated injector, add the NK1 agonist (at a pre-determined EC₈₀ concentration) to all wells.

  • Immediately begin recording the fluorescence intensity kinetically for 1-2 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Determine the % inhibition caused by your test compound relative to the "agonist only" control wells.

    • Plot % Inhibition versus the logarithm of the antagonist concentration and fit the data to determine the IC₅₀ value.

Protocol 3.3: CNS Permeability Assessment - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Principle of the Assay: PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular diffusion across the blood-brain barrier.[5][12] A filter plate with a porous support is coated with a lipid mixture (e.g., porcine brain lipid extract) to form an artificial membrane. This filter plate is placed on top of a donor plate containing the test compounds. The rate at which a compound diffuses from the donor compartment, through the artificial membrane, and into the acceptor compartment is measured to predict its BBB permeability.

Materials:

  • PAMPA "sandwich" system (96-well donor and acceptor plates).

  • Porcine Brain Lipid extract dissolved in a suitable organic solvent (e.g., dodecane).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds, high permeability control (e.g., Propranolol), and low permeability control (e.g., Atenolol).

  • UV-Vis microplate reader or LC-MS/MS for compound quantification.

Step-by-Step Methodology:

  • Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the brain lipid solution to each well of the filter (acceptor) plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Add 300 µL of fresh assay buffer to each well of the acceptor plate.

  • Prepare Donor Plate: Prepare solutions of test compounds and controls in assay buffer (e.g., at 100-500 µM, with final DMSO concentration <1%). Add 300 µL of these solutions to the donor plate wells. Reserve a portion of the donor solutions for concentration analysis at time zero (T₀).

  • Assemble and Incubate: Carefully place the lipid-coated acceptor plate onto the donor plate to form the "sandwich," ensuring no air bubbles are trapped.

  • Incubate the sandwich at room temperature for 4-18 hours with gentle agitation. Rationale: The incubation time is a critical parameter and must be optimized to ensure that high-permeability compounds do not reach equilibrium too quickly, while still allowing for sufficient detection of low-permeability compounds.

  • Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [2.303 / (A * t * (1/V_D + 1/V_A))] * log₁₀[1 - (C_A(t) / C_eq)] Where:

      • A = Filter area

      • t = Incubation time

      • V_D, V_A = Volume of donor and acceptor wells

      • C_eq = Equilibrium concentration, calculated from mass balance.

    • Compounds are typically classified based on their Pe values (e.g., Pe > 4.0 x 10⁻⁶ cm/s is considered high permeability).

Section 4: Data Interpretation and The Drug Discovery Cascade

The data generated from these protocols must be integrated to make informed decisions. A successful CNS drug candidate requires not only high on-target potency but also a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly the ability to cross the BBB.

Table 2: Sample Screening Data for a Hypothetical this compound Series
Compound IDR¹ GroupR² GroupSERT Ki (nM)NK1 IC₅₀ (nM)PAMPA-BBB Pe (10⁻⁶ cm/s)
Lead-001 H4-F-Ph15.2>10,0005.1 (High)
Lead-002 H2-Cl-Ph8.7>10,0004.5 (High)
Lead-003 H4-CF₃-Ph2.1 >10,0003.8 (Moderate)
Lead-004 CH₃4-F-Ph45.8>10,0005.5 (High)
Lead-005 H3,5-bis(CF₃)Ph>1,00025.4 6.2 (High)

Structure-Activity Relationship (SAR) Insights:

  • From this hypothetical data, substituting the phenyl ring at the C3 position (R²) with electron-withdrawing groups (Cl, CF₃) appears to improve SERT potency (Lead-002, Lead-003).

  • Adding a methyl group at another position (R¹) is detrimental to SERT activity (Lead-004).

  • A dramatic shift in the R² substitution pattern (Lead-005) completely switches the selectivity from SERT to the NK1 receptor, demonstrating the scaffold's versatility.

  • The 4-CF₃ substitution (Lead-003) improves potency but slightly reduces BBB permeability, a common trade-off that must be carefully balanced during lead optimization.

Diagram 2: The CNS Drug Discovery Workflow

G cluster_chem Chemistry Engine cluster_bio Biological Screening A Scaffold Synthesis (Protocol 2.1) B Library Generation (Protocol 2.2) A->B C Primary Target Assay (e.g., SERT Binding) (Protocol 3.1) B->C D Functional Assay (e.g., Ca2+ Flux) (Protocol 3.2) C->D E Early ADME Screen (PAMPA-BBB) (Protocol 3.3) D->E F SAR & Data Analysis E->F F->B Design Next Generation G Lead Optimization (Iterative Cycles) F->G H Preclinical Candidate G->H

Caption: Iterative workflow integrating synthesis and biological/ADME screening.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery of novel CNS-acting agents. Its inherent physicochemical properties are well-suited to address the formidable challenge of blood-brain barrier penetration. Supported by robust and efficient synthetic methodologies, this scaffold allows for the generation of diverse chemical libraries. By integrating the synthesis protocols with a carefully selected cascade of in vitro assays—from primary binding and functional activity to early permeability assessment—research teams can rapidly identify potent and brain-penetrant lead compounds, accelerating the journey toward new therapies for neurological and psychiatric disorders.

References

Application Notes & Protocols: Synthesis of Morpholin-2-one-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-2-one Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties.[1][2] Its saturated, non-planar structure can improve aqueous solubility, metabolic stability, and oral bioavailability of drug candidates. Within this class, the this compound core represents a particularly valuable scaffold for the design of potent and selective enzyme inhibitors.[3][4] This structural unit is found in a variety of bioactive molecules, including inhibitors of proteases, kinases, and other key enzyme families.[5][6][7] For instance, the antiemetic drug Aprepitant, used to prevent nausea and vomiting in cancer therapy, features a key this compound intermediate in its synthesis, highlighting the scaffold's industrial relevance.[8][9][10]

The power of the this compound scaffold lies in its synthetic tractability and the ability to introduce multiple points of diversity. Substituents on the nitrogen atom and at the C3, C5, and C6 positions can be systematically varied to optimize interactions within an enzyme's active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of key synthetic strategies for constructing the this compound core, with a focus on methods amenable to library synthesis and the generation of chiral compounds. We will delve into the causality behind various experimental choices, provide detailed, field-proven protocols for benchmark transformations, and offer insights into the development of potent enzyme inhibitors for drug discovery programs.

Part 1: Strategic Approaches to this compound Synthesis

The construction of the this compound ring can be approached from several distinct strategic viewpoints. The choice of a specific route is often dictated by the desired substitution pattern, the need for stereochemical control, and the scale of the synthesis. Retrosynthetic analysis reveals several key bond disconnections that form the basis of the most common synthetic methodologies.

G cluster_retro Retrosynthetic Analysis Target This compound Core Amino_Alcohol Amino Alcohol Precursor Target->Amino_Alcohol C-N bond disconnection MCR Multicomponent Precursors (Amine, Aldehyde, Isocyanide, etc.) Target->MCR Multiple bond disconnections Haloacyl N-(α-haloacyl)amino alcohol Target->Haloacyl C-O bond disconnection Glyoxalate Glyoxalate / Glycolaldehyde Haloacyl->Amino_Alcohol Amide bond disconnection

Caption: Retrosynthetic pathways for the this compound scaffold.

Classical Two-Step Cyclization

One of the most established and reliable methods for synthesizing morpholin-2-ones involves a two-step sequence starting from an amino alcohol.[11][12]

  • N-Acylation: The amino group of a 1,2-amino alcohol is acylated with an α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide). This reaction is typically performed in the presence of a base to neutralize the HCl or HBr byproduct.

  • Intramolecular Williamson Ether Synthesis: The resulting N-(α-haloacyl)amino alcohol intermediate is then treated with a base (e.g., potassium tert-butoxide, sodium hydride) to induce an intramolecular SN2 reaction. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the α-halide to form the six-membered this compound ring.

Causality and Insights: This method is robust and generally high-yielding. The choice of base in the cyclization step is critical; a strong, non-nucleophilic base is preferred to avoid side reactions. The primary limitation is the potential for intermolecular side reactions, especially at high concentrations. This route is particularly useful for creating N-substituted and C5/C6-substituted morpholin-2-ones, with the substitution pattern being determined by the choice of the starting amino alcohol.

Multicomponent Reactions (MCRs) for Diversity

Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, are exceptionally powerful for building libraries of diverse molecules. The Ugi reaction is a prime example that has been successfully adapted for this compound synthesis.[13][14]

The Ugi five-center, three-component reaction (U-5C-3CR) can utilize a bifunctional reagent like glycolaldehyde dimer, which provides both a hydroxyl and an aldehyde group.[13] When reacted with an α-amino acid and an isocyanide, this one-pot procedure efficiently generates novel 3-substituted this compound-5-carboxamide derivatives.[13][14]

Causality and Insights: The efficiency of MCRs is their greatest advantage, as they allow for the rapid generation of chemical diversity by simply varying the input components.[14] This makes them ideal for early-stage drug discovery and structure-activity relationship (SAR) studies. The reaction conditions, such as solvent and temperature, can significantly impact the yield and diastereoselectivity of the products.[13] For example, using 2,2,2-trifluoroethanol as a solvent has been shown to be effective where other common solvents fail.[14]

G cluster_mcr Ugi Multicomponent Synthesis of Morpholin-2-ones AminoAcid α-Amino Acid Product This compound Derivative AminoAcid->Product Isocyanide Isocyanide Isocyanide->Product Glycolaldehyde Glycolaldehyde Dimer (Bifunctional Component) Glycolaldehyde->Product Process One-Pot Reaction Product->Process

Caption: Ugi multicomponent reaction for efficient this compound synthesis.

Asymmetric Synthesis of Chiral Morpholin-2-ones

Since most biological targets are chiral, controlling the stereochemistry of enzyme inhibitors is paramount. Several strategies have been developed for the asymmetric synthesis of morpholin-2-ones.

  • Chiral Pool Synthesis: This approach utilizes enantiopure starting materials, such as chiral amino alcohols, which are readily available from natural sources. The chirality is transferred directly to the final product.

  • Chiral Auxiliaries: A chiral auxiliary, like pseudoephedrine, can be temporarily incorporated into the molecule to direct a stereoselective reaction.[15][16][17] The auxiliary is then cleaved to yield the enantiomerically enriched product. This method provides high diastereoselectivity in the formation of the morpholinone ring from arylglyoxals.[16][17]

  • Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It involves using a chiral catalyst to control the stereochemical outcome. Recent advances include:

    • Organocatalysis: Chiral phosphoric acids and quinine-derived organocatalysts have been used to promote enantioselective domino reactions that form the this compound ring.[8][15][18] For example, a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization sequence provides access to 3-aryl morpholin-2-ones with high enantioselectivity (up to 99% ee).[9][19]

    • Metal Catalysis: Transition metal catalysts can also be employed in asymmetric transformations leading to chiral morpholinones.

Causality and Insights: Catalytic asymmetric methods are highly desirable for industrial applications as only a substoichiometric amount of the chiral source is required. The development of one-pot, tandem, or domino reactions further enhances efficiency by minimizing intermediate purification steps, reducing waste, and saving time.[8][9]

Library Synthesis Strategies

For high-throughput screening and SAR studies, the generation of compound libraries is essential. Both solution-phase and solid-phase synthesis strategies can be applied to morpholin-2-ones.

  • Solution-Phase Parallel Synthesis: This involves running multiple reactions in parallel in a multi-well plate format. Purification can be streamlined using techniques like solid-phase extraction (SPE) or preparative HPLC. The Ugi reaction is particularly well-suited for this approach.

  • Solid-Phase Synthesis (SPS): In SPS, the starting material is attached to an insoluble polymer resin.[20] Reagents are added in excess to drive reactions to completion, and purification is achieved by simply washing the resin. The final product is cleaved from the resin in the last step. This method is highly automatable and excellent for producing large numbers of discrete compounds.[20] An efficient solution-phase preparation of a large library (over 7900 members) of substituted morpholine derivatives from a common mesylate intermediate has been successfully demonstrated.[21]

G cluster_sps Solid-Phase Synthesis Workflow Start Attach Starting Material to Resin Step1 Reaction 1 (Add Reagent A) Start->Step1 Wash1 Wash Resin Step1->Wash1 Step2 Reaction 2 (Add Reagent B) Wash1->Step2 Wash2 Wash Resin Step2->Wash2 Cleave Cleave Product from Resin Wash2->Cleave End Purified Product Cleave->End

Caption: General workflow for solid-phase library synthesis.

Part 2: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and adhere to all local laboratory safety guidelines.

Protocol 1: Two-Step Synthesis of N-Phenylthis compound

Principle: This protocol details the synthesis of a simple N-aryl this compound from 2-anilinoethanol via N-acylation with chloroacetyl chloride followed by base-mediated intramolecular cyclization. This method is adapted from procedures for functionalizing morpholinones.[4]

Materials and Reagents:

Reagent/MaterialSupplierGrade
2-AnilinoethanolSigma-Aldrich≥98%
Chloroacetyl chlorideSigma-Aldrich≥98%
Triethylamine (TEA)Sigma-Aldrich≥99%
Dichloromethane (DCM)Sigma-AldrichAnhydrous
Sodium Hydride (NaH), 60% disp. in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous
Saturated aq. NH₄Cl--
Brine--
Anhydrous MgSO₄Sigma-Aldrich
Silica Gel-60 Å, 230-400 mesh

Procedure:

Step A: Synthesis of 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-anilinoethanol (5.0 g, 36.4 mmol) and anhydrous DCM (100 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (6.1 mL, 43.7 mmol) dropwise to the solution.

  • Slowly add a solution of chloroacetyl chloride (3.2 mL, 40.1 mmol) in anhydrous DCM (20 mL) to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This is often used in the next step without further purification.

Step B: Cyclization to N-Phenylthis compound

  • Wash the sodium hydride (1.6 g, 40.1 mmol, 60% dispersion) with hexanes (3 x 10 mL) to remove the mineral oil, and carefully decant the hexanes under an argon atmosphere.

  • Suspend the washed NaH in anhydrous THF (50 mL) in a flame-dried 500 mL round-bottom flask and cool to 0 °C.

  • Dissolve the crude 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide from Step A in anhydrous THF (100 mL).

  • Add the solution of the intermediate dropwise to the stirred NaH suspension at 0 °C over 30 minutes.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water (10 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 3:1 to 1:1 Hexanes:Ethyl Acetate) to afford N-phenylthis compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: One-Pot Ugi Synthesis of a 3-Substituted this compound Derivative

Principle: This protocol describes an efficient one-pot synthesis of a 3-benzyl-5-(tert-butylcarbamoyl)this compound via a Ugi five-center, three-component reaction using L-phenylalanine, tert-butyl isocyanide, and glycolaldehyde dimer. This procedure is based on the work of Lee et al.[13][14]

Materials and Reagents:

Reagent/MaterialSupplierGrade
L-PhenylalanineSigma-Aldrich≥98%
tert-Butyl isocyanideSigma-Aldrich98%
Glycolaldehyde dimerSigma-Aldrich98%
2,2,2-Trifluoroethanol (TFE)Sigma-Aldrich≥99%
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade

Procedure:

  • To a 50 mL round-bottom flask, add L-phenylalanine (165 mg, 1.0 mmol) and TFE (5 mL). Stir to create a suspension.

  • Cool the suspension to -40 °C using a dry ice/acetonitrile bath.

  • In a separate vial, prepare a solution of tert-butyl isocyanide (112 µL, 1.0 mmol) and glycolaldehyde dimer (60 mg, 0.5 mmol) in TFE (5 mL).

  • Add the premixed isocyanide/glycolaldehyde solution dropwise to the pre-cooled L-phenylalanine suspension over 10 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 24 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFE.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with Hexanes:Ethyl Acetate) to afford the desired this compound product as a mixture of diastereomers.

Characterization and Analysis: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.[13]

Trustworthiness Note: The success of this Ugi reaction is highly dependent on the experimental procedure. The described method, involving the addition of a premixed isocyanide/aldehyde solution to the cooled amino acid suspension, has been shown to provide the best results.[14]

Part 3: Data Summary & Applications

This compound-based compounds have been successfully developed as inhibitors for a range of important enzyme targets. The strategic placement of substituents allows for the modulation of activity and selectivity.

Table 1: Examples of this compound Based Enzyme Inhibitors

Enzyme TargetScaffold ExampleReported ActivityReference
HIV-1 ProteaseP1/P2-morpholinone mimeticPotent inhibition, up to 500x more potent than parent compound[7]
Monoamine Oxidase-B (MAO-B)Morpholine-based chalconePotent MAO-B inhibition in the low nanomolar range[22]
Carbonic Anhydrase-IIMorpholine-derived thiazoleIC₅₀ values in the micromolar range[23][24]
UreaseMorpholine-azole derivativePotent inhibition with IC₅₀ = 2.37 µM[25]
Serine ProteasesPseudotheonamides (contain morpholinone-like structures)Serine protease inhibition[10]

Conclusion and Future Outlook

The this compound scaffold remains a cornerstone in the design of novel enzyme inhibitors. The synthetic methodologies outlined in this guide—from classical cyclizations to modern catalytic asymmetric and multicomponent reactions—provide a robust toolkit for medicinal chemists. The continued development of efficient, stereoselective, and environmentally sustainable synthetic routes will be crucial. Future efforts will likely focus on expanding the scope of catalytic systems, exploring novel multicomponent reactions, and integrating flow chemistry and automated synthesis platforms to accelerate the discovery of next-generation this compound-based therapeutics.

References

Application Notes & Protocols: Strategic Functionalization of the Morpholin-2-one Core at the C5 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholin-2-one scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds and serves as a versatile building block in medicinal chemistry.[1][2] While methods for substitution at the C3 position are relatively established, regioselective functionalization at the C5 position presents a distinct and significant synthetic challenge. This guide provides an in-depth exploration of the chemical principles governing this regioselectivity and outlines robust, field-proven strategies for achieving C5-substituted morpholin-2-ones. We will dissect the underlying electronic factors, present retrosynthetic logic, and provide detailed, step-by-step protocols for the synthesis of these valuable compounds from pre-functionalized building blocks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire and incorporate C5-functionalized morpholin-2-ones into their discovery programs.

The Fundamental Challenge: Regioselectivity in this compound Functionalization

The primary obstacle to direct C5 functionalization of a pre-formed this compound ring is the pronounced difference in acidity between the protons at the C3 and C5 positions. The C3 protons are α to both the carbonyl group and the nitrogen atom, leading to a highly stabilized enolate upon deprotonation. This electronic arrangement makes the C3 position the default site for reactions involving base-mediated proton abstraction, such as alkylations and condensations.[3]

Conversely, the C5 protons are α only to the ether oxygen. While the oxygen atom does provide some inductive stabilization to an adjacent carbanion, it is significantly less activating than the dual influence at C3. Direct deprotonation at C5 is therefore thermodynamically and kinetically disfavored. A recent study on cross-dehydrogenative coupling (CDC) reactions of morpholinones highlighted this disparity, noting that radical abstraction occurs preferentially at the C3 position over C5.[4]

This inherent electronic bias necessitates a synthetic paradigm shift: instead of modifying a pre-existing this compound, it is far more effective to construct the ring using a building block that already contains the desired functionality at the C5 position.

Diagram 1: Inherent regioselectivity of the this compound core.

Retrosynthetic Strategy: A Building Block-Centric Approach

Given the challenge of direct C5 functionalization, a retrosynthetic approach is paramount. The most logical and versatile strategy involves disconnecting the two C-O bonds of the lactone moiety. This reveals two key synthons: a 2-aminoethanol derivative, which will form the N4, C5, and C6 atoms of the ring, and an α-haloacetyl species, which provides the C2 and C3 atoms.

This disconnection strategy elegantly solves the regioselectivity problem by ensuring the desired substituent (R) is already incorporated into the 2-aminoethanol backbone. The subsequent cyclization reaction then builds the this compound scaffold around this pre-functionalized core.

retrosynthesis target Target: C5-Substituted This compound disconnect Retrosynthetic Disconnection (C2-O1 & C3-N4 bonds) target->disconnect synthon1 Synthon 1: C5-Substituted 2-Aminoethanol disconnect->synthon1 synthon2 Synthon 2: α-Haloacetyl Halide (or equivalent) disconnect->synthon2

Diagram 2: Retrosynthetic analysis for C5-substituted morpholin-2-ones.

Core Protocol: Two-Step Synthesis of C5-Substituted Morpholin-2-ones

This protocol details a reliable and widely applicable two-step, one-pot procedure for synthesizing C5-substituted morpholin-2-ones from readily available C1-substituted-2-aminoethanols.

Part A: N-Acylation
Part B: Intramolecular Cyclization (Williamson Ether Synthesis)
Causality and Rationale
  • Choice of Acylating Agent: 2-Bromoacetyl bromide is chosen for its high reactivity. The bromine on the acetyl group serves as an excellent leaving group for the subsequent intramolecular cyclization, while the acyl bromide is a potent acylating agent for the amine.

  • Base Selection: A hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in the first step to scavenge the HBr generated during acylation without competing with the primary amine as a nucleophile. In the second step, a strong base like sodium hydride (NaH) is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile for the intramolecular SN2 reaction that closes the ring.

  • Solvent System: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are crucial to prevent hydrolysis of the acyl bromide and to ensure the efficacy of the strong base (NaH) in the cyclization step.

  • Temperature Control: The initial acylation is performed at 0 °C to control the exothermic reaction and minimize side-product formation. The cyclization is typically run at room temperature or with gentle heating to drive the SN2 reaction to completion.

Materials and Reagents
ReagentFormulaPuritySupplier (Example)
(S)-2-Amino-1-phenylethanolC₈H₁₁NO>98%Sigma-Aldrich
2-Bromoacetyl bromideC₂H₂Br₂O>98%Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N>99.5%Sigma-Aldrich
Sodium Hydride (NaH)NaH60% disp.Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈OAnhydrousSigma-Aldrich
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl--
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--
Ethyl Acetate (EtOAc)C₄H₈O₂HPLC Grade-
HexanesC₆H₁₄HPLC Grade-

Detailed Step-by-Step Protocol

G start Start: Assemble Reaction step1 1. Dissolve C5-substituted aminoethanol and TEA in anhydrous THF under N₂. start->step1 step2 2. Cool the solution to 0 °C (ice/water bath). step1->step2 step3 3. Add 2-bromoacetyl bromide dropwise over 15 minutes. Maintain 0 °C. step2->step3 step4 4. Stir at 0 °C for 1 hour, then warm to RT and stir for an additional 2 hours. (N-acylation complete) step3->step4 Monitor by TLC step5 5. Cool reaction mixture back to 0 °C. step4->step5 step6 6. Add NaH (60% dispersion) portion-wise. CAUTION: H₂ gas evolution. step5->step6 step7 7. Stir at RT overnight (16h). (Cyclization complete) step6->step7 Monitor by TLC step8 8. Quench reaction carefully at 0 °C with sat. aq. NH₄Cl. step7->step8 step9 9. Perform aqueous work-up: Extract with EtOAc, wash with NaHCO₃ & brine. step8->step9 step10 10. Dry organic layer (MgSO₄), filter, and concentrate in vacuo. step9->step10 step11 11. Purify crude product via flash column chromatography. step10->step11 end End: Isolate Pure Product & Characterize (NMR, MS) step11->end

Diagram 3: Experimental workflow for the synthesis of C5-phenylthis compound.

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-2-amino-1-phenylethanol (1.0 eq, e.g., 5.0 g, 36.4 mmol).

  • Solvent & Base: Add anhydrous THF (100 mL) and triethylamine (1.1 eq, 5.58 mL, 40.1 mmol). Stir until all solids dissolve.

  • Acylation: Cool the flask to 0 °C using an ice-water bath. Slowly add 2-bromoacetyl bromide (1.05 eq, 3.35 mL, 38.3 mmol) dropwise via syringe over 15 minutes. A white precipitate (TEA·HBr) will form.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amino alcohol is consumed.

  • Cyclization Setup: Cool the reaction mixture back down to 0 °C.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq, 2.18 g, 54.6 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and that the nitrogen outlet is not sealed.

  • Ring Closure: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the formation of the product by TLC.

  • Quenching: Cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure C5-phenylthis compound.

Expected Outcome & Characterization
  • Yield: Typical yields for this reaction range from 60-85%.

  • Appearance: The final product is often a white to off-white solid or a viscous oil.

  • Characterization:

    • ¹H NMR: Confirm the structure by observing the disappearance of the broad -OH and -NH₂ signals and the appearance of a new amide -NH proton signal. The diastereotopic protons at C3 and C6 will appear as distinct signals.

    • ¹³C NMR: Confirm the presence of the new carbonyl carbon (lactone) at ~165-175 ppm.

    • Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.

    • Chiral HPLC/SFC: If a chiral starting material was used, confirm the enantiomeric purity of the final product.

Alternative and Emerging Strategies

While the building-block approach is the most common, other strategies may be applicable for specific substrates or to access diverse functionality.

StrategyDescriptionAdvantagesLimitations & Challenges
Ring-Closing Metathesis (RCM) Construction from an N-allylic, O-allylic amino acid precursor. RCM forms the C5-C6 double bond, followed by reduction.Access to C5, C6-unsaturated precursors. Good functional group tolerance.Requires multi-step synthesis of the precursor. Use of expensive Ru catalysts.
From Substituted Epoxides Ring-opening of a C2-substituted epoxide with an amino acid ester, followed by intramolecular cyclization.Provides excellent stereochemical control from chiral epoxides.Limited by the availability of substituted epoxides.
Radical C-H Functionalization Direct activation of the C5 C-H bond using radical chemistry (e.g., photoredox catalysis). Still a nascent area for this specific scaffold.Atom-economical and avoids pre-functionalization.Low regioselectivity (competition with C3), requires specialized catalysts.

Conclusion

The functionalization of the this compound core at the C5 position is a non-trivial synthetic task that demands a strategic departure from the direct modification of the parent heterocycle. The inherent electronic preference for reactivity at the C3 position dictates that the most robust and reliable methods involve the synthesis of the this compound ring from pre-functionalized building blocks. The detailed protocol provided herein, based on N-acylation and subsequent intramolecular Williamson ether synthesis, represents a powerful and versatile platform for accessing a wide range of C5-substituted morpholin-2-ones. By understanding the fundamental principles of reactivity and employing a sound retrosynthetic strategy, researchers can confidently incorporate these valuable motifs into their synthetic and drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholin-2-one synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

Morpholin-2-ones are crucial building blocks in medicinal chemistry and organic synthesis.[1] However, their synthesis can be fraught with challenges, from low yields to difficult purifications. This guide provides a structured approach to identifying, understanding, and solving these issues.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent obstacles in this compound synthesis. We will diagnose the problem, explore the root causes, and provide actionable solutions.

Problem 1: Low or No Product Yield with Starting Material Unconsumed

This is one of the most common issues, indicating that the reaction is not proceeding to completion. The primary cause is typically suboptimal reaction conditions that fail to overcome the activation energy of the key cyclization step.

Causality Analysis:

The formation of the this compound ring is an intramolecular cyclization, often a dehydrative process.[2][3] This lactamization requires specific conditions to favor the intramolecular reaction over intermolecular side reactions. Key factors include:

  • Insufficient Temperature: Many cyclization methods, particularly the dehydration of N-substituted diethanolamine derivatives, require high temperatures (often 180-210°C) to drive off water and facilitate ring closure.[4] A temperature drop of even 10-15°C can significantly stall the reaction.

  • Ineffective Catalysis: Acid catalysts (e.g., H₂SO₄, HCl) or dehydrating agents are often necessary to activate the hydroxyl group, making it a better leaving group (as water).[4][5] An incorrect choice of catalyst, insufficient loading, or catalyst deactivation will halt the reaction.

  • Insufficient Reaction Time: These reactions can be slow. Dehydrative cyclizations may require 15 hours or more to reach completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the appropriate endpoint.

Troubleshooting Workflow:

Use the following decision-making workflow to diagnose and resolve the issue of an incomplete reaction.

G start Symptom: Low Yield, Starting Material Present check_temp Verify Reaction Temperature (180-210°C for dehydration routes) start->check_temp check_cat Evaluate Catalyst/Reagent - Correct acid/dehydrating agent? - Sufficient loading? check_temp->check_cat Temp OK result Re-run experiment with optimized parameters check_temp->result Temp incorrect. Adjust and re-run. check_time Extend Reaction Time (Monitor via TLC/LC-MS) check_cat->check_time Catalyst OK check_cat->result Catalyst issue. Correct and re-run. check_time->result Reaction complete check_time->result Time insufficient. Continue heating.

Caption: Troubleshooting workflow for incomplete reactions.

Step-by-Step Solutions:

  • Verify Temperature: Use a calibrated high-temperature thermometer placed directly in the reaction mixture (if possible) or the heating mantle. Ensure the temperature is maintained consistently within the optimal range for your specific protocol.[4]

  • Assess Catalyst/Reagents:

    • For acid-catalyzed dehydrations, confirm the concentration and stoichiometry of the acid (e.g., sulfuric acid, oleum).[6]

    • If using a different cyclization strategy, such as those involving activating agents, ensure the reagent is fresh and added correctly.

  • Monitor and Extend Reaction Time: Do not rely solely on a literature-prescribed time. Actively monitor the disappearance of the starting material using an appropriate technique (e.g., TLC). Continue the reaction until the starting material is consumed.

Problem 2: Low Yield with Starting Material Consumed (Byproduct Formation)

If your starting material is gone but the yield of the desired this compound is low, the primary culprit is one or more side reactions outcompeting the desired intramolecular cyclization.

Causality Analysis:

The precursors to this compound are often bifunctional, containing both nucleophilic (amine) and electrophilic (or pre-electrophilic, like a hydroxyl) centers. This duality can lead to undesirable intermolecular reactions.

  • Intermolecular Condensation/Polymerization: Instead of cyclizing, molecules can react with each other to form linear dimers, oligomers, or polymers. This is particularly problematic at high concentrations.

  • Formation of Stable Intermediates: In some multi-step, one-pot syntheses, an intermediate may be formed that is resistant to the final cyclization step under the applied conditions.[7][8]

  • Degradation: High temperatures and strongly acidic or basic conditions can lead to the degradation of both the starting material and the product, often resulting in a dark, tarry reaction mixture.[4]

Table 1: Effect of Reaction Conditions on Byproduct Formation

Parameter Condition Likely Outcome Recommended Action
Concentration High Increased intermolecular reactions (polymers, dimers). Run the reaction under more dilute conditions.
Temperature Too High Charring, degradation, and formation of "heavies".[9] Reduce temperature; find the optimal balance between reaction rate and stability.
Catalyst Non-optimal Formation of undesired intermediates or byproducts.[9] Screen different catalysts (e.g., Lewis vs. Brønsted acids) or catalyst loadings.

| Reagent Stoichiometry | Excess of one reagent | Can lead to side reactions involving the excess component. | Ensure precise stoichiometry, especially in multi-component reactions.[7] |

Step-by-Step Solutions:

  • Employ High-Dilution Principles: For the cyclization step, consider adding the precursor solution dropwise over several hours to a flask of heated solvent. This keeps the instantaneous concentration of the precursor low, statistically favoring the intramolecular reaction.

  • Optimize Temperature: Systematically lower the reaction temperature in 10°C increments to find a point where the desired reaction proceeds efficiently without significant degradation.

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts by NMR and MS. Understanding their structure provides critical clues about the undesired reaction pathway, which can then be mechanistically suppressed. For example, the presence of N-ethylmorpholine as a byproduct in some routes points to a specific side reaction pathway that could be suppressed by catalyst choice.[9]

G cluster_0 Desired Pathway (Intramolecular) cluster_1 Undesired Pathway (Intermolecular) A Precursor B This compound A->B Cyclization (Favored at low conc.) C Precursor D Dimer / Polymer C->D Condensation (Favored at high conc.)

Caption: Competing intra- vs. intermolecular reactions.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable lab-scale synthetic route to start with?

A: For unsubstituted or N-substituted this compound, the acid-catalyzed dehydrative cyclization of a corresponding N-substituted diethanolamine or a related amino acid derivative is a robust and well-documented starting point.[5][10] While industrial processes have shifted, this method is often more accessible for lab-scale synthesis due to simpler equipment requirements compared to high-pressure catalytic routes.[9] A detailed protocol is provided below.

Q2: My product is a thick, dark oil that is difficult to purify. What are the best purification methods?

A: This is a common challenge. Morpholin-2-ones are polar and can be hygroscopic.

  • Acid-Base Extraction: First, perform a workup to remove the bulk of impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acid catalysts. Back-extract the aqueous layer to recover any product that partitioned.

  • Flash Column Chromatography: This is often the most effective method. Use a silica gel column. The polarity of the eluent system is critical. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient of Dichloromethane/Methanol can also be effective for more polar derivatives.[11]

  • Distillation: If the product is thermally stable and has a reasonable boiling point, vacuum distillation can be an excellent method for removing non-volatile, high-molecular-weight "heavies" and salts.[5][9]

  • Recrystallization: If you can get the product to solidify, recrystallization is a powerful technique for achieving high purity. Experiment with solvent systems like Ethyl Acetate/Hexane or Isopropanol.

Q3: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a mobile phase that gives good separation between your starting material and product (Rf values ideally between 0.2 and 0.6). Visualize the spots using UV light (if your compounds are chromophoric) and a potassium permanganate stain, which is a general stain for organic compounds and works well for amines and alcohols. For more complex reaction mixtures, LC-MS provides definitive tracking of mass-to-charge ratios for reactants, intermediates, and products.

Q4: I'm performing an asymmetric synthesis of a C3-substituted this compound and my enantiomeric excess (ee) is low. What could be the cause?

A: Low enantioselectivity in asymmetric syntheses can often be traced back to issues with the catalyst or reaction conditions. In some cases, the product itself may be susceptible to racemization. For example, if the C3 proton is acidic (e.g., due to an adjacent nitro group), it can be deprotonated and reprotonated, leading to a loss of stereochemical integrity.[8] To troubleshoot:

  • Ensure the chiral catalyst is pure and handled under inert conditions if it's air or moisture-sensitive.

  • Lower the reaction temperature; many asymmetric reactions show higher selectivity at lower temperatures.[7]

  • Screen different solvents, as solvent polarity can influence the catalyst's chiral environment.

  • Analyze the reaction conditions to see if they could promote racemization and consider milder alternatives for workup and purification.

Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrative Cyclization of N-Benzyl-diethanolamine

This protocol is a representative example of an acid-catalyzed intramolecular cyclization.

Materials:

  • N-Benzyl-diethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (pellets)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, add N-Benzyl-diethanolamine (1 equivalent).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.5-2.0 equivalents) dropwise with vigorous stirring. This is a highly exothermic reaction.

  • Cyclization: Heat the reaction mixture to 190-200°C using a heating mantle. Maintain this temperature for 10-15 hours. The mixture will darken significantly.[4][5]

  • Quenching and Neutralization: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture over crushed ice. Then, neutralize the acidic solution by the slow addition of solid sodium hydroxide or a 50% NaOH solution until the pH is ~8-9. This must be done in an ice bath as it is also highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-benzyl-morpholin-2-one by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Scaling Up Morpholin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Morpholin-2-one production. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the challenges you may encounter when transitioning your this compound synthesis from the laboratory bench to pilot or production scale. This resource is structured in a practical question-and-answer format, focusing on the causality behind experimental choices to ensure your scale-up process is both efficient and robust.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up of this compound synthesis. Each issue is broken down into potential causes and actionable solutions, grounded in chemical engineering and organic synthesis principles.

Issue 1: My reaction yield has dropped significantly after scaling up from 10g to 1kg.

Answer:

A drop in yield upon scale-up is a frequent and multifaceted challenge. It rarely stems from a single cause but rather a combination of factors related to physical and chemical changes in the reaction environment.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can become problematic in a large reactor. The surface-area-to-volume ratio decreases dramatically with scale, hindering heat dissipation. This can lead to localized "hot spots" where by-products are formed, or the desired product degrades.

    • Causality: The rate of heat generation increases with the volume (cubed), while the rate of heat removal increases with the surface area (squared). This mismatch can lead to a loss of thermal control, a dangerous situation known as a thermal runaway[1][2][3]. For the cyclization of precursors like N-(2-hydroxyethyl)glycine, which is often exothermic, this is a critical safety and yield consideration.

    • Solution:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR)[3]. This data is crucial for designing an adequate cooling system.

      • Reactor Choice: Opt for a reactor with a high heat transfer coefficient, such as one with a jacket and internal cooling coils.

      • Controlled Addition: Instead of adding all reagents at once, use a semi-batch process where one of the starting materials is added portion-wise or via a syringe pump. This allows the cooling system to keep pace with the heat generated.

  • Mass Transfer Limitations: In the lab, magnetic stirring is often sufficient to ensure a homogeneous reaction mixture. In a large reactor, inadequate agitation can lead to poor mixing, concentration gradients, and localized excesses of reagents, which can promote side reactions.

    • Causality: Poor mixing can prevent reactive intermediates from finding their intended reaction partners, leading to dimerization, polymerization, or other undesired pathways.

    • Solution:

      • Agitator Design: The choice of impeller (e.g., pitched-blade turbine, anchor) and agitation speed are critical. Computational Fluid Dynamics (CFD) modeling can help optimize mixing for your specific reactor geometry and reaction viscosity.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

  • Changes in Reagent Purity/Grade: Solvents and starting materials used at the kilogram scale may have different impurity profiles than the high-purity reagents used in the lab. These impurities can sometimes inhibit catalysts or participate in side reactions.

    • Solution:

      • Quality Control: Always perform analytical testing (e.g., NMR, GC-MS) on incoming raw materials to ensure they meet the required specifications.

      • Test Reactions: Run small-scale test reactions with the plant-grade materials to identify any potential issues before committing to a large-scale run.

Issue 2: The purity of my isolated this compound is lower than expected, with persistent by-products.

Answer:

Purification is often more challenging at scale. Methods like column chromatography that are routine in the lab are often not economically viable for large-scale production[4]. Therefore, the focus must shift to controlling impurity formation during the reaction and utilizing scalable purification techniques like crystallization.

Potential By-products and their Formation:

  • Dimerization/Oligomerization: Incomplete cyclization or side reactions can lead to the formation of linear or cyclic dimers and oligomers. This is often exacerbated by high concentrations or elevated temperatures.

  • Unreacted Starting Materials: Poor conversion due to any of the reasons mentioned in the yield section will result in starting material carryover.

  • Products of Side Reactions: For syntheses starting from diethanolamine, side reactions can include the formation of other cyclic ethers or amines[5][6].

Solutions:

  • Reaction Optimization: The best way to achieve high purity is to prevent the formation of by-products in the first place. Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at a small scale to minimize impurity formation.

  • Scalable Purification - Crystallization: Crystallization is the most common and cost-effective method for purifying solids at an industrial scale[7].

    • Solvent Screening: A thorough solvent screen is essential to find a system that provides good solubility at high temperatures and low solubility at low temperatures, ensuring a high recovery of pure product[8][9]. A good starting point for this compound could be solvents like isopropanol, ethyl acetate, or toluene, and anti-solvents like heptane or hexane.

    • Control of Supersaturation: Control the cooling rate and consider seeding the solution to ensure the formation of the desired crystal form and size, which will improve filterability and purity[10].

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: There are several routes, but two are particularly relevant for industrial production:

  • Cyclization of N-(2-hydroxyethyl)glycine or its esters: This is a common and direct route. The challenge lies in the cyclization conditions, which can require high temperatures or strong acid/base catalysis, leading to potential by-products. Optimizing this step to be a one-pot process can significantly improve efficiency at scale[11][12].

  • From Diethanolamine: While more commonly used for producing morpholine itself, diethanolamine can be a starting material for this compound derivatives. This route often involves harsh conditions, such as dehydration with concentrated sulfuric acid or oleum, which presents challenges with corrosion and waste disposal at an industrial scale[2][13][14].

Q2: How do I choose between a batch and a continuous (flow) process for this compound production?

A2: The choice depends on the production scale and the reaction kinetics.

  • Batch Process: Suitable for smaller to moderate production volumes (kg to low tons). Batch reactors are versatile and can be used for multiple products. However, they can have challenges with heat transfer and mixing at a very large scale[15].

  • Continuous (Flow) Process: Offers significant advantages for large-scale production, especially for fast and exothermic reactions. Flow reactors have a much higher surface-area-to-volume ratio, allowing for excellent heat control and improved safety. They can also lead to more consistent product quality. The development of a continuous process can be more resource-intensive upfront but can be highly cost-effective in the long run[16].

Q3: What are the key safety considerations when scaling up this compound synthesis?

A3: Safety is paramount. Key considerations include:

  • Thermal Hazards: As discussed, the risk of a thermal runaway is a major concern for exothermic cyclization reactions. A thorough thermal hazard assessment is essential[1][2].

  • Reagent Handling: Many reagents used in the synthesis can be corrosive (e.g., strong acids) or toxic. Ensure proper personal protective equipment (PPE) is used and that charging systems are designed to minimize operator exposure.

  • Pressure Build-up: If the reaction produces gaseous by-products or if there is a risk of thermal runaway, the reactor must be equipped with appropriate pressure relief systems (e.g., rupture discs, relief valves).

Experimental Protocols

Protocol 1: Pilot-Scale Cooling Crystallization of this compound

This protocol assumes a successful solvent screen has identified isopropanol (IPA) as a suitable crystallization solvent.

  • Dissolution: In a clean, dry, jacketed glass-lined reactor, charge the crude this compound solid. Add isopropanol (approximately 5-10 volumes relative to the crude material).

  • Heating: Begin agitation and heat the reactor jacket to 75-80 °C. Continue heating until all the solid has dissolved. Visually confirm complete dissolution through a sight glass.

  • Controlled Cooling: Program the reactor's cooling system to cool the batch from 80 °C to 20 °C over 4-6 hours (a cooling rate of 10-15 °C/hour). A slow cooling rate is crucial for forming large, pure crystals.

  • Seeding (Optional but Recommended): When the batch temperature reaches the metastable zone width (typically 5-10 °C below the dissolution temperature, to be determined experimentally), add a small slurry of pure this compound seed crystals (0.1-1.0% of the total batch mass) to induce crystallization.

  • Hold Period: Once the batch reaches 20 °C, hold at this temperature with gentle agitation for 2-4 hours to allow for complete crystal growth.

  • Final Cooling: Cool the batch further to 0-5 °C and hold for another 1-2 hours to maximize the yield.

  • Isolation: Transfer the resulting slurry to a filter-dryer.

  • Washing: Wash the filter cake with 1-2 volumes of cold (0-5 °C) isopropanol to remove any impure mother liquor.

  • Drying: Dry the purified this compound under vacuum at 40-50 °C until a constant weight is achieved.

Data & Visualizations

Table 1: Illustrative Solvent Screening Data for this compound Crystallization
SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Assessment
Isopropanol~15~150Excellent: High solubility at high temp, low at room temp. Ideal for cooling crystallization.
Ethyl Acetate~25~200Good: Similar profile to IPA, a viable alternative.
Toluene~5~80Fair: Lower solubility may require larger solvent volumes.
Heptane<1<5Poor Solvent: Suitable as an anti-solvent.
Water>200>500Poor: Too soluble at all temperatures for effective cooling crystallization.

Note: This data is representative and should be determined experimentally for your specific crude material.

Diagrams

Synthesis_Pathway cluster_0 Route 1: Cyclization of Glycine Derivative cluster_1 Route 2: From Diethanolamine N-(2-hydroxyethyl)glycine N-(2-hydroxyethyl)glycine This compound This compound N-(2-hydroxyethyl)glycine->this compound Heat / Catalyst (-H2O) Diethanolamine Diethanolamine Intermediate Intermediate Diethanolamine->Intermediate Reaction with a-halo ester Intermediate->this compound Cyclization

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield / Purity at Scale Q1 Is the reaction exothermic? Start->Q1 A1_Yes Investigate Heat Transfer: - Perform Calorimetry - Improve Reactor Cooling - Use Semi-Batch Addition Q1->A1_Yes Yes A1_No Investigate Mass Transfer: - Optimize Agitation - Check Baffling Q1->A1_No No Q2 Are raw materials of the same grade? A1_Yes->Q2 A1_No->Q2 A2_No QC Incoming Materials Run small-scale tests with new materials Q2->A2_No No Purification Optimize Purification: - Perform Solvent Screen - Develop Crystallization Protocol Q2->Purification Yes A2_No->Purification

Caption: Decision workflow for troubleshooting scale-up issues.

References

Morpholin-2-one Reactions: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholin-2-one chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic scaffold. We understand that controlling reaction selectivity and minimizing the formation of unwanted byproducts are critical for achieving high yields, simplifying purification, and ensuring the integrity of your final compounds.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges encountered in this compound reactions.

Part 1: Core Principles for Minimizing Byproduct Formation

Before diving into specific reaction troubleshooting, it's essential to understand the inherent reactivity of the this compound core. The molecule contains a lactone (a cyclic ester) and a secondary amine, presenting multiple reactive sites. Byproduct formation often stems from the competition between these functionalities.

Key Structural Features and Reactivity:

  • Lactone Moiety: Susceptible to nucleophilic attack and ring-opening, particularly under strong basic or acidic conditions. The ester carbonyl can also be a target for nucleophiles.

  • Amine (N-H): The secondary amine is nucleophilic and can undergo reactions like N-alkylation and N-acylation. Its basicity makes it prone to deprotonation, which can initiate side reactions.

  • α-Carbon (C3): The protons on the carbon adjacent to the carbonyl group can be acidic under certain conditions, leading to enolate formation and subsequent side reactions like racemization or undesired C-C bond formation.[1]

General Strategies for Control:

  • Temperature Management: Many side reactions, such as dimerization or decomposition, have higher activation energies than the desired reaction. Running reactions at the lowest effective temperature is a crucial first step.

  • Reagent Stoichiometry and Addition Rate: Using a minimal excess of reagents and adding highly reactive species (e.g., alkyl halides, strong bases) slowly can prevent localized high concentrations that favor side reactions.

  • Choice of Base: The selection of a base is critical. Non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) are often preferred over smaller, more nucleophilic bases (e.g., triethylamine, hydroxides) which can promote ring-opening.

  • Solvent Selection: The polarity and protic nature of the solvent can significantly influence reaction pathways by stabilizing or destabilizing intermediates.

  • Inert Atmosphere: For sensitive reactions, especially those involving organometallics or radical intermediates, working under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.[2]

Part 2: Troubleshooting Specific Reactions & Byproducts

This section addresses common reactions and their associated byproducts in a question-and-answer format.

FAQ 1: N-Alkylation Reactions

Question: I am performing an N-alkylation of this compound with an alkyl halide and a base, but I am observing a significant amount of a higher molecular weight byproduct and some starting material decomposition. What is happening and how can I fix it?

Answer: This is a classic issue in the N-alkylation of lactams. The primary culprits are typically O-alkylation, dimerization, and base-induced hydrolysis.

Common Byproducts & Their Causes:

ByproductMechanistic CauseRecommended Solution
O-Alkylated Species The lactone oxygen competes with the nitrogen as a nucleophile, especially under harsh conditions or with highly reactive alkylating agents.Use a less reactive alkylating agent if possible (e.g., tosylate instead of iodide). Employ a polar aprotic solvent like DMF or acetonitrile to favor N-alkylation.
Dimer/Oligomers The deprotonated this compound anion can act as a nucleophile, attacking the carbonyl carbon of another molecule, leading to ring-opening and subsequent polymerization.[3][4]Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®). Add the base slowly at a low temperature (e.g., 0 °C) to control the concentration of the anionic intermediate.
Ring-Opened Product Strong, nucleophilic bases (like NaOH or KOH) or residual water in the reaction can directly hydrolyze the lactone ester bond.[2][5] This is exacerbated at elevated temperatures.Use an anhydrous, non-nucleophilic organic base (e.g., DIPEA, 2,6-lutidine). Ensure all reagents and solvents are scrupulously dried.
Ring-Opening due to High Temp At elevated temperatures, particularly above 220°C, the morpholine ring itself can undergo cleavage reactions.[6]Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor progress by TLC or LC-MS to avoid unnecessarily long heating times.

Troubleshooting Workflow: N-Alkylation

Here is a logical workflow to diagnose and solve N-alkylation issues.

start Low Yield or Multiple Byproducts in N-Alkylation check_base What base was used? start->check_base node_nucleophilic Nucleophilic Base (e.g., KOH, Et3N) check_base->node_nucleophilic node_non_nucleophilic Non-Nucleophilic Base (e.g., DBU, DIPEA) check_base->node_non_nucleophilic check_temp What was the reaction temperature? node_high_temp High Temperature (> 80 °C) check_temp->node_high_temp node_low_temp Low/Moderate Temp (< 80 °C) check_temp->node_low_temp check_purity Are reagents and solvents anhydrous? node_wet Water present check_purity->node_wet node_dry System is dry check_purity->node_dry solution_base ACTION: Switch to a non-nucleophilic, sterically hindered base. Ensure slow addition at 0 °C. node_nucleophilic->solution_base High risk of hydrolysis & dimerization node_non_nucleophilic->check_temp Good choice, check other factors solution_temp ACTION: Reduce temperature. Monitor reaction to avoid prolonged heating. node_high_temp->solution_temp Risk of ring-opening and degradation node_low_temp->check_purity Good, check purity solution_dry ACTION: Use anhydrous solvents. Dry reagents thoroughly. node_wet->solution_dry Water causes hydrolysis final_check Consider changing alkylating agent or solvent system. node_dry->final_check If issues persist... cluster_0 Decomposition Pathways morph N-Substituted This compound hydrolysis Hydrolysis (Trace H2O) morph->hydrolysis Slow reaction oxidation Oxidation (Air/Light) morph->oxidation Can be radical-mediated dimer Dimerization/ Oligomerization morph->dimer Self-reaction product1 product1 hydrolysis->product1 Forms amino acid derivative product2 product2 oxidation->product2 Forms ring-opened or oxidized species product3 product3 dimer->product3 Forms higher MW impurities

References

controlling enantioselectivity in asymmetric Morpholin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Asymmetric Morpholin-2-one Synthesis

Welcome to the technical support center for asymmetric this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrolled synthesis of this critical heterocyclic scaffold. Chiral morpholin-2-ones are prevalent pharmacophores and valuable synthetic intermediates, yet achieving high enantioselectivity can be a significant challenge.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for achieving enantioselectivity in this compound synthesis?

There are several state-of-the-art catalytic systems, each with its own advantages depending on the chosen synthetic route and substrates:

  • Chiral Brønsted Acids (e.g., Phosphoric Acids): These are highly effective for reactions involving aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. The mechanism proceeds through a domino [4+2] heteroannulation, followed by a 1,2-aryl/alkyl shift in a process known as an aza-benzilic ester rearrangement.[1][3][4] This method is one of the first truly catalytic and enantioselective approaches for C3-substituted morpholinones.[1][3]

  • Organocatalysis (e.g., Cinchona Alkaloid Derivatives): Quinine-derived urea or thiourea catalysts are powerful for one-pot, multi-step syntheses. A notable example is a sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a final domino ring-opening cyclization (DROC) to furnish the this compound core with high enantioselectivity.[5][6][7][8]

  • Transition Metal Catalysis (e.g., Rhodium-Bisphosphine Complexes): This strategy is particularly well-suited for the asymmetric hydrogenation of pre-formed unsaturated morpholines (dehydromorpholines). Using a rhodium catalyst with a large bite angle ligand, like (R,R,R)-SKP, can yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields.[9][10]

Q2: Can you explain the "aza-benzilic ester rearrangement" in more detail?

This is an elegant and powerful reaction for forming C3-substituted morpholin-2-ones.[1] The key steps are:

  • [4+2] Heteroannulation: An arylglyoxal and a 2-(arylamino)ethan-1-ol undergo a formal [4+2] cycloaddition, catalyzed by a chiral phosphoric acid. This is the enantioselectivity-determining step.

  • Hemiacetal Formation: The cycloaddition forms a cyclic α-iminium hemiacetal intermediate.

  • 1,2-Aryl/Alkyl Shift: This hemiacetal undergoes a rearrangement where an aryl or alkyl group migrates (a 1,2-shift), leading to the final, stable this compound ring structure.[1][3][4]

This cascade process avoids the need for pre-functionalized starting materials and constructs the chiral center with high fidelity.

View Diagram: Aza-Benzilic Ester Rearrangement Mechanism

aza_benzilic_ester_rearrangement cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Cascade cluster_product Product start1 Arylglyoxal step1 Domino [4+2] Heteroannulation start1->step1 start2 2-(Arylamino)ethan-1-ol start2->step1 catalyst Chiral Phosphoric Acid catalyst->step1 Catalyzes step2 Cyclic α-Iminium Hemiacetal Intermediate step1->step2 Forms step3 1,2-Aryl/Alkyl Shift step2->step3 Rearranges via product Chiral C3-Substituted This compound step3->product Yields

Caption: Key steps of the chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement.

Q3: What are the main advantages of a one-pot synthesis, like the Knoevenagel/Epoxidation/DROC method?

One-pot or "telescoped" syntheses are highly advantageous, particularly for industrial applications.[7] The key benefits include:

  • Efficiency: It avoids the need to isolate and purify intermediates at each step, saving significant time, labor, and materials.[7]

  • Reduced Waste: Fewer purification steps mean less solvent and silica gel waste, leading to a more environmentally friendly process.[7]

  • Higher Overall Yield: By minimizing transfer losses between steps, the overall yield of the final product can often be improved.

  • Control over Reactive Intermediates: In the Knoevenagel/Epoxidation/DROC sequence, a transient epoxide is generated and consumed in situ, which can be safer and more efficient than handling the isolated intermediate.[6]

Troubleshooting Guide: Controlling Enantioselectivity

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction has high conversion but low enantiomeric excess (ee). What are the likely causes and how can I fix it?

This is a classic challenge in asymmetric catalysis. The issue stems from the energy difference between the two diastereomeric transition states being too small. Here’s how to troubleshoot:

  • Cause A: Suboptimal Temperature.

    • Explanation: Enantioselectivity is often highly temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for both enantiomeric pathways, leading to a more racemic product.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even as low as -50 °C can significantly enhance enantioselectivity by favoring the transition state with the lower activation energy.[6] Be aware that lowering the temperature will also slow the reaction rate, so you may need to extend the reaction time.[9]

  • Cause B: Unfavorable Solvent Effects.

    • Explanation: The solvent can interact with the catalyst and substrate, influencing the geometry and stability of the chiral transition state. A solvent that coordinates too strongly with the catalyst can disrupt the chiral environment.

    • Solution: Conduct a solvent screen. If you are using a polar coordinating solvent, try a non-polar, non-coordinating solvent like toluene or dichloromethane (DCM).[9] The optimal solvent is highly system-dependent and must be determined empirically.

  • Cause C: Competing Background (Uncatalyzed) Reaction.

    • Explanation: A non-selective reaction pathway that does not involve the chiral catalyst may be occurring simultaneously. This "background" reaction produces a racemic product, which erodes the overall ee of the mixture.[11]

    • Solution:

      • Diagnosis: Run a control experiment under the exact same conditions (temperature, concentration) but without the chiral catalyst. If you observe product formation, a background reaction is occurring.

      • Mitigation: To favor the catalyzed pathway, you can try lowering the reaction temperature or increasing the catalyst loading. A more active catalyst will accelerate the desired reaction, outcompeting the slower, uncatalyzed pathway.

  • Cause D: Partial Racemization of the Product.

    • Explanation: If the stereocenter of your this compound product has an acidic proton, it may be susceptible to racemization under the reaction or workup conditions. This is particularly a risk with strong electron-withdrawing groups (e.g., a nitro group) on the substituent at the chiral center, which increase the acidity of this proton.[6]

    • Solution:

      • Test for Racemization: Take a sample of your enantioenriched product and re-subject it to the reaction conditions (without starting materials) for several hours. Analyze the ee to see if it has decreased.

      • Mitigation: If racemization is confirmed, consider using milder reaction conditions or a less basic/acidic workup procedure. Sometimes, immediate purification after the reaction is complete can minimize product degradation.

View Diagram: Troubleshooting Workflow for Low Enantioselectivity

troubleshooting_low_ee start Start: Low ee Observed temp_check 1. Is temperature optimized? start->temp_check lower_temp Action: Lower temperature (e.g., to 0°C or -20°C). Re-evaluate ee. temp_check->lower_temp No solvent_check 2. Is solvent optimal? temp_check->solvent_check Yes lower_temp->solvent_check screen_solvent Action: Screen non-coordinating solvents (Toluene, DCM, etc). Re-evaluate ee. solvent_check->screen_solvent No background_check 3. Is there a background reaction? solvent_check->background_check Yes screen_solvent->background_check run_control Test: Run reaction without catalyst. Observe conversion. background_check->run_control Unsure racemization_check 4. Is product racemizing? background_check->racemization_check No bg_present Background reaction confirmed. Action: Lower temp further or use a more active catalyst. run_control->bg_present Conversion > 0 bg_absent No background reaction. run_control->bg_absent Conversion = 0 bg_present->racemization_check bg_absent->racemization_check test_racemization Test: Re-subject pure product to reaction conditions. Check for ee erosion. racemization_check->test_racemization Unsure racemization_confirmed Racemization confirmed. Action: Use milder conditions or modify workup. test_racemization->racemization_confirmed ee Decreases no_racemization Product is stable. Re-evaluate catalyst structure. test_racemization->no_racemization ee Stable end_point Problem Resolved / Further Optimization racemization_confirmed->end_point no_racemization->end_point

Caption: A decision-making workflow for diagnosing and solving low enantioselectivity.

Problem 2: My reaction yield is very low or the reaction is not proceeding to completion.

  • Cause A: Catalyst Inactivity.

    • Explanation: Many catalysts, especially organocatalysts and metal complexes, can be sensitive to air, moisture, or impurities. The catalyst may have degraded during storage or handling.

    • Solution: Use freshly purchased or purified catalyst. Ensure all reagents and solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) if required by the specific protocol.

  • Cause B: Substrate Steric or Electronic Effects.

    • Explanation: The electronic nature and steric bulk of the substituents on your starting materials can dramatically affect reactivity. For instance, in asymmetric hydrogenations, substrates with ortho-substituents on an aromatic ring can show different reactivity or selectivity due to steric effects.[9] Similarly, strong electron-withdrawing groups may deactivate a substrate towards certain transformations.

    • Solution: If you suspect a substrate issue, try running the reaction with a known, more "well-behaved" substrate from the original literature protocol to confirm your setup and catalyst are working. If that succeeds, your substrate may require more forcing conditions (higher temperature, longer reaction time, higher catalyst loading), or a different catalytic system altogether.

  • Cause C: Formation of an Unproductive Intermediate.

    • Explanation: The reaction may be stalling at an intermediate stage. For example, in some attempts to synthesize C3-disubstituted morpholin-2-ones via aza-benzilic ester rearrangement, the reaction can stall at the oxazolidine intermediate stage without proceeding to the final product.[4]

    • Solution: This often requires a change in catalyst or reaction conditions to favor the desired subsequent step. For instance, a different Brønsted acid or a Lewis acid catalyst might promote the rearrangement of the trapped intermediate.[3][12] Analyze your crude reaction mixture by NMR or LC-MS to identify any major intermediates that have formed.

Data Summary: Impact of Reaction Parameters

The following table summarizes reported effects of changing key parameters in representative asymmetric this compound syntheses. This data should be used as a guide for your own optimization studies.

Synthetic Method Parameter Changed Variation Effect on Enantioselectivity (ee) Reference
One-Pot Knoevenagel/Epoxidation/DROC CatalystQuinine-derived urea (eQNU) vs. Thiourea catalystThiourea catalyst (6d ) gave higher ee (86%) for a specific substrate compared to urea (78%).[6][7]
One-Pot Knoevenagel/Epoxidation/DROC Temperature-20 °C vs. -50 °CLowering temperature from -20 °C to -50 °C increased ee from 82% to 86%.[6][7]
Asymmetric Hydrogenation N-Protecting GroupN-Cbz vs. N-NO2The N-Cbz protected substrate gave superior enantioselectivity.[9]
Asymmetric Hydrogenation SolventDichloromethane (DCM)Chosen as the optimal solvent due to its low coordinating ability.[9]
Asymmetric Hydrogenation H₂ Pressure50 atm vs. 30 atmReducing pressure to 30 atm required longer reaction time (24h) but maintained the same excellent ee.[9]

Key Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Synthesis of C3-Aryl Morpholin-2-ones (Based on the aza-benzilic ester rearrangement methodology)[1][4]

  • Preparation: To an oven-dried reaction vial under an Argon atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

  • Reagent Addition: Add the 2-(arylamino)ethan-1-ol substrate (1.0 equiv.) and the appropriate solvent (e.g., toluene, 0.1 M).

  • Initiation: Add the arylglyoxal (1.2 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess of the purified product by HPLC analysis on a chiral stationary phase.

Protocol 2: One-Pot Asymmetric Synthesis via Knoevenagel/Epoxidation/DROC (Based on the organocatalytic methodology by Lattanzi et al.)[5][6][7][8]

  • Knoevenagel Condensation: In a dry reaction vial under Argon, dissolve the aldehyde (1.0 equiv.), (phenylsulfonyl)acetonitrile (1.0 equiv.), and the quinine-derived urea catalyst (eQNU, 10 mol%) in anhydrous toluene (e.g., 0.3 M). Stir at room temperature until TLC analysis indicates complete formation of the alkene intermediate.

  • Asymmetric Epoxidation: Dilute the reaction mixture with additional anhydrous toluene (to ~0.02 M) and cool to the optimized temperature (e.g., -20 °C). Add cumyl hydroperoxide (CHP, 1.1 equiv.) dropwise. Stir at this temperature until the alkene is fully consumed.

  • Domino Ring-Opening Cyclization (DROC): Add the 2-aminoethanol derivative (e.g., 2-benzylamino ethanol, 1.2 equiv.) and a mild base (e.g., triethylamine, 2.0 equiv.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup & Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography to isolate the target this compound.

  • Analysis: Determine yield and enantiomeric excess by standard analytical techniques (NMR, Chiral HPLC).

References

troubleshooting unexpected side reactions of Morpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the complex chemistry of Morpholin-2-one. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a guide grounded in mechanistic understanding and field-proven experience. Here, you will find not just solutions, but the underlying chemical principles that cause unexpected side reactions, empowering you to anticipate and mitigate these challenges in your own work.

This guide is structured to address issues from the most fundamental to the highly specific, presented in a direct question-and-answer format for rapid problem-solving.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What is the expected stability of this compound, and what are the proper storage conditions?

A1: this compound is moderately stable. While it can be handled under ambient conditions for short periods, long-term storage at room temperature is not recommended. Over several weeks, noticeable decomposition can occur.[1] For optimal stability and to prevent degradation or side reactions, this compound should be stored at low temperatures (e.g., 4 °C in a refrigerator) under an inert atmosphere (Nitrogen or Argon).[1]

Q2: My reaction is showing signs of racemization. What makes the C3 proton acidic?

A2: The proton at the C3 position of the this compound ring is adjacent to a carbonyl group, which makes it inherently acidic. Its susceptibility to racemization increases significantly if there are electron-withdrawing groups on the substituent at C3. For instance, a nitro group on a C3-phenyl substituent has been shown to increase the acidity of this proton, leading to lower enantiomeric excess (ee) values in asymmetric syntheses.[2] The choice of base and reaction temperature is critical to prevent epimerization at this center.

Q3: Can this compound undergo self-polymerization? What conditions favor this?

A3: Yes, this compound and its derivatives are effective monomers for ring-opening polymerization (ROP) to produce functionalized poly(β-aminoesters).[1][3] This process is often catalyzed by strong bases or organocatalysts. If you observe a significant loss of starting material and the formation of an insoluble, high-molecular-weight solid, unintended polymerization is a likely cause. This side reaction is favored by:

  • Elevated temperatures.

  • The presence of strong nucleophiles or bases.

  • High monomer concentration.

Section 2: Troubleshooting Guide for Unexpected Reactions

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Issue 1: Low or No Yield of the Desired Product

Q: I'm performing an N-alkylation/acylation and recovering only starting material or a complex mixture. What are the likely causes?

A: Low reactivity or decomposition of the starting material are the primary culprits. Let's break down the possibilities.

Potential Causes & Solutions:

Potential Cause Explanation & Diagnostic Steps Proposed Solution
Poor Nucleophilicity of Nitrogen The lone pair on the nitrogen atom is delocalized by the adjacent carbonyl group, reducing its nucleophilicity. Stronger electrophiles or more forcing conditions may be needed.Use a more reactive alkylating/acylating agent (e.g., alkyl triflate instead of alkyl bromide). Alternatively, deprotonate the nitrogen with a non-nucleophilic base like Sodium Hydride (NaH) or Lithium diisopropylamide (LDA) prior to adding the electrophile.
Steric Hindrance Bulky substituents on either the this compound nitrogen (if substituted) or the electrophile can impede the reaction.Switch to a less sterically hindered reagent if possible. Increase reaction temperature and time, but monitor closely for decomposition.
Competing Ring-Opening Strong nucleophilic or basic conditions can favor a nucleophilic attack on the carbonyl carbon, leading to ring-opening instead of N-functionalization.[4] This is especially prevalent with hard nucleophiles.Use a milder, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine). Perform the reaction at lower temperatures to favor the desired kinetic product. Analyze the crude mixture by LC-MS for a mass corresponding to the ring-opened product.
Starting Material Degradation As mentioned in the FAQ, this compound can degrade upon storage.[1]Confirm the purity of your starting material via ¹H NMR and melting point analysis before starting the reaction. If necessary, purify the starting material by recrystallization or chromatography.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_impure Starting Material Impure/Degraded check_sm->sm_impure No sm_pure Starting Material Pure check_sm->sm_pure Yes purify_sm Purify by Recrystallization or Chromatography. Re-run reaction. sm_impure->purify_sm check_side_products 2. Analyze Crude Mixture (TLC, LC-MS, NMR) for Side Products sm_pure->check_side_products no_reaction Only Starting Material Present check_side_products->no_reaction No Side Products side_products_detected Side Products Detected check_side_products->side_products_detected Side Products Found increase_reactivity Increase Reactivity: - Use stronger electrophile - Use stronger base (e.g., NaH) - Increase temperature no_reaction->increase_reactivity identify_sp 3. Identify Side Product Structure side_products_detected->identify_sp polymer Polymerization identify_sp->polymer Insoluble solid? ring_opened Ring-Opening identify_sp->ring_opened Mass = SM + Nu-H? other_sp Other Byproduct identify_sp->other_sp Other mass? solve_polymer Reduce Concentration & Temperature. Avoid strong bases. polymer->solve_polymer solve_ring_opening Use Milder Base. Lower Temperature. ring_opened->solve_ring_opening solve_other Re-evaluate mechanism. Consider alternative pathways. other_sp->solve_other

Caption: Common degradation and side reaction pathways.

Section 3: Key Experimental Protocols

To ensure reproducibility and integrity, follow these validated protocols for common procedures.

Protocol 1: General Procedure for Purification by Recrystallization

This protocol is effective for purifying this compound and many of its solid derivatives from non-polymeric impurities.

  • Solvent Selection: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethyl acetate, isopropanol, or mixtures with hexanes). 2[5][6]. Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

  • Validation: Confirm the purity of the recrystallized product by ¹H NMR and melting point analysis. The melting point should be sharp and match the literature value.

Protocol 2: Analytical Purity Check by ¹H NMR and LC-MS

Before starting any reaction, it is crucial to verify the purity of the this compound starting material.

  • ¹H NMR Analysis:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard proton NMR spectrum.

    • Check for:

      • The correct chemical shifts and splitting patterns for all protons.

      • The correct integration values.

      • The absence of significant impurity peaks (e.g., residual solvents from synthesis, degradation products). A common impurity from synthesis is the uncyclized N-(2-chloroacetamido) precursor. 2[5]. LC-MS Analysis:

    • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample onto a standard C18 reverse-phase column.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Check for:

      • A single major peak in the chromatogram at the expected retention time.

      • A mass spectrum for the major peak that corresponds to the [M+H]⁺ or [M+Na]⁺ of your compound. Purity can be estimated from the peak area percentage.

References

Technical Support Center: Stereochemical Integrity in Morpholin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of morpholin-2-ones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these valuable heterocyclic scaffolds. Chiral morpholin-2-ones are crucial building blocks in medicinal chemistry, and preventing racemization is paramount to ensuring the desired therapeutic efficacy and safety of the final active pharmaceutical ingredients.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (% ee) in your morpholin-2-one products.

Issue 1: Significant Loss of Enantiomeric Excess Detected in the Crude Reaction Mixture

Symptoms: Chiral HPLC or SFC analysis of the crude reaction mixture shows a lower than expected enantiomeric excess of the desired this compound product.

Potential Causes & Solutions:

  • Cause A: Epimerization of the Stereocenter at C3. The proton at the C3 position of the this compound ring can be acidic, especially if substituted with an electron-withdrawing group.[1][2] The presence of a base, even a mild one, can lead to deprotonation and subsequent reprotonation, resulting in racemization.[3]

    • Solution 1: Careful Selection of Base. If a base is required for the cyclization step, opt for a non-nucleophilic, sterically hindered base. Bases like potassium carbonate have been successfully used in racemization-free syntheses of N-protected morpholinones. Triethylamine (Et3N) is also a common choice in one-pot syntheses.[1][2] Avoid strong bases like alkoxides or hydroxides if the C3 proton is labile.

    • Solution 2: Temperature Control. Higher reaction temperatures can provide the necessary activation energy for epimerization. Maintain the lowest effective temperature for the cyclization reaction. For instance, in some one-pot protocols, the final cyclization step is carried out at 25 °C.[1][2]

  • Cause B: Racemization of the Starting Material. The chiral integrity of your starting materials, such as α-amino acids or 1,2-amino alcohols, is critical. Some N-protected amino acids can be susceptible to racemization under certain activation or coupling conditions.

    • Solution: Verify Starting Material Purity. Always confirm the enantiomeric purity of your chiral starting materials before initiating the synthesis. Employ validated analytical methods for this purpose.

  • Cause C: Inappropriate Solvent Choice. The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways.

    • Solution: Solvent Screening. Anhydrous toluene is a frequently used solvent in these syntheses, providing a non-polar environment that can disfavor the formation of enolates or other planar intermediates that lead to racemization.[1][2]

Issue 2: Inconsistent Stereoselectivity Between Batches

Symptoms: You observe significant variation in the enantiomeric excess of your this compound product from one reaction to the next, even when following the same protocol.

Potential Causes & Solutions:

  • Cause A: Adventitious Water or Acid/Base Contaminants. Trace amounts of water or other protic impurities can facilitate proton transfer and lead to racemization. Similarly, residual acid or base from previous steps can interfere with the stereochemical outcome.

    • Solution 1: Rigorous Anhydrous Technique. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents are of high purity and handled under inert conditions.

    • Solution 2: Purification of Reagents. If you suspect contamination, purify your reagents before use. For example, liquid aldehydes can be distilled, and solid reagents can be recrystallized.

  • Cause B: Catalyst Deactivation or Inefficiency in Asymmetric Catalysis. In catalytic asymmetric syntheses, the performance of the chiral catalyst is paramount.

    • Solution: Catalyst Handling and Loading. Ensure the chiral catalyst is stored and handled correctly to prevent decomposition. In some cases, catalyst loading can be critical; perform optimization studies to determine the ideal catalyst concentration. For instance, some protocols utilize a quinine-derived urea catalyst at a specific molar percentage.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in this compound synthesis?

A1: The most common pathway for racemization is through the deprotonation of the stereogenic center at the C3 position to form a planar enolate or an equivalent achiral intermediate.[3] Subsequent non-stereoselective reprotonation leads to a mixture of enantiomers. This is particularly a concern when the C3 substituent is an electron-withdrawing group, which increases the acidity of the C3 proton.[1][2]

Q2: How does the choice of starting materials influence the risk of racemization?

A2: The choice of chiral precursor is fundamental. Syntheses starting from enantiomerically pure α-amino acids or 1,2-amino alcohols are common.[1] It is crucial to select a synthetic route that avoids harsh conditions that could compromise the stereochemical integrity of these precursors before or during the cyclization to form the this compound ring.

Q3: Are there specific synthetic strategies that are known to be "racemization-free"?

A3: While no synthesis is entirely immune to racemization, certain strategies are designed to minimize this risk. For example, a method involving the base-mediated cyclization of N-protected α-amino acids with 1,2-dibromoethane using potassium carbonate has been reported as a racemization-free synthesis of morpholinone derivatives. Additionally, one-pot procedures that proceed through controlled, stereoselective steps, such as a Knoevenagel reaction followed by asymmetric epoxidation and a domino ring-opening cyclization, have been developed to yield morpholin-2-ones with high enantiomeric excess.[1][4]

Q4: What are the recommended analytical techniques for accurately determining the enantiomeric excess of morpholin-2-ones?

A4: The most widely used and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[1][5] These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification.[6] Other methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral lanthanide shift reagents.[6]

  • Circular Dichroism (CD) spectroscopy , which can be a rapid method for ee determination, especially in high-throughput screening settings.[5][7]

  • Raman Optical Activity (ROA) is an emerging technique with high accuracy for determining enantiomeric excess.[8]

Experimental Protocols

Protocol 1: General Procedure for a One-Pot Enantioselective Synthesis of 3-Aryl Morpholin-2-ones

This protocol is adapted from a reported one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) approach.[1][2]

Step 1: Knoevenagel Condensation

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and a quinine-derived urea catalyst (e.g., eQNU, 0.01 mmol).

  • Add anhydrous toluene to achieve a concentration of 0.3 M.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature) until the reaction is complete (monitor by TLC or LC-MS).

Step 2: Asymmetric Epoxidation

  • Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M.

  • Cool the mixture to -20 °C.

  • Add cumyl hydroperoxide (CHP, 0.11 mmol) dropwise.

  • Stir at -20 °C until the epoxidation is complete.

Step 3: Domino Ring-Opening Cyclization (DROC)

  • To the reaction mixture at -20 °C, add the 1,2-ethanolamine derivative (0.12 mmol) and triethylamine (Et3N, 0.2 mmol).

  • Allow the reaction to warm to 25 °C and stir until the cyclization is complete.

  • Quench the reaction and proceed with standard aqueous workup and purification by column chromatography.

  • Analyze the enantiomeric excess of the purified product by chiral HPLC.[1][2]

Data Presentation

Table 1: Influence of C3-Aryl Substituent on Enantioselectivity in a One-Pot this compound Synthesis

EntryAldehyde (Aryl Group)Yield (%)% ee
1BenzaldehydeHigh~89
24-FluorobenzaldehydeHigh~89
34-NitrobenzaldehydeHigh~70
41-Naphthaldehyde7363

Data adapted from a study on one-pot stereoselective organocatalytic synthesis of morpholin-2-ones.[1][2] Note that the presence of a strong electron-withdrawing group like nitro can lead to partial racemization due to the increased acidity of the C3 proton.[1][2]

Visualizations

Mechanism of Racemization at C3

Caption: Base-catalyzed epimerization at C3 via a planar enolate intermediate.

Decision Workflow for Minimizing Racemization

decision_workflow start Start: Chiral this compound Synthesis check_ee Is Enantiomeric Excess < 95%? start->check_ee cause_base Investigate Base-Induced Epimerization check_ee->cause_base Yes cause_temp Evaluate Reaction Temperature check_ee->cause_temp Yes cause_impurities Check for Impurities (H2O, Acid/Base) check_ee->cause_impurities Yes end Success: High ee Achieved check_ee->end No solution_base Use Weaker/Sterically Hindered Base cause_base->solution_base solution_temp Lower Reaction Temperature cause_temp->solution_temp solution_impurities Use Anhydrous Conditions & Purify Reagents cause_impurities->solution_impurities re_analyze Re-run Reaction & Analyze ee solution_base->re_analyze solution_temp->re_analyze solution_impurities->re_analyze

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

References

managing decomposition of Morpholin-2-one at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Morpholin-2-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] However, its utility is matched by a significant challenge: its propensity for decomposition at room temperature. One study noted that while stable for long periods at 4°C, N-phenyl this compound tended to decompose within a few weeks when stored at room temperature.[2]

This guide provides in-depth, experience-based answers to common questions, troubleshooting workflows for stability issues, and validated protocols to help you maintain the integrity of your this compound samples and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition at room temperature?

The core instability of this compound stems from the lactone (a cyclic ester) functional group within its structure. This group is susceptible to hydrolysis, a chemical reaction where a water molecule cleaves the ester bond. This process is the dominant, non-microbial degradation pathway under typical laboratory conditions. The presence of ambient moisture is sufficient to initiate this degradation, which is accelerated by elevated temperatures (such as room temperature compared to refrigeration) and non-neutral pH conditions.

Q2: What are the expected degradation products?

The hydrolytic decomposition of the this compound ring results in the formation of a primary, ring-opened product: 2-(2-aminoethoxy)acetic acid . While many literature sources discuss the biodegradation of the parent compound, morpholine, into various intermediates, the fundamental chemical hydrolysis of the lactone in this compound logically leads to this specific acyclic amino acid.[3] Monitoring the appearance of this species is a direct way to quantify the extent of degradation.

Q3: What environmental factors have the greatest impact on stability?

Several factors can accelerate the decomposition of this compound. Understanding and controlling these is critical for preserving your material.

FactorImpact on StabilityCausality & Rationale
Temperature High Impact Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the hydrolysis reaction. Storing at 4°C is recommended to significantly slow this process.[2][4]
Moisture (Humidity) High Impact Water is a direct reactant in the primary hydrolytic degradation pathway. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which then attacks the lactone ring.[5]
pH (in solution) Moderate to High Impact Both acidic and basic conditions can catalyze ester hydrolysis. The reaction is typically slowest at a near-neutral pH. If preparing solutions, careful buffering may be required for extended experiments.
Light Low to Moderate Impact While hydrolysis is the primary concern, some suppliers recommend protecting the compound from light, suggesting potential photosensitivity that could lead to secondary degradation pathways.[4]

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered in the lab that may be linked to this compound degradation.

Problem: "My reaction yield is inconsistent, or the reaction is failing unexpectedly."

If you are using this compound as a starting material and experiencing poor reproducibility, degradation is a likely culprit. A partially degraded sample means the actual molar quantity of active starting material is lower than calculated, leading to incorrect stoichiometry and failed reactions.

G start Inconsistent Reaction Results q1 Check Age & Storage of Solid Sample start->q1 q2 Was the solid stored in a desiccator at 4°C? q1->q2  Review handling log sol1 Procure a new, verified lot of this compound. q2->sol1 No / Unsure q3 Analyze Stock Solution (See Protocol 3) q2->q3 Yes q4 Does analysis show >2% degradation products? q3->q4  Perform HPLC analysis sol2 Prepare a fresh stock solution using Protocol 2. q4->sol2 Yes sol3 Investigate other reaction parameters (reagents, temp, etc.). q4->sol3 No

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: "I see an unexpected peak in my HPLC/LC-MS analysis."

When analyzing a reaction mixture or a pure sample, the appearance of a new, more polar peak that grows over time is a classic sign of hydrolysis. The ring-opened product, 2-(2-aminoethoxy)acetic acid, is significantly more polar than the parent this compound and will therefore have a shorter retention time on a standard reverse-phase HPLC column.

  • Verification Step 1: Re-analyze a freshly prepared standard of this compound from a sealed container stored at 4°C. If the peak is absent, it confirms the impurity is a degradant, not an artifact.

  • Verification Step 2: Spike your degraded sample with a fresh, pure sample. The peak corresponding to this compound should increase in area, while the impurity peak remains proportionally the same, confirming their distinct identities.

Problem: "The pH of my buffered solution containing this compound is drifting downwards."

This is a direct indicator of decomposition. The hydrolysis of this compound produces 2-(2-aminoethoxy)acetic acid. As its name implies, this degradation product is an acid. Its formation in an unbuffered or weakly buffered solution will cause the pH to decrease over time. If maintaining a specific pH is critical for your assay, this drift can be catastrophic for reproducibility.

Best Practice Protocols

Adherence to these protocols will minimize decomposition and ensure the highest quality data.

Protocol 1: Recommended Storage and Handling of Solid this compound

This protocol is designed for the long-term storage of the neat, solid compound.

  • Receiving: Upon receipt, immediately inspect the container seal. If compromised, do not use.

  • Environment: Transfer the manufacturer's container into a secondary, airtight container, such as a laboratory desiccator charged with an active desiccant (e.g., Drierite or silica gel).[6][7]

  • Temperature: Place the entire desiccator in a refrigerator maintained at 2-8°C .[2][4]

  • Dispensing: a. Allow the desiccator to warm to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing onto the cold solid. b. Weigh the required amount of this compound quickly in a low-humidity environment if possible. c. Immediately and securely reseal the container, purge the headspace with an inert gas (Argon or Nitrogen) if possible, and place it back inside the desiccator. d. Return the desiccator to the 2-8°C refrigerator.

Protocol 2: Preparation of a Stable Stock Solution

Stock solutions are often more susceptible to degradation. This protocol focuses on short-term stability.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried (e.g., 125°C overnight) to remove adsorbed moisture.[8][9] Cool glassware in a desiccator before use.

  • Solvent Selection: Use only anhydrous, high-purity solvents (e.g., DMSO, DMF, Acetonitrile) from a freshly opened bottle or one that has been properly stored over molecular sieves.

  • Solution Preparation: a. Following Protocol 1, weigh the required amount of this compound. b. Dissolve in the appropriate volume of anhydrous solvent. c. If using an aqueous buffer, ensure it is freshly prepared, degassed, and as close to neutral pH as the experiment allows.

  • Storage: Store the stock solution at 2-8°C, tightly sealed. For highly sensitive applications, storing under an inert gas atmosphere is recommended. Use parafilm to seal the cap/septum.

  • Usage: Do not store stock solutions for more than 1-2 weeks at 4°C. For maximum consistency, prepare a fresh stock solution for each new set of experiments.

Protocol 3: Monitoring Stability by Reverse-Phase HPLC-UV

This is a self-validating system to check the purity of your solid or the stability of a solution.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of your this compound sample (solid or stock solution) in a 50:50 mixture of Water:Acetonitrile.

  • Analysis:

    • Inject the sample. This compound will be a relatively late-eluting peak.

    • Look for an early-eluting, more polar peak corresponding to the 2-(2-aminoethoxy)acetic acid degradant.

    • Acceptance Criteria: For most applications, the purity of this compound should be ≥98% by peak area. If the degradant peak is >2%, the sample should be discarded.

Caption: Primary hydrolytic degradation pathway of this compound.

References

Validation & Comparative

The Tale of Two Lactams: A Comparative Guide to Morpholin-2-one and Piperidin-2-one as Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of a core scaffold is a decision that reverberates through every stage of the discovery pipeline. It dictates physicochemical properties, metabolic fate, and ultimately, the therapeutic potential of a candidate molecule. Among the myriad of heterocyclic systems, the six-membered lactams, morpholin-2-one and piperidin-2-one, present a compelling case study in how a single heteroatom substitution can profoundly alter the characteristics of a drug scaffold.

This guide offers an in-depth, objective comparison of the this compound and piperidin-2-one scaffolds. Moving beyond a superficial overview, we will delve into the nuanced differences in their chemical properties, metabolic stability, and synthetic accessibility, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the rational design of novel therapeutics.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the presence of an oxygen atom at the 4-position of the this compound ring, replacing a methylene group in the corresponding piperidin-2-one. This seemingly minor alteration has significant consequences for the molecule's polarity, hydrogen bonding capacity, and overall conformation.

PropertyThis compoundPiperidin-2-oneRationale for Difference
Molecular Weight 101.10 g/mol [1]99.13 g/mol [2][3]The presence of an oxygen atom in this compound increases its molecular weight compared to the carbon atom in the same position in piperidin-2-one.
logP (Octanol/Water) -0.5 (calculated)[1]-0.46 to -0.5 (experimental)[3]The ether oxygen in this compound can act as a hydrogen bond acceptor, increasing its hydrophilicity and lowering its logP value. The lactam group in both molecules contributes to their overall polarity.
Aqueous Solubility High (predicted)291 g/L (experimental)[4]The polar nature of the lactam and the additional hydrogen bond accepting ether oxygen in this compound are expected to confer high aqueous solubility. Piperidin-2-one is also highly soluble due to its polar lactam functionality.[5]
pKa (Conjugate Acid) ~7.5 (estimated for morpholine)~11.2 (estimated for piperidine)The electron-withdrawing effect of the ether oxygen in the morpholine ring reduces the basicity of the nitrogen atom compared to the piperidine ring.[6] This effect is also present in the corresponding lactams, though modulated by the amide functionality.
Metabolic Stability Generally more stableProne to oxidationThe electron-withdrawing oxygen in the morpholine ring can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 enzymes.[6] Piperidine rings are more susceptible to oxidation, often leading to the formation of a lactam as a metabolite.[6]

In the Crucible of Metabolism: A Comparative Analysis of Stability

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. The introduction of the ether oxygen in the this compound scaffold generally imparts greater metabolic stability compared to its piperidin-2-one counterpart.[6]

The primary metabolic pathways for piperidine-containing compounds often involve oxidation of the carbon atoms adjacent to the nitrogen, which can lead to N-dealkylation or ring opening.[6] The formation of a lactam is a common metabolic fate for piperidine rings.[6] In contrast, the electron-withdrawing nature of the oxygen in the morpholine ring reduces the electron density on the adjacent carbons, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6]

This enhanced metabolic stability can translate to a longer half-life, reduced clearance, and potentially a lower required therapeutic dose. However, it is crucial to note that the morpholine ring is not metabolically inert and can undergo oxidation or N-dealkylation depending on the overall substitution pattern of the molecule.

Experimental Workflow for In Vitro Metabolic Stability Assessment

To empirically determine and compare the metabolic stability of novel compounds based on these scaffolds, a standardized in vitro assay using liver microsomes is indispensable.

graphdot cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Test Compound (this compound or Piperidin-2-one derivative) dissolve Dissolve in DMSO start->dissolve dilute Dilute with buffer to final concentration dissolve->dilute mix Pre-warm mixture at 37°C dilute->mix microsomes Liver Microsomes microsomes->mix nadph NADPH (cofactor) initiate Initiate reaction by adding NADPH nadph->initiate mix->initiate aliquots Remove aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) initiate->aliquots quench Quench reaction with cold acetonitrile aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge supernatant Analyze supernatant by LC-MS/MS centrifuge->supernatant quantify Quantify remaining parent compound supernatant->quantify calculate Calculate half-life (t½) and intrinsic clearance (CLint) quantify->calculate

Caption: A generalized workflow for assessing the in vitro metabolic stability of drug candidates using a liver microsomal assay.

Case Studies in Drug Design: Aprepitant and the Quest for CNS Agents

The practical application of these scaffolds in drug discovery provides invaluable insights into their respective strengths and weaknesses.

This compound: The Cornerstone of Aprepitant

Aprepitant (Emend®) is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[7] The core of the Aprepitant molecule features a substituted this compound ring. The choice of this scaffold was instrumental in achieving the desired pharmacological and pharmacokinetic properties. The morpholine moiety contributes to the overall polarity of the molecule, which can aid in solubility, while the lactam provides a rigid framework for the presentation of the pharmacophoric groups.[8] The metabolic stability conferred by the morpholine ring is also a key feature for a drug that requires sustained activity.

The synthesis of the chiral this compound core of Aprepitant has been a subject of significant research, with various asymmetric strategies developed to control the stereochemistry at the C3 position.[7][9][10][11][12]

Piperidin-2-one: A Scaffold for CNS Drug Discovery

While there are no blockbuster drugs with an unsubstituted piperidin-2-one core, this scaffold and its derivatives are prevalent in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[13] The piperidine ring, in general, is a common feature in many CNS-active drugs due to its ability to confer a degree of lipophilicity that can facilitate blood-brain barrier penetration.

A notable example of a closely related lactam is Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor that contains a pyrrolidin-2-one (a five-membered lactam) ring.[14][15] Rolipram has been investigated for its potential as an antidepressant and for the treatment of various inflammatory conditions. The lactam structure in Rolipram is crucial for its interaction with the PDE4 enzyme. While not a direct piperidin-2-one example, the principles of its design and the importance of the lactam scaffold are transferable.

The exploration of piperidin-2-one derivatives continues in the search for novel CNS therapeutics, with a focus on modulating their physicochemical properties to optimize for both target engagement and brain penetration.

graphdot cluster_morpholinone This compound Scaffold cluster_piperidinone Piperidin-2-one Scaffold morpholinone This compound properties_m Properties: - Increased polarity - H-bond acceptor (ether) - Generally higher metabolic stability morpholinone->properties_m example_m Example: Aprepitant (NK1 antagonist) morpholinone->example_m piperidinone Piperidin-2-one properties_p Properties: - Modulates lipophilicity - Potential for CNS penetration - Susceptible to oxidation piperidinone->properties_p example_p Application: CNS drug discovery piperidinone->example_p

References

A Researcher's Guide to the Validation of Morpholine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of kinase inhibitors built around the morpholine scaffold. While interest in novel derivatives such as morpholin-2-ones is growing, this guide will focus on the well-established and data-rich class of morpholine-containing inhibitors targeting the PI3K/Akt/mTOR pathway. The principles, protocols, and comparative logic detailed herein are directly applicable to the rigorous validation of any emerging kinase inhibitor candidate, including those with a morpholin-2-one core.

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its advantageous physicochemical properties—such as improving aqueous solubility and metabolic stability—and its ability to form critical hydrogen bonds with kinase hinge regions have made it a cornerstone in the design of potent and selective inhibitors.[1][2] This guide will use a well-characterized morpholine-containing pyrimidine derivative, analogous to the potent PI3K inhibitor ZSTK474, as a central case study to illustrate the validation workflow from biochemical activity to cellular mechanism of action.

The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is one of the most common events in human cancers, making it a highly attractive target for therapeutic intervention.[2][5] Kinase inhibitors targeting key nodes in this pathway, such as PI3K and mTOR, have shown significant promise. The morpholine moiety has been instrumental in the development of potent inhibitors for this pathway, often by forming a crucial hydrogen bond with the kinase hinge region, thereby anchoring the molecule in the ATP-binding pocket.[1][6]

Below is a diagram illustrating the core components of this signaling cascade and the points of intervention for kinase inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pip3->akt Recruits pten PTEN pten->pip3 Dephosphorylates pdk1->akt mtorc1 mTORC1 akt->mtorc1 Activates mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) downstream Cell Growth, Proliferation, Survival mtorc1->downstream inhibitor Morpholine-Based Inhibitor inhibitor->pi3k

Caption: The PI3K/Akt/mTOR signaling pathway.

Part 1: Biochemical Validation - Does the Compound Inhibit the Target Kinase?

The first and most fundamental step is to determine if the compound directly inhibits the enzymatic activity of its intended target in a purified, cell-free system. This provides a clean measure of potency (e.g., IC50) without the complexities of cellular uptake, off-target effects, or pathway feedback loops.

Comparative Performance of Morpholine-Based PI3K Inhibitors

The power of the morpholine scaffold is evident when comparing the potency of various derivatives. The following table summarizes representative IC50 values for the well-characterized PI3K inhibitor ZSTK474 and its analogues against the four Class I PI3K isoforms. This type of comparative data is essential for establishing structure-activity relationships (SAR) and selecting lead candidates.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
ZSTK474 5.085.020.83.9[6]
Analog 6a (Ethanolamine replacement)9.9>50051.39.9[6]
Analog 6b (Diethanolamine replacement)3.742514.610.0[6]
Analog 2a (Piperazine replacement)180>1000>1000140[6]

Analysis & Expertise: The data clearly demonstrates the critical role of the morpholine's oxygen atom. Replacing a morpholine with a piperazine (Analog 2a), which substitutes the oxygen for a nitrogen, results in a dramatic loss of potency across all isoforms—a greater than 36-fold reduction for PI3Kα.[6] This strongly supports the hypothesis that the morpholine oxygen acts as a key hydrogen bond acceptor in the kinase's active site. Analogs 6a and 6b, which retain an oxygen in a flexible side chain, maintain high potency against PI3Kα, δ, and γ, further underscoring this principle. This type of analysis is crucial for guiding the next steps in medicinal chemistry optimization.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][8] It is a universal assay applicable to virtually any kinase.

ADP_Glo_Workflow start_node Start: Prepare Reagents step1 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) start_node->step1 step2 2. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) step1->step2 Incubate (e.g., 60 min) step3 3. Convert ADP to ATP (Add Kinase Detection Reagent) step2->step3 Incubate (40 min) step4 4. Detect Light (Luciferase/Luciferin Reaction) step3->step4 Incubate (30-60 min) end_node End: Calculate IC50 step4->end_node

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer containing the purified kinase enzyme (e.g., PI3Kα) and its substrate (e.g., PIP2).

    • Prepare a 2X ATP solution in kinase buffer.

    • Prepare serial dilutions of the this compound test compound in DMSO, then dilute further in kinase buffer to create 4X inhibitor solutions. A DMSO-only control is essential.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 5 µL of 4X inhibitor solution to each well.

    • Add 10 µL of 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final volume is 20 µL.

    • Causality: Initiating the reaction with ATP ensures all components are present and that the timing of the enzymatic reaction is precisely controlled.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.

    • Trustworthiness: This step is critical. By eliminating the original ATP, the assay ensures that the final signal is derived only from the ADP produced during the reaction, providing a high signal-to-background ratio.

  • Signal Generation and Detection:

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data with respect to the positive (DMSO, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Part 2: Cellular Validation - Does the Compound Work in a Biological System?

Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex cellular environment, and produce a measurable biological effect. Western blotting is the gold-standard technique for this validation.

Experimental Protocol: Western Blot for Target Engagement and Pathway Inhibition

This protocol assesses whether the inhibitor can block the phosphorylation of Akt, a direct downstream substrate of PI3K. A reduction in phosphorylated Akt (p-Akt) at Serine 473 is a direct biomarker of PI3K pathway inhibition in cells.

Western_Blot_Workflow step1 1. Cell Culture & Treatment (e.g., MCF-7 cells + Inhibitor) step2 2. Cell Lysis (Extract proteins) step1->step2 step3 3. SDS-PAGE (Separate proteins by size) step2->step3 step4 4. Protein Transfer (Move proteins to membrane) step3->step4 step5 5. Immunoblotting (Probe with Primary & Secondary Ab) step4->step5 step6 6. Detection (Chemiluminescence) step5->step6 end_node End: Quantify p-Akt / Total Akt step6->end_node

Caption: General workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7 breast cancer cells) and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a set time (e.g., 2 hours).

  • Protein Extraction (Lysis):

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are absolutely essential. Without them, cellular phosphatases will rapidly dephosphorylate proteins upon cell lysis, erasing the very signal you are trying to detect.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the samples by diluting them to the same final concentration (e.g., 1 mg/mL).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins based on molecular weight.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP).

  • Detection and Re-probing:

    • Wash the membrane again.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Trustworthiness: To create a self-validating system, the blot must be stripped of the first set of antibodies and re-probed with an antibody against total Akt. This ensures that any observed decrease in the p-Akt signal is due to inhibition of phosphorylation, not a decrease in the total amount of Akt protein. Comparing the ratio of p-Akt to total Akt provides the most reliable measure of target engagement.

Conclusion and Future Outlook

The validation of a kinase inhibitor is a multi-step process that requires rigorous biochemical and cell-based evidence. By using a well-characterized morpholine-containing inhibitor as a template, we have outlined a robust workflow. This comparative approach, grounded in quantitative biochemical assays and mechanistic cellular studies, provides a clear path for establishing the credibility of any new chemical entity.

While the this compound scaffold remains an area of emerging interest, the principles and detailed protocols in this guide provide the necessary tools for its exploration. Future work should focus on synthesizing and screening libraries of this compound derivatives against various kinases. The successful validation of such novel compounds will depend on the systematic application of the comparative and mechanistic analyses described herein.

References

A Comparative Guide to the Structure-Activity Relationships of Morpholin-2-one Analogs and Related Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its ability to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[1][2] This guide provides a comprehensive comparison of morpholin-2-one analogs and related morpholine-containing compounds, focusing on their structure-activity relationships (SAR) as anticancer agents. We will delve into the synthetic strategies, comparative anticancer activity, mechanistic insights, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a robust resource for advancing this promising class of compounds. While the core focus is on the this compound scaffold, this guide extends to broader morpholine-containing heterocyclic systems to provide a more complete picture of the SAR landscape.

Synthetic Strategies for Morpholine-Containing Anticancer Agents

The synthesis of morpholine and this compound derivatives is a critical aspect of their development as therapeutic agents. A common route to N-substituted morpholin-2-ones involves the reaction of an appropriate amino acid ester with an ethylene equivalent.[3] These core structures can then be further functionalized to generate a diverse library of analogs. For instance, the synthesis of more complex systems often involves the coupling of a morpholine-containing fragment with other heterocyclic scaffolds known for their anticancer properties, such as quinazoline, quinoline, and benzimidazole.[4][5][6]

A representative synthetic scheme for a series of morpholine-substituted quinazoline derivatives is outlined below. This multi-step synthesis typically begins with the construction of the quinazoline core, followed by the introduction of the morpholine moiety and subsequent derivatization of other positions on the quinazoline ring to explore SAR.

Synthetic_Workflow A Starting Materials (e.g., Anthranilic acid derivatives) B Quinazoline Core Synthesis A->B Cyclization C Introduction of Morpholine Moiety B->C Nucleophilic Substitution D Functionalization of Ring C (e.g., Suzuki Coupling) C->D Coupling Reaction E Final Morpholine-Containing Analogs D->E Purification & Characterization

Caption: Generalized synthetic workflow for morpholine-containing heterocyclic compounds.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound analogs and related compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Morpholine-Benzimidazole-Oxadiazole Derivatives

A recent study explored a series of morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents against the human colon cancer cell line (HT-29).[4] The SAR of these compounds revealed that the nature and position of substituents on the terminal phenyl ring significantly influenced their cytotoxic activity.

CompoundR1R2R3R4IC50 (μM) against HT-29[4]
5a HHHH> 50
5c ClHHH17.750 ± 1.768
5h HClClH3.103 ± 0.979
5j OCH3HHOCH39.657 ± 0.149

Data presented as mean ± SD.

The data clearly indicates that the presence of electron-withdrawing groups, particularly chlorine atoms, on the phenyl ring enhances anticancer activity. Compound 5h , with chlorine atoms at both the 3rd and 4th positions, exhibited the highest potency.[4] This suggests that these substituents may be involved in crucial interactions with the biological target.

Morpholino-Quinoline Derivatives

A series of 2-morpholino-4-anilinoquinoline compounds were synthesized and evaluated for their anticancer activity against the HepG2 (liver cancer) cell line.[5]

CompoundRIC50 (μM) against HepG2[5]
3a H> 30
3c 4-F11.42
3d 4-Cl8.50
3e 4-CH312.76

IC50 values are approximate, derived from graphical data in the source.

In this series, the substitution on the anilino moiety at the 4-position of the quinoline ring played a key role in determining the anticancer activity. The presence of a halogen, particularly chlorine (compound 3d ), resulted in the most potent compound in the series.[5]

Morpholine-Substituted Quinazoline Derivatives

The evaluation of a series of morpholine-substituted quinazoline derivatives against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines provided further insights into the SAR of this class of compounds.[6]

CompoundRIC50 (μM) against A549[6]IC50 (μM) against MCF-7[6]IC50 (μM) against SHSY-5Y[6]
AK-3 4-Cl10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 3,4,5-(OCH3)38.55 ± 0.67 3.15 ± 0.23 3.36 ± 0.29

Data presented as mean ± SD.

The SAR studies on this series highlighted that substitutions on the aromatic ring C influenced the cytotoxic activity. Compound AK-10 , with a trimethoxy-substituted phenyl ring, was identified as the most potent analog against all three cell lines, suggesting that electron-donating groups at these positions are favorable for activity.[6]

Mechanistic Insights and Target Inhibition

Understanding the mechanism of action is crucial for the rational design of more effective anticancer agents. Morpholine-containing compounds have been shown to target various key signaling pathways implicated in cancer progression.

Inhibition of VEGFR-2

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several morpholine-containing compounds have been identified as potent VEGFR-2 inhibitors.[4]

CompoundVEGFR-2 Inhibition IC50 (μM)[4]
5h 0.049 ± 0.002
5j 0.098 ± 0.011
5c 0.915 ± 0.027
Sorafenib (control) 0.037 ± 0.001

Data presented as mean ± SD.

Compound 5h demonstrated potent VEGFR-2 inhibition, comparable to the clinically approved drug sorafenib.[4] Molecular docking studies suggest that the chlorine atoms on the phenyl ring of 5h enhance its binding affinity within the ATP-binding pocket of VEGFR-2.[4]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Analog Morpholine Analog (e.g., Compound 5h) Analog->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of morpholine analogs.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] The morpholine ring is a key structural feature in many inhibitors of this pathway, with its oxygen atom often forming a critical hydrogen bond in the kinase hinge region.[8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth Analog Morpholine Analog Analog->PI3K Inhibition Analog->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by morpholine analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[9]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Studies

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of lead compounds. A bisnaphthalimide analog containing a morpholine moiety, compound A6 , has demonstrated potent anticancer efficiency in an MGC-803 xenograft tumor model with lower toxicity compared to its mono-naphthalimide counterpart.[10] Such studies are critical for assessing the overall efficacy, pharmacokinetics, and safety profile of these analogs in a living organism.

Conclusion

The this compound scaffold and related morpholine-containing heterocyclic systems represent a promising area for the discovery of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that the anticancer activity of these compounds can be finely tuned by strategic structural modifications. The presence of electron-withdrawing or electron-donating groups on appended aromatic rings, as well as the overall architecture of the heterocyclic system, significantly impacts their potency and selectivity.

Mechanistic studies have revealed that these compounds can effectively target key signaling pathways involved in cancer progression, such as VEGFR-2 and PI3K/Akt/mTOR. The morpholine moiety often plays a crucial role in binding to the kinase hinge region, making it a valuable component in the design of kinase inhibitors.

Future research should focus on the synthesis of more diverse libraries of this compound analogs to further explore the SAR. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of resistance mechanisms, will be essential. Furthermore, promising lead compounds should be advanced to in vivo studies to evaluate their therapeutic potential in preclinical cancer models. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of targeted anticancer therapies.

References

comparative analysis of different catalytic systems for Morpholin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for Morpholin-2-one Synthesis

Introduction: The Privileged Scaffold of this compound

The this compound moiety is a cornerstone in modern medicinal chemistry and materials science. Recognized as a "privileged scaffold," its rigid, six-membered heterocyclic structure is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals, such as the antiemetic drug Aprepitant.[1][2] Beyond its pharmacological significance, the this compound ring serves as a valuable monomer for the synthesis of functionalized poly(aminoesters), a class of biodegradable polymers with significant potential in drug delivery and biomedical engineering.[3][4]

The growing demand for this compound derivatives has spurred the development of diverse synthetic strategies. The efficiency, selectivity, and sustainability of these methods are critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of the predominant catalytic systems for this compound synthesis—metal-based, organocatalytic, and biocatalytic—offering field-proven insights and experimental data to aid researchers in selecting the optimal approach for their specific application.

Strategic Overview of this compound Synthesis

The construction of the this compound ring generally involves the formation of key C-N and C-O bonds through cyclization. The primary starting materials are often readily available precursors like N-substituted diethanolamines, α-amino acids, or a combination of aldehydes and aminoethanols. The choice of catalyst dictates the reaction mechanism, conditions, and ultimately, the scope and stereochemical outcome of the synthesis.

G cluster_start Starting Materials cluster_catalysis Catalytic Systems Diethanolamines N-Substituted Diethanolamines Metal Metal Catalysis (Pd, Ru, Au, Cu) Diethanolamines->Metal Oxidative Lactonization AminoAcids α-Amino Acids AminoAcids->Metal Cyclization Aldehydes Aldehydes + Aminoethanols Organo Organocatalysis (Chiral Acids, Ureas) Aldehydes->Organo One-Pot Cascade Bio Biocatalysis (Lipases) Aldehydes->Bio Enzymatic Condensation Product This compound Core Metal->Product Organo->Product Bio->Product

Caption: Primary synthetic routes to the this compound core.

Metal-Catalyzed Systems: Efficiency and Versatility

Metal catalysts, particularly those based on late transition metals, have been extensively used for the synthesis of morpholin-2-ones. These systems are often characterized by high efficiency and broad substrate scope, typically proceeding via oxidative lactonization or cycloisomerization pathways.

Palladium (Pd) Catalysis

Palladium complexes are highly effective for the oxidative lactonization of N-substituted diethanolamines.[5][6] This approach is one of the most expedient routes to N-acyl morpholin-2-ones, which are crucial monomers for ring-opening polymerization.[3]

  • Mechanism: The reaction is believed to proceed through an alcoholato-palladium(II) intermediate, which undergoes β-hydride elimination to form an aldehyde. Subsequent intramolecular hemiacetal formation followed by oxidation yields the final lactone product. The choice of oxidant and ligand is crucial for catalytic turnover.

  • Advantages: This method is robust, providing good to excellent yields for a range of N-acyl and N-Boc protected substrates.[6]

  • Limitations: The requirement for an oxidant and the potential for palladium contamination in the final product can be drawbacks, particularly for pharmaceutical applications.

Gold (Au) and Ruthenium (Ru) Catalysis

Gold and Ruthenium catalysts have also been employed for the synthesis of morpholine and this compound derivatives.[4] Gold(I) catalysts, in particular, are known for their ability to activate alkynes and allenes toward nucleophilic attack.

  • Gold (Au) Catalysis: Gold(I) complexes can catalyze the intramolecular cyclization of alcohol- or amine-tethered substrates, providing an efficient route to the morpholine core.[7][8][9] For instance, AuCl(PPh₃)/AgNTf₂ has been used to catalyze morpholine ring synthesis with yields ranging from 62-90%.[7]

  • Ruthenium (Ru) Catalysis: Ruthenium complexes are effective for the oxidative lactonization of diethanolamines.[4] They have also been utilized in acceptorless dehydrogenative coupling reactions, presenting a greener alternative that produces only hydrogen and water as byproducts.[10]

  • Causality Behind Experimental Choices: The choice between gold and ruthenium often depends on the specific functional groups present in the starting material. Gold's high affinity for unsaturated carbon-carbon bonds makes it ideal for cycloisomerization reactions of alkynes, while ruthenium's versatile redox chemistry is well-suited for dehydrogenative coupling pathways.[9][10]

Copper (Cu) Catalysis

Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for C-H functionalization. This strategy has been applied to the synthesis of functionalized morpholin-2-ones by forming a C-N bond at the C3 position.[11]

  • Advantages: This method utilizes an earth-abundant metal and often employs molecular oxygen as the terminal oxidant, aligning with the principles of green chemistry.[11] It allows for the direct functionalization of the this compound core without pre-functionalized substrates.

  • Limitations: The regioselectivity can be a challenge, and reaction optimization is often required for new substrates.

Data Summary: Metal-Catalyzed Systems
Catalyst SystemStarting MaterialTypical ConditionsYield (%)Key FeaturesReferences
[LPd(OAc)]₂²⁺[OTf⁻]₂ N-Boc-diethanolamineO₂, Toluene, rt>76%Efficient for N-acyl monomers; requires oxidant.[3][5][6]
AuCl(PPh₃) / AgNTf₂ Alkynyl alcohol/amineDCE, 40 °C, 1 mol%62-92%Mild conditions; excellent for cycloisomerization.[7][9]
Ru₃(CO)₁₂ / Ligand Allylic alcohol + HydrazineToluene, 120 °CGood-ExcellentGreen (H₂O byproduct); acceptorless dehydrogenation.[10]
CuCl / Acetic Acid N-phenyl this compoundO₂, 60 °Cup to 83%C-H functionalization; uses air as oxidant.[11]

Organocatalytic Systems: The Rise of Asymmetric Synthesis

Organocatalysis offers a compelling alternative to metal-based systems, obviating concerns of metal contamination and enabling powerful asymmetric transformations. This is particularly critical in drug development, where enantiomeric purity is paramount.

Chiral Phosphoric Acid (CPA) Catalysis

Chiral Brønsted acids, especially phosphoric acids, have been successfully used for the enantioselective synthesis of C3-substituted morpholin-2-ones.[12][13]

  • Mechanism: The reaction proceeds through a domino [4+2] heteroannulation of aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[12][13] This represents a formal asymmetric aza-benzilic ester rearrangement.

  • Trustworthiness of the Protocol: This system is self-validating as the stereochemical outcome is directly controlled by the chiral catalyst. The high enantioselectivities achieved (often >90% ee) confirm the catalyst's effective control over the transition state.

  • Advantages: Provides access to highly enantioenriched morpholin-2-ones which are key intermediates for drugs like the neurokinin-1 receptor antagonist L-742,694.[13]

Cinchona Alkaloid-Derived Catalysts

Modified Cinchona alkaloids, such as quinine-derived ureas, are powerful catalysts for one-pot, multi-step reactions to generate chiral morpholin-2-ones.[1][14][15]

  • Mechanism: A notable example is a one-pot sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[1][2] The organocatalyst stereoselectively controls two of the three steps, leading to the final product with high enantiopurity.

  • Expertise in Action: The design of this one-pot process is a prime example of process intensification. By telescoping multiple steps, it avoids the purification of intermediates, which saves time, reduces solvent waste, and minimizes cost—all critical factors for industrial scalability.[1] This strategy was successfully applied to a rapid synthesis of an intermediate for Aprepitant.[1][15]

G cluster_workflow One-Pot Organocatalytic Workflow Reagents 1. Aldehyde + (Phenylsulfonyl)acetonitrile Knoevenagel 2. Knoevenagel Condensation (Catalyst Controlled) Reagents->Knoevenagel Epoxidation 3. Asymmetric Epoxidation (Catalyst Controlled) Knoevenagel->Epoxidation In situ Intermediate DROC 4. Domino Ring-Opening Cyclization (Addition of Aminoethanol) Epoxidation->DROC Chiral Epoxide Product 5. Chiral this compound DROC->Product

Caption: Workflow for a one-pot asymmetric synthesis of morpholin-2-ones.

Data Summary: Organocatalytic Systems
Catalyst SystemStarting MaterialsTypical ConditionsYield (%)ee (%)Key FeaturesReferences
Chiral Phosphoric Acid Arylglyoxal + AminoethanolToluene, rtup to 98%up to 99%Asymmetric aza-benzilic ester rearrangement.[12][13]
Quinine-Derived Urea Aldehyde + Acetonitrile + AminoethanolPhMe, rt38-90%up to 99%One-pot, three-step cascade; high process efficiency.[1][2][14][15]

Biocatalytic Systems: The Green Chemistry Approach

Biocatalysis, primarily using enzymes like lipases, represents a highly sustainable route for chemical synthesis. These reactions are typically run under mild, environmentally benign conditions.

Candida antarctica Lipase B (CALB)

Candida antarctica lipase B (CALB) is one of the most robust and widely used enzymes in organic synthesis.[16][17] It is particularly effective in catalyzing esterification and transesterification reactions, making it suitable for polymer synthesis.[18][19]

  • Application in Synthesis: While direct synthesis of the this compound monomer is less common, CALB is a premier catalyst for the ring-opening polymerization of N-acyl morpholin-2-ones to produce poly(aminoesters).[19] Its high efficiency and selectivity under mild conditions prevent degradation of sensitive functional groups.

  • Advantages: CALB operates under mild temperatures, avoids the use of toxic metal catalysts, and is biodegradable. Immobilized versions of CALB, such as Novozym 435, offer excellent reusability and stability.[16][17]

  • Limitations: The substrate scope can be narrower compared to metal catalysts, and enzyme deactivation can occur in the presence of certain organic solvents or at non-optimal pH/temperatures.

Experimental Protocols

Protocol 1: One-Pot Asymmetric Synthesis of (R)-3-(4-Fluorophenyl)this compound

This protocol is adapted from the work of Lattanzi et al. and demonstrates the power of one-pot organocatalytic cascades.[1][15]

Materials:

  • 4-Fluorobenzaldehyde

  • (Phenylsulfonyl)acetonitrile

  • Quinine-derived urea catalyst (e.g., eQNU)

  • Cumyl hydroperoxide

  • 2-(Benzylamino)ethanol

  • Anhydrous Toluene

  • Molecular sieves (3 Å)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the quinine-derived urea catalyst (10 mol%) and activated molecular sieves.

  • Add anhydrous toluene, followed by 4-fluorobenzaldehyde (1.0 equiv) and (phenylsulfonyl)acetonitrile (1.0 equiv). Stir the mixture at room temperature.

  • After the Knoevenagel condensation is complete (monitored by TLC), cool the mixture and add cumyl hydroperoxide (1.5 equiv) for the asymmetric epoxidation step. Stir until the intermediate epoxide is formed.

  • Introduce 2-(benzylamino)ethanol (1.2 equiv) to initiate the domino ring-opening cyclization (DROC).

  • Continue stirring at room temperature until the reaction is complete.

  • Quench the reaction, extract the product with an organic solvent, and purify by flash chromatography on silica gel.

  • The final product, (R)-3-(4-Fluorophenyl)this compound, can be obtained in high yield (e.g., 71%) and enantioselectivity (e.g., 89% ee).[1]

Protocol 2: Pd-Catalyzed Oxidative Lactonization of N-Boc-Diethanolamine

This protocol is based on the method developed by Waymouth and co-workers for synthesizing polymer precursors.[3][6]

Materials:

  • N-Boc-diethanolamine

  • Palladium catalyst precursor, e.g., [(neocuproine)Pd(OAc)]₂(OTf)₂ (2 mol%)

  • Anhydrous Toluene

  • Oxygen (balloon or continuous flow)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-diethanolamine in anhydrous toluene.

  • Add the palladium catalyst to the solution.

  • Purge the flask with oxygen and maintain an oxygen atmosphere (e.g., via a balloon).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by ¹H NMR or TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure N-Boc-morpholin-2-one. Yields are typically high (>76%).[3][6]

Conclusion and Future Outlook

The synthesis of morpholin-2-ones is a dynamic field with a range of powerful catalytic tools at the researcher's disposal.

  • Metal catalysis remains the workhorse for its efficiency and broad applicability, particularly for large-scale production of monomers like N-acyl morpholin-2-ones.[3]

  • Organocatalysis has revolutionized the asymmetric synthesis of complex, chiral morpholin-2-ones, providing direct routes to enantiopure compounds that are invaluable for drug discovery.[1][13] The development of one-pot cascade reactions represents a significant advance in process efficiency and sustainability.[14]

  • Biocatalysis , while still emerging for monomer synthesis, holds immense promise for the "green" polymerization of these heterocycles into advanced biomaterials.[19]

Future research will likely focus on the development of catalysts based on earth-abundant, non-toxic metals, the expansion of one-pot multicomponent reactions for increased molecular complexity, and the engineering of novel enzymes with broader substrate scopes for bespoke this compound synthesis. The convergence of these fields will continue to provide innovative and sustainable solutions for accessing this privileged and versatile scaffold.

References

A Comparative Guide to In Vitro and In Silico Evaluation of Morpholin-2-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in silico methodologies for the evaluation of morpholine-based compounds, a cornerstone scaffold in modern medicinal chemistry. We will delve into the causality behind experimental and computational choices, present detailed protocols, and analyze case studies where these two worlds converge to accelerate drug discovery.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

Morpholine, a six-membered heterocycle containing nitrogen and oxygen, is recognized as a "privileged structure" in medicinal chemistry.[1] Its significance stems from its advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[2] The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance pharmacokinetic profiles, making it a common feature in approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3] The morpholin-2-one variant retains these favorable properties while providing a distinct chemical architecture for further functionalization.[4][5] This guide will explore the dual approach of using computational predictions (in silico) to rationally design and prioritize compounds, followed by laboratory experiments (in vitro) to validate their biological activity.

The In Silico Predictive Framework: Rationalizing Drug Design

Computational methods allow for the rapid, cost-effective screening of vast chemical libraries to identify promising candidates before committing to resource-intensive synthesis and testing.

Methodology 1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] The primary goal is to forecast the binding mode and affinity, often represented by a docking score.[7] This score is calculated by a scoring function that estimates the free energy of binding, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.[8] By understanding these interactions at an atomic level, chemists can rationally modify a compound's structure to enhance its binding to the target protein, a key principle of structure-activity relationship (SAR) studies.[9]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). For example, in a study targeting the COVID-19 main protease, the structure with PDB code 5R82 was used.[6]

    • Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMM).

    • Define the binding site or "active site," typically a pocket on the protein surface where the natural substrate or a known inhibitor binds. This can be defined based on the location of a co-crystallized ligand or through cavity detection algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of the morpholine-based compound and convert it to a 3D conformation.

    • Perform energy minimization to obtain a low-energy, stable conformation.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, MOE, Glide).

    • Place the prepared ligand into the defined binding site of the receptor.

    • The software's algorithm samples a large number of possible orientations and conformations of the ligand within the binding site.

    • The scoring function evaluates each pose, and the results are ranked.

  • Analysis of Results:

    • Analyze the top-ranked poses. The docking score (e.g., in kcal/mol) provides a quantitative estimate of binding affinity.[10]

    • Visualize the binding mode to identify key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) with specific amino acid residues in the active site.[11] This analysis is crucial for explaining the compound's activity and guiding the next design cycle.

Methodology 2: ADMET Prediction

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to estimate these properties.[12] Early in silico ADMET profiling helps to filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity, saving considerable time and resources.[13] Web-based tools like SwissADME and admetSAR are commonly used for these predictions.[11][13] Key parameters often include compliance with Lipinski's Rule of Five, prediction of blood-brain barrier (BBB) permeability, and potential for hepatotoxicity.[13][14]

The In Vitro Validation Pipeline: From Prediction to Proof

In vitro experiments are performed in a controlled environment outside of a living organism, such as in a test tube or cell culture dish. These assays are essential for confirming the predictions made by in silico models and providing quantitative measures of biological activity.

Methodology 1: Anticancer Activity Assessment

A common application for morpholine derivatives is in cancer therapy.[1][15] In vitro anticancer activity is typically assessed by measuring the cytotoxicity of a compound against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture:

    • Seed cancer cells (e.g., HepG2 for liver cancer, A-549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[16][17]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[18]

    • Incubate for a specified period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 3-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.[16]

Methodology 2: Enzyme Inhibition Assays

Many drugs function by inhibiting the activity of a specific enzyme.[7] Morpholine derivatives have been successfully designed as inhibitors for various enzymes, including carbonic anhydrase, PI3 kinase, and VEGFR-2.[15][19][20]

  • Reaction Mixture Preparation: In a 96-well plate, combine a buffer solution, the purified target enzyme, and the test compound at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to interact for a short period.

  • Initiation of Reaction: Add the enzyme's specific substrate to start the reaction.

  • Detection: Monitor the reaction progress over time. This is typically done by measuring the increase in a product that is chromogenic, fluorogenic, or can be detected by another method.

  • Data Analysis: Calculate the rate of the reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[20]

Comparative Analysis: Bridging Prediction and Reality

The true power of this dual approach lies in comparing the in silico predictions with the in vitro results. This comparison validates the computational model and provides deeper insights into the structure-activity relationship.

DrugDiscoveryWorkflow cluster_insilico In Silico Phase cluster_invitro In Vitro Phase Library Compound Library (Virtual) Docking Molecular Docking (Predicts Binding Affinity) Library->Docking Screening ADMET ADMET Prediction (Predicts Drug-likeness) Docking->ADMET Filtering Synthesis Chemical Synthesis of Prioritized Hits ADMET->Synthesis Prioritized Compounds EnzymeAssay Enzyme Inhibition Assay (Measures IC50/Ki) Synthesis->EnzymeAssay CellAssay Cytotoxicity Assay (Measures IC50) Synthesis->CellAssay LeadOpt Lead Optimization (SAR Analysis) EnzymeAssay->LeadOpt CellAssay->LeadOpt LeadOpt->Library Iterative Design

Caption: A typical drug discovery workflow integrating in silico and in vitro studies.

Case Study 1: Morpholine Derivatives as Carbonic Anhydrase II Inhibitors

A recent study explored morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase II (bCA-II), an enzyme relevant to glaucoma.[20][21] The researchers performed both molecular docking (in silico) and enzyme inhibition assays (in vitro).

Compound IDSubstitutionIn Silico Docking Score (kcal/mol)[21]In Vitro IC₅₀ (µM)[21]
24 4-para-nitrophenyl-6.10214.68
7 4-para-phenyl-5.22137.20
17 4-para-chlorophenyl-4.89551.22
Acetazolamide Standard DrugNot Reported28.30

The data shows a good qualitative correlation: compound 24 , with the best (most negative) docking score, also exhibited the highest potency (lowest IC₅₀) in the in vitro assay, being more effective than the standard drug acetazolamide.[20] The docking analysis revealed that the nitro group on compound 24 formed crucial interactions within the enzyme's active site, explaining its enhanced activity.[20][21] This demonstrates how in silico results can rationalize experimental findings.

LigandInteraction Ligand Compound 24 (Morpholine Thiazole) His94 His94 Ligand->His94 H-Bond His96 His96 Ligand->His96 H-Bond Thr199 Thr199 Ligand->Thr199 Hydrophobic Zn_ion Zn²⁺ Ligand->Zn_ion Coordination

Caption: Simplified 2D diagram of key interactions for an inhibitor in an enzyme active site.

Case Study 2: Morpholine-Based Heterocycles as Anticancer Agents

In another study, morpholine-based compounds were synthesized and evaluated for their anticancer activity against the A-549 lung cancer cell line.[17] The target was presumed to be Dihydrofolate Reductase (DHFR), and docking studies were performed against its crystal structure.

Compound IDIn Silico TargetIn Vitro Target Cell LineIn Vitro IC₅₀ (µg/mL)[17]
8 DHFRA-549 (Lung)2.78 ± 0.86
4e DHFRA-549 (Lung)5.37 ± 0.95
7b DHFRA-549 (Lung)5.70 ± 0.91
Cisplatin Standard DrugA-549 (Lung)1.12 ± 0.13

Here, the in vitro results identified compound 8 as the most potent in the series.[17] While the docking studies supported the potential of these compounds to bind to DHFR, the in vitro assay provides a more holistic view of cytotoxicity, which may involve multiple mechanisms beyond just DHFR inhibition. This highlights an important concept: in silico docking predicts binding to a specific target, whereas a cell-based assay measures the overall outcome (e.g., cell death), which could result from hitting multiple targets or other effects.

Conclusion: A Synergistic Approach

The integration of in silico and in vitro studies represents a powerful paradigm in modern drug discovery. Computational models provide an invaluable tool for prioritizing research efforts, reducing the number of compounds that need to be synthesized, and offering mechanistic hypotheses for observed activities.[11][22] However, these predictions must be anchored in reality through rigorous in vitro validation. The experimental data not only confirms or refutes the computational hypotheses but also feeds back into the models, allowing for their refinement and improvement. For this compound based compounds, this synergistic workflow enables a more efficient and rational path toward the development of novel therapeutics.

References

The Morpholin-2-one Scaffold: A Preclinical Developer's Guide to a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. Among the pantheon of privileged structures, the morpholin-2-one moiety has emerged as a compelling scaffold, particularly in the realms of oncology and neurodegenerative diseases. This guide provides an in-depth, comparative analysis of the preclinical development landscape involving this compound derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of its performance against alternative heterocyclic systems, supported by experimental data.

The Rationale for Embracing the this compound Core

The this compound scaffold, a six-membered heterocycle containing both an ether linkage and a lactam, offers a unique constellation of physicochemical properties that render it highly attractive for medicinal chemists. Its inherent structural features often translate to tangible preclinical advantages.

The inclusion of the oxygen atom and the carbonyl group provides opportunities for hydrogen bonding, which can be critical for target engagement. Furthermore, the morpholine ring is generally associated with improved metabolic stability when compared to its carbocyclic or other heterocyclic counterparts like piperidine.[1] This enhanced stability is attributed to the electron-withdrawing nature of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidative metabolism by cytochrome P450 enzymes.[1] This intrinsic stability can lead to more favorable pharmacokinetic profiles, a crucial factor in preclinical development.

Preclinical Case Studies: this compound Derivatives in Action

Direct head-to-head preclinical comparisons of this compound derivatives against their close structural analogues are not always abundantly published. However, lead optimization campaigns and structure-activity relationship (SAR) studies often provide valuable insights into the comparative performance of this scaffold.

Case Study 1: Enhancing Selectivity and CNS Penetration in H1-Antihistamines

In the quest for novel H1-antihistamines for the treatment of insomnia, a lead optimization program sought to improve the selectivity and central nervous system (CNS) penetration of a 2-(piperidin-3-yl)-1H-benzimidazole lead compound.[2] A key strategy involved the incorporation of heteroatoms into the piperidine ring to modulate pKa and lipophilicity (logP).[2]

This led to the synthesis of morpholine and thiomorpholine analogues. The resulting morpholine derivatives, 9a and 9b , demonstrated improved selectivity and CNS profiles compared to the original piperidine-based lead.[2] This case study highlights the utility of the morpholine scaffold in fine-tuning the properties of a drug candidate to achieve a desired therapeutic profile, particularly for CNS-targeting agents where blood-brain barrier penetration is a key consideration.

Case Study 2: Investigating Cytotoxicity in Quinoxaline-Based Anticancer Agents

A study exploring novel 2-(benzimidazol-2-yl)-3-arylquinoxalines as potential antitumor agents provides a direct comparison of the cytotoxic effects of derivatives bearing morpholine, piperidine, and N-substituted piperazine moieties.[3][4] In this particular chemical series, the replacement of an N-methylpiperazine fragment with a morpholine fragment led to a decrease in cytotoxic activity against several cancer cell lines.[3][4]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Quinoxaline Derivatives [3][4]

Compound IDHeterocyclic MoietyCancer Cell Line ACancer Cell Line BCancer Cell Line C
13da/14da N-MethylpiperazineActiveActiveActive
13dc/14dc PiperidineDecreased ActivityDecreased ActivityDecreased Activity
13dd/14dd MorpholineDecreased ActivityDecreased ActivityDecreased Activity

This case study serves as a crucial reminder that while the morpholine scaffold often imparts favorable properties, its impact on biological activity is context-dependent and subject to the overall molecular architecture and the specific therapeutic target.

Aprepitant: A Marketed Drug Underscoring the Value of the this compound Core

The antiemetic drug Aprepitant (EMEND®) stands as a successful clinical testament to the utility of the this compound scaffold.[5] Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[6] Its core structure features a 3-aryl-morpholin-2-one moiety, which was a key element in achieving the desired potency and pharmacokinetic profile during its development.[5]

Experimental Protocols

While specific, detailed protocols from proprietary drug discovery programs are often not disclosed, the following represents a generalized workflow for the synthesis and preclinical evaluation of this compound derivatives, based on methodologies described in the scientific literature.

General Synthesis of 3-Aryl-Morpholin-2-ones

A common synthetic route to 3-aryl-morpholin-2-ones involves a multi-step sequence that can be adapted for various derivatives.[5]

Step 1: Knoevenagel Condensation/Asymmetric Epoxidation

  • An appropriate aromatic aldehyde is reacted with (phenylsulfonyl)acetonitrile in the presence of a suitable catalyst to form an α,β-unsaturated nitrile.

  • This intermediate undergoes asymmetric epoxidation to yield a chiral epoxide.

Step 2: Domino Ring-Opening Cyclization (DROC)

  • The chiral epoxide is then reacted with a 2-aminoethanol derivative. This initiates a domino reaction involving epoxide ring-opening by the amine, followed by intramolecular cyclization to form the this compound ring.

Synthesis_Workflow A Aromatic Aldehyde + (Phenylsulfonyl)acetonitrile B α,β-Unsaturated Nitrile A->B Knoevenagel Condensation C Chiral Epoxide B->C Asymmetric Epoxidation E 3-Aryl-Morpholin-2-one C->E Domino Ring-Opening Cyclization D 2-Aminoethanol Derivative D->E

Caption: Generalized synthetic workflow for 3-aryl-morpholin-2-ones.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives and comparator compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

In Vivo Xenograft Studies in Mice

These studies are crucial for evaluating the in vivo efficacy of a potential anticancer agent.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The this compound derivative, a comparator drug, and a vehicle control are administered to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples may be collected at various time points to determine the pharmacokinetic profile of the compound. Tumor tissue may also be collected at the end of the study to assess target engagement and downstream signaling effects.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Synthesis B Target-Based Assays A->B C Cell-Based Assays (e.g., MTT) A->C D ADME/Tox Screening C->D E Pharmacokinetic Studies D->E Lead Optimization F Efficacy Studies (e.g., Xenografts) E->F G Toxicology Studies F->G

Caption: A simplified workflow for preclinical evaluation.

Conclusion

The this compound scaffold represents a valuable and privileged structure in the medicinal chemist's toolbox. Its inherent physicochemical properties often translate into improved metabolic stability and desirable pharmacokinetic profiles, as exemplified by the successful development of Aprepitant. While direct, comprehensive preclinical comparisons with other heterocyclic systems are not always readily available, the existing body of evidence from lead optimization studies suggests that the strategic incorporation of the this compound moiety can be a highly effective strategy for developing novel therapeutics. As with any scaffold, its ultimate success is context-dependent, and careful consideration of the overall molecular design and therapeutic target is paramount. This guide provides a foundational understanding for researchers and drug developers looking to leverage the potential of the this compound core in their preclinical programs.

References

Confirming the Mechanism of Action of Morpholin-2-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties.[1][2] Specifically, derivatives of Morpholin-2-one and related morpholine-containing compounds have yielded potent inhibitors of critical cell signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4] However, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. Establishing that a compound engages its intended target within the complex milieu of a living cell and elicits the desired downstream biological response is paramount.[3]

This guide provides an in-depth comparison of essential experimental methodologies for confirming the mechanism of action of morpholine-based kinase inhibitors. We will dissect the "why" and "how" behind each technique, using representative clinical and preclinical compounds such as the pan-Class I PI3K inhibitors Pictilisib (GDC-0941) and Voxtalisib (SAR245409) as illustrative examples. This guide is designed for researchers, scientists, and drug development professionals seeking to build a robust, self-validating data package for their novel chemical entities.

The Imperative of Orthogonal Validation

Relying on a single experimental readout is insufficient to definitively claim a mechanism of action. A robust validation strategy employs multiple, orthogonal assays that interrogate different aspects of the drug-target interaction. This multi-pronged approach builds a cohesive and trustworthy body of evidence. The core questions we aim to answer are:

  • Direct Binding: Does the compound physically interact with the intended target protein?

  • Target Engagement: Does this interaction occur within the native cellular environment?

  • Functional Consequence: Does target engagement translate into modulation of the target's activity and the downstream signaling pathway?

Below, we compare three cornerstone techniques that address these critical questions.

I. Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in intact cells or tissues.[5][6] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[7][8]

Causality Behind the Choice: CETSA is invaluable because it is a label-free method that assesses target engagement in a physiologically relevant context, without the need for compound modification or protein purification.[6][9] This allows for the direct confirmation that a drug can reach and bind to its intracellular target.

Comparative Performance of CETSA in Target Validation
FeatureCellular Thermal Shift Assay (CETSA)Alternative: Isothermal Titration Calorimetry (ITC)
Principle Ligand binding increases the thermal stability of the target protein.[8]Measures heat changes upon binding of a ligand to a purified protein.
Environment Intact cells, cell lysates, or tissues.[7]In vitro, requires purified protein and ligand.
Key Output Thermal melt curve (Tagg) shift; Isothermal dose-response fingerprint (ITDRF).[10]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Advantages Confirms target engagement in a native cellular environment; No labeling required.[9]Provides a complete thermodynamic profile of the interaction.
Limitations Semi-quantitative; Requires a specific antibody for detection; Not all binding events cause a thermal shift.[11]Requires large amounts of pure protein; Lower throughput.
Detailed Experimental Protocol: CETSA with Western Blot Detection

This protocol outlines the steps to generate a CETSA melt curve to demonstrate target stabilization.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line with an active PI3K pathway like PC-3 or U87MG) to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into multiple tubes.

    • Treat the cells with the this compound derivative at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Place the treated cell suspension aliquots in a thermal cycler or heating block with a temperature gradient. A typical range would be 40°C to 70°C, with 8-12 different temperature points.

    • Heat the samples for a defined period, typically 3 minutes, followed by a cooling step at 4°C for 3 minutes.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to maintain protein integrity.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-PI3Kα).

    • Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands.

    • Quantify band intensity to plot the amount of soluble target protein remaining at each temperature, generating a melt curve. A shift in the curve to higher temperatures in the drug-treated samples indicates target stabilization.[10]

II. Quantifying Potency: In Vitro Biochemical Assays

While CETSA confirms engagement, biochemical assays are the gold standard for quantifying the inhibitory potency of a compound against its purified target enzyme(s).[12] For kinase inhibitors, these assays typically measure the phosphorylation of a substrate.

Causality Behind the Choice: These assays provide precise IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which are fundamental for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.[13] They also allow for the assessment of selectivity by testing the compound against a panel of related kinases.

Comparative Data for Morpholine-Containing PI3K/mTOR Inhibitors

The table below summarizes publicly available IC50 data for representative morpholine-containing inhibitors against Class I PI3K isoforms and mTOR. This highlights how biochemical assays are used to build a selectivity profile.

CompoundTargetBiochemical IC50 (nM)Reference(s)
Pictilisib (GDC-0941) PI3Kα3[14][15]
PI3Kβ33[15]
PI3Kδ3[14]
PI3Kγ75[15]
Voxtalisib (SAR245409) PI3Kα39[8][16]
PI3Kβ110[16]
PI3Kδ43[16]
PI3Kγ9[16][17]
mTORC1160[16]
mTORC2910[16]
Apilimod (LAM-002) PIKfyve14[18]

Data compiled from multiple sources. Values can vary based on assay conditions.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Perform serial dilutions of the compound to create a range of concentrations (e.g., 10-point, 3-fold dilutions). A typical starting concentration might be 10 µM.[13]

    • Prepare the purified recombinant kinase and its specific substrate in a suitable kinase assay buffer.

  • Assay Setup (96- or 384-well plate):

    • Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add the purified kinase to all wells except the blank controls.

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution containing the substrate and ATP. For ATP-competitive inhibitors, the ATP concentration is typically kept at or near its Km value to ensure sensitive detection of inhibition.[13]

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and detect the product. A common method is to measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[19]

III. Unbiased Target and Off-Target Profiling: Chemical Proteomics

To ensure the selectivity of a compound and to identify potential off-targets, an unbiased approach is necessary. Chemical proteomics, particularly using affinity chromatography with immobilized broad-spectrum kinase inhibitors ("Kinobeads"), is a powerful technique for this purpose.[20][21]

Causality Behind the Choice: This method profiles a compound's binding interactions against hundreds of endogenous kinases simultaneously in their native state and conformation from a cell lysate.[22] This provides a comprehensive view of selectivity and can uncover unexpected targets or resistance mechanisms, which is critical for predicting both efficacy and potential toxicity.

Detailed Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysis and Lysate Preparation:

    • Grow and harvest cells as in the CETSA protocol.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to prepare a native cell lysate.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation (Competition):

    • Aliquot the cell lysate. Incubate each aliquot with increasing concentrations of the free this compound derivative (the "competitor" drug) or vehicle control for 1 hour at 4°C.[21]

  • Kinase Enrichment (Affinity Pull-down):

    • Add the Kinobeads slurry (Sepharose beads coupled to multiple non-selective kinase inhibitors) to each lysate sample.[20]

    • Incubate for 1-2 hours at 4°C with rotation to allow kinases that are not bound by the competitor drug to bind to the beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins from the beads or perform an on-bead digestion with trypsin to generate peptides.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins (kinases) in each sample using specialized proteomics software.

    • For each identified kinase, generate a dose-response curve by plotting its signal intensity against the concentration of the competitor drug.

    • A decrease in signal intensity with increasing drug concentration indicates that the free drug is successfully competing with the Kinobeads for binding to that specific kinase. This data can be used to determine the binding affinity (e.g., Kd or IC50) for hundreds of kinases in a single experiment.[21]

IV. Visualizing the Mechanism: Signaling Pathway Analysis

Confirming that target engagement and inhibition translate to a functional cellular outcome is the final and most crucial step. For PI3K/mTOR inhibitors, this involves demonstrating a reduction in the phosphorylation of key downstream substrates.

Causality Behind the Choice: Western blotting for phospho-proteins provides direct evidence that the inhibitor is blocking the signaling cascade initiated by the target kinase. This connects the molecular binding event to a measurable biological effect and confirms the intended mechanism of action.

Visual Representation of the PI3K/Akt/mTOR Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt P (Ser473) S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Relieves inhibition of translation Inhibitor This compound Derivative (e.g., Pictilisib) Inhibitor->PI3K Inhibits MoA_Workflow cluster_0 Target Engagement & Potency cluster_1 Functional Cellular Outcome cluster_2 Conclusion CETSA CETSA (Cellular Target Engagement) Phospho Phospho-Protein Western Blot CETSA->Phospho Biochem Biochemical Assay (Inhibitory Potency - IC50) Biochem->Phospho ChemProt Chemical Proteomics (Selectivity Profile) ChemProt->Phospho Pheno Phenotypic Assay (e.g., Cell Proliferation) Phospho->Pheno MoA Validated Mechanism of Action Pheno->MoA

References

A Comprehensive Guide to Evaluating the ADMET Properties of Novel Morpholin-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[City, State] – In the landscape of modern drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risk candidates and streamline the path to clinical trials.[1] The morpholin-2-one scaffold, a privileged structure in medicinal chemistry, continues to yield promising new chemical entities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded framework for the comprehensive evaluation of the ADMET properties of novel this compound compounds.

I. The Strategic Imperative of Early ADMET Profiling

Late-stage drug attrition due to unfavorable ADMET properties represents a significant financial and temporal burden on pharmaceutical development.[1] Therefore, a "fail early, fail cheap" paradigm is essential.[2] By integrating a robust ADMET evaluation strategy from the initial stages of discovery, research teams can prioritize compounds with a higher probability of clinical success. This guide outlines a tiered approach, beginning with cost-effective in silico predictions and progressing to more resource-intensive in vitro and in vivo assays.

II. Foundational Physicochemical Properties: The In Silico Starting Point

Before embarking on wet-lab experiments, a thorough in silico analysis can provide valuable predictive insights into a compound's behavior.[2] These computational tools leverage extensive databases and algorithms to estimate key physicochemical parameters that govern a drug's pharmacokinetic profile.[3][4]

Key Predicted Properties for this compound Analogs:

  • Solubility (LogS): Crucial for absorption, poor aqueous solubility can be a major hurdle for oral bioavailability.

  • Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross biological membranes. An optimal balance is necessary; high lipophilicity can lead to promiscuous binding and toxicity, while low lipophilicity may hinder absorption.

  • pKa: The ionization state of a molecule at physiological pH affects its solubility and ability to interact with targets and transporters.

  • Polar Surface Area (PSA): PSA is a key indicator of a compound's ability to permeate cell membranes.

A variety of software packages, such as those offered by ACD/Labs and Sygnature Discovery, can be utilized for these predictions.[3][5] These tools can also build Quantitative Structure-Activity Relationship (QSAR) models to guide the optimization of ADMET properties within a chemical series.[5]

Compound IDStructurePredicted LogSPredicted LogPPredicted pKa (Basic)Predicted PSA (Ų)
M2O-001 [Scaffold]-3.52.17.865.4
M2O-002 [Scaffold with polar group]-2.11.58.285.1
M2O-003 [Scaffold with lipophilic group]-4.83.97.663.2
Reference Drug A [Known oral drug]-2.82.58.572.3
III. In Vitro Assays: Simulating Biological Realities

In vitro assays are the cornerstone of ADMET profiling, offering a controlled environment to assess specific pharmacokinetic and toxicological parameters.[6] These assays provide crucial data to validate or refine in silico predictions and guide further compound development.[7][8]

For orally administered drugs, absorption across the gastrointestinal tract is the first critical step.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is an excellent first screen for passive diffusion.[9][10] It measures a compound's ability to cross an artificial lipid membrane, providing a rapid assessment of its passive permeability.[11][12]

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[13][14] This assay provides a more comprehensive picture of intestinal permeability by accounting for both passive diffusion and active transport.[6][15] An efflux ratio, calculated from bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical), greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[16]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[13]

  • Compound Application: The test compound (e.g., 10 µM) is added to either the apical (A) or basolateral (B) chamber.[13]

  • Sampling: Samples are collected from the receiver chamber at specified time points (e.g., 2 hours).[13]

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.[13]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[16]

The liver is the primary site of drug metabolism, and understanding a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions.[17][18]

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that contain key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[17][19] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[20]

  • Cytochrome P450 (CYP) Inhibition Assay: This assay assesses the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[21][22] Inhibition of these enzymes can lead to adverse drug-drug interactions.[23] The half-maximal inhibitory concentration (IC50) is determined to quantify the inhibitory potency.[22]

  • Incubation Preparation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[17][19]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[19]

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[17]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[19]

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound depletion.[20]

Early identification of potential toxicity is critical to avoid late-stage failures.

  • hERG Inhibition Assay: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[24] Inhibition of this channel can lead to QT prolongation and potentially fatal arrhythmias.[24] Automated patch-clamp systems are commonly used to assess a compound's effect on the hERG channel.[24]

  • Cytotoxicity Assays: These assays evaluate the potential of a compound to cause cell death. A variety of cell lines can be used, and endpoints such as membrane integrity and mitochondrial function are measured.[25]

Compound IDCaco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHuman Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)
M2O-001 8.51.245> 25> 30
M2O-002 12.10.9> 60> 25> 30
M2O-003 3.24.5158.712.5
Reference Drug A 10.31.555> 25> 30
IV. In Vivo Pharmacokinetics: The Whole-Animal Perspective

While in vitro assays provide valuable data, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound.[26] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery.[27]

  • Pharmacokinetic (PK) Studies: Following administration of the compound via different routes (e.g., intravenous and oral), blood samples are collected at various time points.[26][28] The concentration of the drug in the plasma is then measured to determine key PK parameters such as:

    • Clearance (CL): The rate at which the drug is eliminated from the body.[29]

    • Volume of Distribution (Vd): The extent to which a drug distributes into tissues.[29]

    • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.[29]

    • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

ADMET_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic Assays cluster_2 Tier 3: In Vivo Evaluation InSilico In Silico Predictions (LogS, LogP, pKa, PSA) PAMPA PAMPA Assay (Passive Permeability) InSilico->PAMPA MetStab Microsomal Stability (High-Throughput) PAMPA->MetStab Caco2 Caco-2 Assay (Permeability & Efflux) MetStab->Caco2 Promising Candidates CYP_Inhib CYP Inhibition (IC50 Determination) Caco2->CYP_Inhib hERG hERG Assay (Cardiotoxicity) CYP_Inhib->hERG Cytotox Cytotoxicity Assays hERG->Cytotox RodentPK Rodent Pharmacokinetics (Mouse/Rat) Cytotox->RodentPK Lead Candidates

Caption: A tiered approach to ADMET evaluation.

V. Conclusion and Future Directions

A systematic and multi-faceted approach to ADMET evaluation is indispensable for the successful development of novel this compound compounds. By integrating in silico, in vitro, and in vivo methodologies, researchers can make informed decisions, prioritize promising candidates, and ultimately increase the likelihood of bringing safe and effective new medicines to patients. The continuous evolution of predictive models and high-throughput screening technologies will further enhance the efficiency and accuracy of ADMET profiling in the future.

References

A Head-to-Head Comparison of Morpholin-2-one and Thiomorpholin-3-one Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine and thiomorpholine scaffolds are considered privileged structures due to their prevalence in a wide array of biologically active compounds.[1][2] This guide provides a detailed head-to-head comparison of the bioactivity of two key heterocyclic derivatives: Morpholin-2-one and Thiomorpholin-3-one. While direct comparative studies on the unsubstituted parent compounds are limited in publicly available literature, this document will delve into the bioactive potential of these two scaffolds by examining the activities of their derivatives. This approach offers valuable insights for researchers, scientists, and drug development professionals in designing novel therapeutics.

Introduction to the Scaffolds: Structural and Synthetic Overview

This compound and Thiomorpholin-3-one are six-membered heterocyclic compounds. This compound contains an oxygen and a nitrogen atom, with a carbonyl group at the 2-position. Its sulfur analog, Thiomorpholin-3-one, incorporates a sulfur atom in place of the oxygen, with the carbonyl group at the 3-position. This seemingly subtle structural difference can significantly influence the physicochemical properties and, consequently, the biological activity of their derivatives.

Synthesis of the Core Structures

The synthesis of these scaffolds is a critical first step in the development of novel derivatives. While numerous methods exist, the following provides a general overview of common synthetic routes.

This compound Synthesis: A common approach involves the cyclization of α-amino acids or their derivatives. For instance, a one-pot catalytic asymmetric synthesis of C3-substituted morpholin-2-ones can be achieved through a sequential Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization.[2][3]

Thiomorpholin-3-one Synthesis: The synthesis of thiomorpholin-3-one can be achieved through various routes, including the reaction of ethyl mercaptoacetate with aziridine, followed by reduction.[4][5]

Comparative Bioactivity Profile

The true potential of a scaffold in drug discovery is often revealed through the biological activities of its derivatives. This section compares the bioactivity of this compound and Thiomorpholin-3-one derivatives across several key therapeutic areas.

Antimicrobial Activity

Both morpholine and thiomorpholine derivatives have been extensively investigated for their antimicrobial properties.

This compound Derivatives: Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[6][7] For example, certain morpholine-containing compounds have been reported to exhibit significant antibacterial activity.[8]

Thiomorpholin-3-one Derivatives: Thiomorpholine derivatives have also demonstrated potent antimicrobial effects. For instance, novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity.

A comparative study on 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine and thiomorpholine indicated that the morpholine analog exhibited better potency against Mycobacterium tuberculosis H37Rv than the thiomorpholine analog.[9]

Table 1: Comparative Antimicrobial Activity of Representative Derivatives

Compound ClassDerivative Structure (Example)Target OrganismActivity (MIC/IC50)Reference
Morpholine-based2-(thiophen-2-yl)dihydroquinoline-morpholine analogM. tuberculosis H37RvMore potent[9]
Thiomorpholine-based2-(thiophen-2-yl)dihydroquinoline-thiomorpholine analogM. tuberculosis H37RvLess potent[9]
Anticancer Activity

The cytotoxicity of derivatives from both scaffolds against various cancer cell lines has been a major area of research.

This compound Derivatives: The morpholine moiety is a common feature in many anticancer agents.[10] Its presence can contribute to improved pharmacokinetic properties and potent antitumor activity.

Thiomorpholin-3-one Derivatives: N-azole substituted thiomorpholine derivatives have been shown to possess cytotoxic activities against A549 and HeLa cells, with IC50 values in the micromolar range.[4]

Table 2: Comparative Anticancer Activity of Representative Derivatives

Compound ClassDerivative Structure (Example)Cell LineActivity (IC50)Reference
Thiomorpholine-basedThiazolyl thiomorpholine with chloro substituentA54910.1 µM[4]
Thiomorpholine-basedThiazolyl thiomorpholine with chloro substituentHeLa30.0 µM[4]
Enzyme Inhibitory Activity

The ability to selectively inhibit enzymes is a hallmark of many successful drugs.

This compound Derivatives: Morpholine-containing compounds have been developed as inhibitors for a variety of enzymes, including cholinesterases.[11]

Thiomorpholin-3-one Derivatives: Derivatives of thiomorpholin-3-one have shown potential as anticoagulants through the inhibition of Factor Xa.[12]

Table 3: Comparative Enzyme Inhibitory Activity of Representative Derivatives

Compound ClassDerivative Structure (Example)Target EnzymeActivity (IC50/Ki)Reference
Morpholine-basedQuinoline-morpholine derivativeAcetylcholinesterase1.94 µM[11]
Thiomorpholine-basedThiomorpholin-3-one derivativeFactor XaAs low as 17.2 µM[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic compounds is highly dependent on the nature and position of substituents on the core ring.

This compound Scaffold: For morpholine derivatives acting as cholinesterase inhibitors, the length of the carbon linker between the quinoline and morpholine moieties, as well as the substituents on the 4-N-phenyl ring, significantly influence their inhibitory potency.[11]

Thiomorpholinone Scaffold: In a series of 2-morpholino-5-N-benzylamino benzoic acid derivatives, modifications to the central ring substitution pattern, the alkyl heterocycle, and methylation of the N-benzyl bridge were found to be critical for antiproliferative activity.[13]

SAR_Comparison cluster_morpholinone This compound SAR cluster_thiomorpholinone Thiomorpholin-3-one SAR M_Core This compound Core M_Subst Substituents (e.g., on Nitrogen) M_Core->M_Subst Modification M_Activity Bioactivity (e.g., AChE Inhibition) M_Subst->M_Activity Influences T_Core Thiomorpholin-3-one Core T_Subst Substituents (e.g., N-acyl, N-alkyl) T_Core->T_Subst Modification T_Activity Bioactivity (e.g., Anticancer, Anticoagulant) T_Subst->T_Activity Influences

Caption: A simplified representation of the Structure-Activity Relationship (SAR) for this compound and Thiomorpholin-3-one scaffolds.

Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15][16]

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[15]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[13]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[16]

  • Determine MIC: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[13]

Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.[17][18]

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in an appropriate buffer.

  • Assay Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the bioactivity of this compound and Thiomorpholin-3-one scaffolds by examining their derivatives. While both scaffolds have demonstrated significant potential in the development of antimicrobial, anticancer, and enzyme-inhibiting agents, the specific biological activity is highly dependent on the nature and placement of substituents.

The available data suggests that morpholine-containing derivatives may exhibit superior potency in certain contexts, such as in the case of the antimycobacterial agents discussed. However, thiomorpholine derivatives have shown unique activities, for instance, as Factor Xa inhibitors.

Future research should focus on direct head-to-head comparisons of the parent compounds and a wider range of structurally analogous derivatives to provide a more definitive understanding of the influence of the heteroatom (oxygen vs. sulfur) on bioactivity. Such studies will be invaluable for the rational design of next-generation therapeutics based on these versatile heterocyclic scaffolds.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling Morpholin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this ambition must be intrinsically linked with an unwavering commitment to safety. Morpholin-2-one, a valuable building block in synthetic chemistry, requires meticulous handling to mitigate its inherent risks. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every operational step is a self-validating system of protection. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the utmost confidence in your safety protocols, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile of this compound

Before we delve into the specifics of personal protective equipment (PPE), it is crucial to understand the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • H318: Causes serious eye damage: Contact with the eyes can result in severe and potentially irreversible damage.

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

This hazard profile dictates a stringent approach to PPE selection and handling procedures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation, and our protective measures must address all of them comprehensively.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following ensemble is mandatory to create an effective barrier against exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Crucial for preventing serious eye damage (H318). Standard safety glasses are insufficient as they do not protect against splashes from all angles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Essential to prevent skin irritation (H315). The choice of glove material should be based on the manufacturer's compatibility data. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A fully buttoned laboratory coat.Protects against accidental spills and skin contact. A lab coat made of a suitable material will prevent the contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated spaces.Mitigates the risk of respiratory irritation (H335). Engineering controls, such as a chemical fume hood, are the preferred method of exposure control. If a respirator is required, a risk assessment should be conducted to determine the appropriate type.

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is not only in its selection but also in its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Don_Coat 1. Don Lab Coat Wash_Hands->Don_Coat Don_Respirator 2. Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles 3. Don Eye/Face Protection Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves

Figure 1: Step-by-step PPE donning sequence.
Doffing PPE Workflow

PPE_Doffing cluster_doffing Doffing Sequence Remove_Gloves 1. Remove Gloves Remove_Coat 2. Remove Lab Coat Remove_Gloves->Remove_Coat Exit_Lab Exit Laboratory Remove_Coat->Exit_Lab Wash_Hands_Doff Wash hands thoroughly Exit_Lab->Wash_Hands_Doff Remove_Goggles 3. Remove Eye/Face Protection Wash_Hands_Doff->Remove_Goggles Remove_Respirator 4. Remove Respirator Remove_Goggles->Remove_Respirator

Figure 2: Step-by-step PPE doffing sequence to prevent contamination.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is critical for minimizing exposure risk.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing this compound.

    • Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.

  • Handling:

    • Perform all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly doff and dispose of PPE as described above.

Disposal Plan: Managing this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated, sealed waste container for hazardous materials.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional protocols.

By integrating these detailed safety and logistical protocols into your daily workflow, you build a robust system of protection that fosters a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholin-2-one
Reactant of Route 2
Reactant of Route 2
Morpholin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。